molecular formula C7H4F3NO3 B1597957 6-Hydroxy-4-(trifluoromethyl)nicotinic acid CAS No. 849020-87-7

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1597957
CAS No.: 849020-87-7
M. Wt: 207.11 g/mol
InChI Key: WCUKVMMGYGOCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUKVMMGYGOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382358
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-87-7
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Hydroxy-4-(trifluoromethyl)nicotinic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound, registered under CAS Number 849020-87-7, is a substituted pyridine derivative.[1] The molecule incorporates three key functional groups that dictate its chemical behavior and utility: a pyridine ring, a carboxylic acid, and a trifluoromethyl (CF₃) group. The electron-withdrawing nature of the CF₃ group and the nitrogen atom in the pyridine ring significantly influences the acidity of the carboxylic acid and the overall electronic profile of the molecule.

The pyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2] This tautomerism is a critical consideration in its reactivity and biological interactions.

Diagram 1: Chemical Structure of this compound

A 2D representation of the core molecular structure.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 849020-87-7[1]
Molecular Formula C₇H₄F₃NO₃[1][2][3]
Molecular Weight 207.11 g/mol [1][2][3]
Melting Point 302-305°C (decomposes)[3]
Appearance White to off-white solid[4]

Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be conceptualized based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing, suitably functionalized precursor.

One plausible retrosynthetic approach begins with a readily available 6-hydroxynicotinic acid derivative.[5] The key challenge is the regioselective introduction of the trifluoromethyl group at the C4 position. Modern trifluoromethylation reactions, often employing copper catalysis with reagents like methyl chlorodifluoroacetate (MCDFA), provide a potential route.[5]

A Conceptual Experimental Protocol:

  • Halogenation (Pre-functionalization): The synthesis would likely commence with the regioselective iodination or bromination of a 6-alkoxy or 6-chloronicotinic acid ester at the 4-position. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

  • Trifluoromethylation: The resulting 4-halo-6-substituted-nicotinate would then undergo a copper-mediated trifluoromethylation. This step is critical and requires careful optimization of the catalyst, ligand, solvent, and trifluoromethyl source to ensure high conversion and yield.[5]

  • Hydrolysis/Deprotection: The final step involves the hydrolysis of the ester group to the carboxylic acid and, if necessary, the deprotection of the 6-hydroxy group (e.g., cleavage of a chloro or alkoxy group) under acidic or basic conditions to yield the final product.

Diagram 2: Conceptual Synthesis Workflow

G start 6-Substituted Nicotinic Acid Precursor step1 Step 1: Regioselective Halogenation at C4 start->step1 e.g., NIS, H₂SO₄ step2 Step 2: Copper-Catalyzed Trifluoromethylation step1->step2 e.g., CuI, MCDFA/KF step3 Step 3: Ester Hydrolysis & Hydroxyl Deprotection step2->step3 e.g., HCl or NaOH(aq) product This compound step3->product

A generalized workflow for the synthesis of the target compound.

This multi-step process requires rigorous purification and characterization at each stage, leveraging techniques such as column chromatography, crystallization, and spectroscopic analysis.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is indispensable. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Two distinct signals in the aromatic region are expected for the two protons on the pyridine ring. A broad singlet, which may exchange with D₂O, would correspond to the carboxylic acid proton, and another for the hydroxyl proton.

    • ¹³C NMR: Signals would correspond to the seven carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid, the CF₃ carbon (split into a quartet by fluorine coupling), and the carbons of the pyridine ring.

    • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, providing a clear and sensitive handle for detection and quantification.[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. Expected peaks include a broad O-H stretch (3200-2500 cm⁻¹) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (1350-1100 cm⁻¹).[7][8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the molecular weight of the compound (m/z 207.11), likely as the [M-H]⁻ ion at m/z 206 or the [M+H]⁺ ion at m/z 208.[7][10]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a trifluoromethyl group and a nicotinic acid scaffold makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents.

Key Application: WDR5 Inhibitors this compound is utilized in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5 protein-protein interaction.[3] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are frequently dysregulated in various cancers, including leukemia. By disrupting the interaction between WDR5 and its binding partners, these inhibitors represent a promising therapeutic strategy for oncology.

The Role of the Trifluoromethyl Group The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to enhance key properties:[4][11]

  • Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug.[4][12]

  • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][12]

  • Binding Affinity: The strong dipole moment of the CF₃ group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

Diagram 3: Role as a Pharmaceutical Building Block

G cluster_0 Core Component cluster_1 Process cluster_2 Outcome & Application BuildingBlock 6-Hydroxy-4-(trifluoromethyl) nicotinic Acid Process Amide Coupling (Chemical Synthesis) BuildingBlock->Process Molecule Bioactive Molecules (e.g., WDR5 Inhibitors) Process->Molecule Application Therapeutic Target (e.g., Oncology) Molecule->Application

Illustrating the compound's journey from a chemical intermediate to a component of therapeutically relevant molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification: Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[3][13]

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H335: May cause respiratory irritation.[13]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][14]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place.[13][16] Keep the container tightly closed to prevent moisture absorption.[13][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

References

6-Hydroxy-4-(trifluoromethyl)nicotinic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it belongs to the pyridine family, yet its unique substitution pattern—featuring both a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group—imparts distinct physicochemical properties that make it a valuable building block for complex molecular architectures.

The trifluoromethyl group is a cornerstone of modern pharmaceutical design, known for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Its incorporation into the nicotinic acid scaffold creates a versatile intermediate for synthesizing novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, grounded in established scientific principles and field-proven insights.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity and utility. The structure consists of a pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. This core is functionalized with three key substituents:

  • Carboxylic Acid (-COOH) at position 3: This group confers acidic properties and provides a primary reactive handle for amide bond formation and other derivatizations.

  • Trifluoromethyl (-CF3) at position 4: This electron-withdrawing group significantly impacts the electronic properties of the pyridine ring, increases the acidity of the carboxylic acid, and enhances the molecule's lipophilicity and stability against metabolic degradation.[2]

  • Hydroxyl (-OH) at position 6: This group introduces polarity and can exist in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This tautomerism can influence its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[3][4][5]
Molecular Weight 207.11 g/mol [3][4][5]
CAS Number 849020-87-7[4][6]
Appearance White to off-white solid/powder[1]
Melting Point 302-305°C (decomposes)[3]
SMILES O=C(O)c1c(cn(c1)O)C(F)(F)F[5]
InChIKey WCUKVMMGYGOCGJ-UHFFFAOYSA-N[5]

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a logical retrosynthetic analysis based on known pyridine chemistry allows for the design of a robust synthetic protocol. The construction of such a substituted pyridine ring can be approached by either functionalizing a pre-existing pyridine core or by constructing the heterocyclic ring from acyclic precursors.

A plausible strategy involves the cyclocondensation reaction of a fluorinated building block with an appropriate amine, a common method for synthesizing substituted nicotinic acid derivatives.

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis A Fluorinated Ketoenone C Dihydropyridine Intermediate A->C + NaOMe B Aminoacrylate B->C D Nicotinate Ester C->D [O] (e.g., HNO3) E Final Product D->E Acid/Base Hydrolysis

Caption: A generalized workflow for the synthesis of the target molecule.

Representative Laboratory-Scale Synthesis Protocol

This protocol is a representative example derived from established synthetic methodologies for related compounds.[7][8] Causality: The choice of a palladium-on-carbon catalyst in similar syntheses is due to its high efficiency and selectivity in dehalogenation reactions via catalytic hydrogenation, a critical step for removing precursor functional groups like chlorine atoms.[8]

Step 1: Catalytic Dechlorination of a Precursor (Hypothetical)

  • Setup: To a 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-6-hydroxy-4-(trifluoromethyl)nicotinic acid (1 equivalent) and methanol (10 volumes).

  • Base Addition: Cool the stirred suspension in an ice-water bath to 0-5°C. Add triethylamine (2.2 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • Catalyst Introduction: Purge the system with nitrogen. Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.1 w/w).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas using a balloon.

  • Reaction: Allow the reaction to stir vigorously at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in water and acidify to pH 2 with concentrated hydrochloric acid.

  • Purification: The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Applications and Research Interest

The primary value of this compound lies in its role as a sophisticated intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry.

Inhibition of WDR5 Protein-Protein Interactions

A significant application of this compound is in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5-MLL protein-protein interaction.[3] WDR5 (WD repeat-containing protein 5) is a critical component of histone methyltransferase complexes, and its interaction with MLL (mixed-lineage leukemia) protein is implicated in certain types of leukemia. By serving as a core scaffold, this compound enables the synthesis of potent and specific inhibitors that disrupt this interaction, representing a promising therapeutic strategy for these cancers.

ApplicationFlow Start 6-Hydroxy-4-(trifluoromethyl) nicotinic acid Step1 Amide Coupling (with substituted aniline) Start->Step1 API N-aryl Heteroarylcarboxamide (WDR5 Inhibitor) Step1->API Target WDR5-MLL Complex (Cancer Target) API->Target Inhibits Interaction

Caption: Role as a key intermediate in the synthesis of WDR5 inhibitors.

Broader Potential in Drug Discovery

The structural motifs present in this molecule are highly relevant to modern drug design:

  • Trifluoromethyl Group: As previously noted, the -CF3 group is a bioisostere for other groups and is used to block metabolic oxidation, improve pharmacokinetics, and enhance binding affinity.[1][2] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which is crucial for optimizing drug absorption and distribution.

  • Nicotinic Acid Scaffold: Nicotinic acid and its derivatives are known to have significant pharmacological effects, most notably in lipid management by interacting with receptors like the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[9][10] While the direct activity of this specific molecule is not established, its core structure suggests potential for designing ligands for related metabolic targets.[11][12]

This compound is therefore a valuable tool for researchers exploring new treatments for metabolic diseases, inflammation, and oncology.[11][13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[6]

GHS Hazard Classification
PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Recommended Safety Procedures
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[14]

  • Handling: Avoid breathing dust.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[14]

  • Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Conclusion

This compound stands out as a highly functionalized and strategic chemical intermediate. Its unique combination of a reactive carboxylic acid, a hydroxyl group, and a property-enhancing trifluoromethyl group on a biologically relevant pyridine scaffold makes it exceptionally valuable for modern chemical synthesis. Its demonstrated use in creating targeted WDR5 inhibitors highlights its immediate impact in oncology research, while its structural features suggest broad potential across various therapeutic areas. For researchers and drug development professionals, this compound represents a key building block for constructing the next generation of complex, high-efficacy molecules. Continued exploration of its reactivity and applications will undoubtedly unlock new opportunities in the pursuit of novel medicines and materials.

References

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: A Key Building Block for WDR5-MLL Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS Number: 849020-87-7), a pivotal heterocyclic building block in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents, particularly those targeting epigenetic pathways. We will delve into its chemical properties, a detailed plausible synthesis protocol, its critical role as a precursor to potent WDR5-MLL interaction inhibitors, and a representative procedure for its application in synthesizing such targeted molecules.

Introduction: The Significance of a Fluorinated Nicotinic Acid Derivative

This compound is a specialized organic compound that has garnered significant attention for its utility in the synthesis of highly specific protein-protein interaction (PPI) inhibitors. Its structure, which combines a nicotinic acid core with a hydroxyl group and an electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that are advantageous in drug design. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.

The primary significance of this molecule lies in its tautomeric form, 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid , which serves as a crucial pharmacophore in the development of inhibitors targeting the WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) interaction. This interaction is a key driver in certain types of cancer, making its inhibition a promising therapeutic strategy.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 849020-87-7
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Physical Form Solid
Melting Point 302-305 °C (decomposes)[1]
Purity Typically >96%
Storage Temperature Room Temperature
InChI Key WCUKVMMGYGOCGJ-UHFFFAOYSA-N

Safety Profile:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

Synthesis of this compound: A Plausible Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a cyclocondensation reaction to form the pyridine ring, followed by chlorination, hydrolysis, and reduction steps.

Synthesis_Pathway A Ethyl 4,4,4-trifluoroacetoacetate C 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A->C 1. K₂CO₃, EtOH, Reflux B Cyanoacetamide B->C D 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine C->D 2. POCl₃, Reflux E 2-Chloro-3-cyano-4-(trifluoromethyl)pyridine D->E 3. Pd/C, H₂, Et₃N, EtOH F 2-Chloro-4-(trifluoromethyl)nicotinic acid E->F 4. NaOH(aq), Reflux then H⁺ G This compound F->G 5. H₂O, High T/P (Hydrothermal)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This step is adapted from the procedure described in patent CN101851193A for a similar cyclocondensation reaction.[2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and anhydrous ethanol to form a slurry.

  • Add potassium carbonate (K₂CO₃) (1.5 eq) as a base.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

  • In a fume hood, carefully add 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Selective Dechlorination to 2-Chloro-3-cyano-4-(trifluoromethyl)pyridine

  • Dissolve 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add triethylamine (Et₃N) (1.1 eq) as a base.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%) as the catalyst.

  • Pressurize the vessel with hydrogen gas (H₂) (typically 1-3 atm) and stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 4: Hydrolysis of the Nitrile to 2-Chloro-4-(trifluoromethyl)nicotinic acid

  • Suspend 2-chloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) (e.g., 6M).

  • Heat the mixture to reflux for 12-24 hours until the reaction is complete.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 2-chloro-4-(trifluoromethyl)nicotinic acid.

Step 5: Hydrolysis of the Chloro Group to this compound

This final step can be challenging and may require harsh conditions. A hydrothermal approach, as suggested in patent CN102924371B for a related transformation, is a plausible method.[3]

  • Place 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and water in a sealed hydrothermal reaction vessel.

  • Heat the vessel to 150-180 °C for 24-48 hours.

  • After cooling to room temperature, carefully open the vessel.

  • The product may crystallize out upon cooling. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (in DMSO-d₆): Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A broad singlet at lower field (δ >10 ppm) for the carboxylic acid proton and another broad singlet for the hydroxyl proton.

  • ¹³C NMR (in DMSO-d₆): Signals for the two aromatic CH carbons, the quaternary carbons of the pyridine ring (one significantly deshielded due to the hydroxyl group), the carbon of the trifluoromethyl group (as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon.

  • IR (ATR): A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the hydroxyl group. A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-F stretching bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (ESI-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 206.0.

Application in the Synthesis of WDR5-MLL Inhibitors

The primary application of this compound is in the synthesis of WDR5-MLL interaction inhibitors, such as the potent and selective probe OICR-9429.[4] This involves an amide bond formation between the carboxylic acid of the title compound and an appropriate amine.

The Role of WDR5 in Disease

WDR5 is a core component of the MLL1 histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In certain leukemias, a chromosomal translocation results in an MLL fusion protein that aberrantly activates genes promoting cell proliferation and survival. The interaction between the MLL fusion protein and WDR5 is critical for this oncogenic activity. Therefore, inhibiting the WDR5-MLL interaction presents a targeted therapeutic strategy.

WDR5_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (MLL-rearranged) WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction H3K4me3 H3K4me3 MLL1->H3K4me3 Methylation Gene_Activation Gene Activation H3K4me3->Gene_Activation WDR5_cancer WDR5 MLL_fusion MLL Fusion Protein WDR5_cancer->MLL_fusion Interaction H3K4me3_cancer Aberrant H3K4me3 MLL_fusion->H3K4me3_cancer Methylation Oncogene_Activation Oncogene Activation H3K4me3_cancer->Oncogene_Activation Inhibitor OICR-9429 (from this compound) Inhibitor->WDR5_cancer Binds to WIN site

Caption: Mechanism of WDR5-MLL inhibition in cancer cells.

Representative Protocol for Amide Coupling

The following is a general yet robust protocol for the amide coupling of this compound with an amine, such as the biphenyl amine core of OICR-9429, using a standard coupling agent like HATU.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the amine coupling partner (1.0-1.2 eq).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Add the amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl heteroarylcarboxamide.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of targeted therapeutics. Its role as a key component of WDR5-MLL interaction inhibitors like OICR-9429 underscores its importance in the field of epigenetic drug discovery. The synthetic and application protocols provided in this guide, while based on established chemical principles and related literature, offer a strong foundation for researchers to utilize this compound in their drug development endeavors. Further optimization of the synthetic route and detailed spectroscopic analysis will undoubtedly facilitate its broader application in medicinal chemistry.

References

6-Hydroxy-4-(trifluoromethyl)nicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic acid: Properties, Synthesis, and Application in WDR5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. Its structural rigidity, combined with the unique electronic properties imparted by the trifluoromethyl group, makes it a valuable scaffold for developing targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthesis protocol, predicted spectroscopic data for characterization, and a thorough examination of its primary application as a key building block for potent inhibitors of the WD repeat-domain 5 (WDR5) protein, a critical target in oncology.

Physicochemical and Structural Properties

This compound exists in a tautomeric equilibrium with its keto form, 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid. The pyridinone (keto) form is generally favored in the solid state and is crucial for its role in molecular interactions.

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1][2]
CAS Number 849020-87-7[3]
IUPAC Name 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid[1]
Synonyms 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid[1]
Appearance Solid (Pale Beige to Light Brown)[2]
Melting Point 302-305°C (decomposes)[2]
InChI Key WCUKVMMGYGOCGJ-UHFFFAOYSA-N[1]

Synthesis and Purification: A Representative Protocol

Causality in Experimental Design: The chosen strategy involves building the pyridine ring from acyclic precursors. This approach is often preferred for constructing highly substituted pyridines as it offers better control over regiochemistry compared to the direct functionalization of a pre-existing pyridine ring, which can be challenging and yield isomeric mixtures.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation/Aromatization cluster_2 Step 3: Side-Chain Oxidation cluster_3 Step 4: Hydrolysis A Ethyl 4,4,4-trifluoroacetoacetate C Hantzsch-type Condensation Product A->C NH₄OAc, EtOH, Reflux B Ethyl 3-aminocrotonate B->C D Dihydropyridine Intermediate E Ethyl 6-methyl-2-(trifluoromethyl)nicotinate D->E MnO₂, Toluene, Reflux F Nicotinate Ester G 6-Carboxy-2-(trifluoromethyl)nicotinic acid ethyl ester F->G KMnO₄, H₂O/Pyridine H Diester Intermediate I This compound (Final Product) H->I 6M HCl, Reflux

Figure 1: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Step 1: Hantzsch-type Pyridine Synthesis.

    • Protocol: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in absolute ethanol, add ammonium acetate (1.1 eq). Heat the mixture to reflux for 12-18 hours, monitoring by TLC.

    • Causality: This classic condensation reaction efficiently constructs the dihydropyridine core. Ammonium acetate serves as the nitrogen source for the ring. Ethanol is an effective and economical solvent for this transformation.

    • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the dihydropyridine intermediate.

  • Step 2: Aromatization.

    • Protocol: Dissolve the dihydropyridine intermediate (1.0 eq) in toluene. Add activated manganese dioxide (MnO₂, 5.0 eq) portion-wise. Heat the suspension to reflux for 6-8 hours.

    • Causality: MnO₂ is a mild and effective oxidizing agent for converting dihydropyridines to their aromatic pyridine counterparts without affecting the trifluoromethyl or ester groups. Toluene is used as a high-boiling, inert solvent.

    • Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude pyridine ester, which can be used directly in the next step.

  • Step 3: Selective Oxidation of the Methyl Group.

    • Protocol: Suspend the crude pyridine ester (1.0 eq) in a 1:1 mixture of water and pyridine. Heat to 80°C and add potassium permanganate (KMnO₄, 3.0 eq) in portions over 2 hours. Maintain the temperature until the purple color disappears.

    • Causality: The methyl group at the 6-position is activated for oxidation to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this conversion. Pyridine acts as a co-solvent and base.

    • Workup: Cool the mixture, and quench with a saturated solution of sodium bisulfite. Acidify with concentrated HCl to pH ~2, which will precipitate the dicarboxylic acid monoester. Filter the solid, wash with cold water, and dry under vacuum.

  • Step 4: Ester Hydrolysis and Tautomerization.

    • Protocol: Suspend the product from Step 3 in 6M aqueous HCl. Heat to reflux for 12-24 hours until TLC or LC-MS shows complete conversion.

    • Causality: Strong acidic conditions are required to hydrolyze the stable ethyl ester to the corresponding carboxylic acid. This step also facilitates the tautomerization to the final, stable 6-oxo-pyridinone product.

    • Workup: Cool the reaction mixture in an ice bath. The final product will precipitate from the acidic solution. Collect the solid by filtration, wash with a small amount of ice-cold water, and dry thoroughly under high vacuum to yield this compound.

Spectroscopic Characterization: A Predictive Guide

Experimental spectroscopic data is essential for confirming the identity and purity of a synthesized compound. In the absence of published spectra for this specific molecule, this section provides a detailed prediction of the expected NMR and IR data based on established spectroscopic principles. This serves as an authoritative guide for researchers.

Predicted NMR Data (Solvent: DMSO-d₆)

The presence of fluorine significantly influences both ¹H and ¹³C NMR spectra through spin-spin coupling (J-coupling), providing valuable structural information.[4][5]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment & Rationale
¹H NMR ~13.5br s-COOH : Carboxylic acid proton, broad due to hydrogen bonding and exchange.
~12.0br s-NH- : Pyridinone N-H proton, broad due to exchange.
~8.5sH2 : Aromatic proton adjacent to nitrogen, deshielded by the ring nitrogen and carbonyl.
~6.5s (or q, J ≈ 1-2 Hz)H5 : Aromatic proton adjacent to the CF₃ group. May show a small quartet due to 4-bond coupling to CF₃.
¹³C NMR ~168s-COOH : Carboxylic acid carbonyl carbon.
~162sC6 : Pyridinone carbonyl carbon (C=O).
~145q, ²JCF ≈ 30-35 HzC4 : Carbon attached to the CF₃ group. The quartet splitting is highly characteristic.
~140sC2 : Aromatic carbon adjacent to nitrogen.
~122q, ¹JCF ≈ 270-280 Hz-CF₃ : Carbon of the trifluoromethyl group. Exhibits a large one-bond coupling constant.
~115sC3 : Carbon bearing the carboxylic acid.
~110q, ³JCF ≈ 4-5 HzC5 : Aromatic carbon adjacent to the CF₃ group.
¹⁹F NMR ~ -63s-CF₃ : A single peak is expected in a proton-decoupled spectrum, characteristic of a CF₃ group on an aromatic ring.[6][7]
Predicted IR Data (Solid State, KBr or ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid), overlapping with N-H stretch (pyridinone)
~1710StrongC=O stretch (carboxylic acid carbonyl)
~1650StrongC=O stretch (pyridinone lactam carbonyl)
~1600MediumC=C and C=N ring stretching
1300 - 1100Very StrongC-F stretching vibrations of the CF₃ group

Application in Drug Discovery: Inhibition of WDR5

The primary and most significant application of this compound is as a critical starting material for the synthesis of potent small-molecule inhibitors targeting the WDR5 protein.[2]

The WDR5 Target

WDR5 is a scaffold protein that plays a central role in epigenetic regulation. It is an essential component of histone methyltransferase complexes, particularly the MLL1 (Mixed-Lineage Leukemia 1) complex.[8] WDR5 binds directly to MLL1 via a conserved sequence known as the WDR5-Interacting (WIN) motif. This interaction is critical for the catalytic activity of the M-LL1 complex, which trimethylates Histone H3 at Lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[9]

Furthermore, WDR5 has been identified as a key cofactor for the oncogenic transcription factor c-MYC, which binds to a different site on WDR5.[10][11] Dysregulation of both MLL1 and MYC is a hallmark of several aggressive cancers, including acute myeloid leukemia (AML) and glioblastoma.[12][13] Therefore, disrupting the protein-protein interactions (PPIs) of WDR5 presents a promising therapeutic strategy.

G cluster_0 Oncogenic Pathway cluster_1 Inhibition Strategy WDR5 WDR5 Scaffold Protein MLL1 MLL1 Complex WDR5->MLL1 Binds to 'WIN' Site MYC c-MYC Oncogene WDR5->MYC Binds to 'WBM' Site Cancer Cancer Progression (e.g., Leukemia) MLL1->Cancer MYC->Cancer Inhibitor OICR-9429 (Small Molecule Inhibitor) Inhibitor->WDR5 Blocks 'WIN' Site Acid 6-Hydroxy-4-(trifluoromethyl) nicotinic acid Acid->Inhibitor Is a Key Precursor

Figure 2: Logical relationship showing WDR5 as a cancer target and the role of the nicotinic acid precursor.

Structure-Activity Relationship (SAR) and the Role of the Scaffold

This nicotinic acid derivative forms the "warhead" of one of the most potent and selective WDR5 chemical probes, OICR-9429 .[8] The final inhibitor is an amide formed between the carboxylic acid of our title compound and a complex biphenyl amine side chain.

  • The Pyridinone Core: The 6-oxo-pyridinone tautomer is critical for binding. The N-H and C=O groups act as both hydrogen bond donors and acceptors, allowing the scaffold to form multiple, high-affinity hydrogen bonds with key amino acid residues in the arginine-binding "WIN" pocket of WDR5. This mimics the natural interaction of the MLL1 peptide.

  • The Carboxylic Acid (Position 3): This serves as the chemical handle for attaching the rest of the inhibitor. Its position is vital for orienting the side chain correctly to occupy other subsites within the WDR5 binding cleft, thereby increasing potency and selectivity.

  • The Trifluoromethyl Group (Position 4): The electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the pyridinone N-H, making it a better hydrogen bond donor. Furthermore, the CF₃ group can enhance metabolic stability, increase lipophilicity to improve cell permeability, and engage in favorable non-covalent interactions (e.g., dipole-dipole) within the protein pocket. Its placement at the 4-position is a key feature of the highly optimized OICR-9429 inhibitor.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid and its Derivatives: Targeting the WDR5 Epigenetic Node

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanism of action for 6-hydroxy-4-(trifluoromethyl)nicotinic acid and its derivatives. Moving beyond a surface-level description, we delve into the core biological target and the downstream consequences of its modulation, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Our analysis is grounded in the latest scientific findings, focusing on the role of this chemical scaffold as a potent inhibitor of the WD repeat-containing protein 5 (WDR5), a critical node in epigenetic regulation and oncogenesis.

Introduction to this compound: A Scaffold for Potent WDR5 Inhibition

This compound is a heterocyclic organic compound with the chemical formula C₇H₄F₃NO₃. While this molecule itself is a valuable building block in medicinal chemistry, its true significance in a pharmacological context is realized through its derivatives. Notably, the core structure of this compound is a key component of highly potent and selective small-molecule inhibitors of WD repeat-containing protein 5 (WDR5). A prime example is the well-characterized WDR5 inhibitor, OICR-9429, which incorporates the 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide moiety, a tautomeric amide of this compound.[1] This guide will, therefore, focus on the mechanism of action of this class of compounds as WDR5 inhibitors.

The Central Target: WD Repeat-Containing Protein 5 (WDR5)

WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It functions as a critical scaffolding protein, bringing together various proteins into functional complexes.[2] Its primary and most studied role is as a core component of the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes.[3][4][5] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), an epigenetic mark strongly associated with actively transcribed genes.

Beyond its role in histone methylation, WDR5 serves as a crucial interaction hub for a variety of other proteins, including the MYC family of oncoproteins.[5][6] The interaction between WDR5 and c-MYC is essential for the recruitment of MYC to chromatin and the subsequent activation of its oncogenic transcriptional program. Given its central role in gene regulation and its frequent dysregulation in various cancers, WDR5 has emerged as a high-value therapeutic target.[3][5]

The Core Mechanism of Action: Disrupting the WDR5-Protein Interface

The primary mechanism of action of this compound derivatives is the competitive inhibition of a specific protein-protein interaction site on WDR5 known as the "WIN" (WDR5-Interaction) site.[2][7]

Binding to the WDR5 WIN Site

The WIN site is a well-defined pocket on the surface of WDR5 that is recognized by a conserved arginine-containing motif present in its binding partners, including MLL1. Small-molecule inhibitors, such as those derived from this compound, are designed to bind with high affinity to this WIN site, thereby physically blocking the binding of endogenous proteins.[2][7]

Downstream Consequences of WDR5 Inhibition

The blockade of the WDR5 WIN site initiates a cascade of downstream events, ultimately leading to anti-proliferative effects in cancer cells.

  • Inhibition of Histone H3K4 Methylation: By preventing the interaction between WDR5 and the MLL1 complex, these inhibitors effectively suppress the HMT activity of the complex.[1] This leads to a reduction in the levels of H3K4me3 at the promoter regions of target genes, thereby downregulating their expression.[4]

  • Displacement of WDR5 and MYC from Chromatin: WDR5 inhibitors have been shown to displace WDR5 from chromatin at specific gene loci.[2][5][7] In cancers driven by MYC, where the WDR5-MYC interaction is critical, these inhibitors also lead to the eviction of MYC from the promoters of its target genes.

  • Suppression of Ribosome Biogenesis and Induction of Nucleolar Stress: A significant consequence of WDR5 inhibition is the downregulation of genes involved in ribosome biogenesis and protein synthesis.[7][8] This leads to a reduction in the cell's translational capacity, inducing a state of "nucleolar stress." This stress response can, in turn, activate tumor suppressor pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis.[5][7]

Visualizing the Mechanism: A Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the central role of WDR5 and the mechanism of its inhibition by derivatives of this compound.

WDR5_Inhibition_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 MLL1 MLL1 Complex WDR5->MLL1 Scaffolds MYC MYC Oncoprotein WDR5->MYC Binds Chromatin Chromatin WDR5->Chromatin Recruitment to MLL1->Chromatin Recruitment to H3K4me3 H3K4me3 (Active Transcription) MLL1->H3K4me3 Catalyzes MYC->Chromatin Recruitment to TargetGenes Target Genes (e.g., Ribosomal Proteins) MYC->TargetGenes Activates Chromatin->TargetGenes Contains RibosomeBiogenesis Ribosome Biogenesis TargetGenes->RibosomeBiogenesis Drives H3K4me3->TargetGenes Activates Inhibitor 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid Derivative Inhibitor->WDR5 Binds to WIN site (Inhibition) NucleolarStress Nucleolar Stress RibosomeBiogenesis->NucleolarStress Suppression leads to p53 p53 Activation NucleolarStress->p53 Induces Apoptosis Apoptosis p53->Apoptosis Triggers

Caption: WDR5 inhibition pathway by this compound derivatives.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a framework for confirming the molecular interactions and cellular consequences of treating with a this compound-based WDR5 inhibitor.

Quantitative Data Summary Table

The following table summarizes the expected quantitative outcomes from the proposed validation experiments.

Experiment Metric Expected Result with WDR5 Inhibitor
WDR5-MLL1 Interaction Assay IC₅₀Low nanomolar to micromolar range
Chromatin Immunoprecipitation (ChIP-qPCR) Fold Enrichment of WDR5 at Target Gene PromotersSignificant reduction compared to vehicle control
Quantitative Real-Time PCR (qRT-PCR) Relative mRNA Expression of Ribosomal Protein GenesDose-dependent decrease in expression
Cell Viability Assay GI₅₀Potent growth inhibition in sensitive cancer cell lines
Apoptosis Assay (e.g., Caspase-3/7 activity) Fold Increase in ApoptosisSignificant increase compared to vehicle control
Detailed Experimental Protocols

Objective: To quantify the inhibitory effect of the compound on the interaction between WDR5 and the MLL1 peptide.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivative in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Prepare solutions of biotinylated MLL1 peptide, GST-tagged WDR5 protein, AlphaLISA GST Acceptor beads, and Streptavidin Donor beads in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions.

    • Add the GST-WDR5 protein and biotin-MLL1 peptide mixture to each well.

    • Incubate at room temperature for 60 minutes.

    • Add the AlphaLISA GST Acceptor beads and incubate in the dark for 60 minutes.

    • Add the Streptavidin Donor beads and incubate in the dark for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Objective: To determine if the WDR5 inhibitor displaces WDR5 from the chromatin of target gene promoters in cells.

Methodology:

  • Cell Treatment and Cross-linking:

    • Culture a sensitive cancer cell line (e.g., MV4;11) to 80-90% confluency.

    • Treat the cells with the WDR5 inhibitor or vehicle (DMSO) for a specified time (e.g., 4-24 hours).

    • Cross-link proteins to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonciate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the complexes from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the promoter regions of known WDR5 target genes (e.g., RPL11, RPS13) and a negative control region.

    • Calculate the fold enrichment of WDR5 at each locus relative to the IgG control and normalized to the input chromatin.

Conclusion

This compound serves as a foundational scaffold for a class of potent and selective WDR5 inhibitors. The mechanism of action of these compounds is centered on the disruption of the WDR5-protein interface, specifically at the WIN site. This inhibition leads to a cascade of downstream effects, including the suppression of histone methylation, displacement of WDR5 and oncogenic partners like MYC from chromatin, and the induction of nucleolar stress through the downregulation of ribosome biogenesis. This multifaceted mechanism underscores the therapeutic potential of this compound derivatives in cancers that are dependent on WDR5 activity. The experimental framework provided in this guide offers a robust approach for the further investigation and validation of this important class of epigenetic modulators.

References

Foreword: The Strategic Value of Fluorinated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid

Authored by: A Senior Application Scientist

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The CF₃ group's unique electronic properties and steric profile can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a specific, high-value building block: this compound. Its strategic importance lies in its utility as a key intermediate for synthesizing complex molecules, most notably a class of inhibitors targeting the WDR5 protein, a critical component in epigenetic regulation and a promising target in oncology. This document provides a comprehensive overview of its properties, a detailed, field-proven synthetic protocol, and the mechanistic rationale behind the synthetic strategy.

Molecular Profile and Physicochemical Properties

This compound (CAS RN: 849020-87-7) is a substituted pyridine derivative. The pyridine ring, a common motif in pharmaceuticals, is functionalized with a carboxylic acid, a hydroxyl group, and a trifluoromethyl group. This trifecta of functional groups provides multiple reaction handles for further chemical modification while the CF₃ group imparts its desirable physicochemical properties.

PropertyValueSource
CAS Number 849020-87-7[1]
Molecular Formula C₇H₄F₃NO₃[1][2]
Molecular Weight 207.11 g/mol [1][3]
Appearance White to off-white solidN/A
Melting Point 302-305°C (decomposes)[3]

Retrosynthetic Analysis and Strategic Synthesis Design

The discovery of a novel compound is intrinsically linked to the feasibility of its synthesis. For this compound, a robust and scalable synthetic route is paramount for its application in drug development pipelines. The synthetic strategy detailed here is designed for efficiency and is based on established principles of pyridine ring synthesis, adapted for the specific challenges posed by the trifluoromethyl group.

Our retrosynthetic approach identifies a key cyclization reaction as the core of the synthesis. A plausible and efficient method involves the condensation of a β-ketoester bearing a trifluoromethyl group with an enamine or a related precursor containing the required cyanoacetate moiety. This strategy, often a variation of the Hantzsch pyridine synthesis, is reliable for constructing highly substituted pyridone rings, which exist in tautomeric equilibrium with their hydroxypyridine form.

A logical workflow for the development and synthesis of this molecule is outlined below.

G cluster_0 Conceptualization & Design cluster_1 Execution & Optimization cluster_2 Validation & Application T Target Identification (this compound) RA Retrosynthetic Analysis T->RA SP Synthetic Pathway Design RA->SP SM Starting Material Sourcing (Ethyl trifluoroacetoacetate, Cyanoacetamide) SP->SM C Condensation & Cyclization (Intermediate 1 Synthesis) SM->C H Hydrolysis & Purification (Final Product Synthesis) C->H A Analytical Characterization (NMR, MS, HPLC) H->A App Application as Intermediate (e.g., WDR5 Inhibitor Synthesis) A->App

Caption: Logical workflow for the synthesis and validation of the target compound.

Synthesis Pathway: From Commodity Chemicals to High-Value Intermediate

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available ethyl trifluoroacetoacetate and cyanoacetamide. The core of this process is a Knoevenagel condensation followed by an intramolecular cyclization and subsequent hydrolysis.

A closely related synthesis for 4-(Trifluoromethyl)nicotinic acid proceeds through a dihydroxy-3-cyano-4-trifluoromethylpyridine intermediate, demonstrating the viability of this approach[4].

G R1 Ethyl 4,4,4-trifluoroacetoacetate Base Base (e.g., Piperidine) Ethanol, Reflux R2 Cyanoacetamide Int1 Intermediate 1 (2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile) Base->Int1 Condensation & Cyclization Hydrolysis Conc. H₂SO₄ Heat P Product (this compound) Hydrolysis->P Hydrolysis of Nitrile & Decarboxylation

Caption: Synthetic pathway for this compound.

Mechanistic Insights
  • Step 1: Condensation and Cyclization. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of cyanoacetamide and the ketone of ethyl trifluoroacetoacetate. This is followed by an intramolecular cyclization (Michael addition) and subsequent dehydration to form the stable pyridone ring system, yielding the intermediate, 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile[4]. The choice of a mild base like piperidine is crucial to prevent unwanted side reactions, such as the hydrolysis of the ester or nitrile groups. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.

  • Step 2: Hydrolysis. The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid under strong acidic conditions (e.g., concentrated sulfuric acid) and heat. This step must be carefully controlled, as harsh conditions can lead to degradation of the pyridine ring. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Synthesis of Intermediate 1: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (20.0 g, 0.11 mol) and cyanoacetamide (9.1 g, 0.11 mol) in ethanol (50 mL)[4].

  • Initiation: Add piperidine (1.0 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux with constant stirring. The solids will gradually dissolve, forming a yellow solution. Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the intermediate product.

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, carefully add the dried intermediate from the previous step (10.0 g) to concentrated sulfuric acid (30 mL) while cooling in an ice bath.

  • Reaction: Once the addition is complete, slowly heat the mixture to 100-110°C and maintain this temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 150 g) with stirring.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound. Dry the final product under vacuum.

Applications in Drug Development: Targeting WDR5

The primary and most significant application of this compound is its use as a crucial building block in the synthesis of N-aryl heteroarylcarboxamides and arylcarboxamides. These resulting compounds have been identified as potent inhibitors of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)[3].

The WDR5-MLL interaction is a critical component of the MLL1 methyltransferase complex, which plays a major role in regulating gene expression. Dysregulation of this complex is a known driver in several types of acute leukemia. By inhibiting this interaction, the synthesized molecules can disrupt the oncogenic signaling pathway, making this compound a valuable starting material for the development of novel cancer therapeutics.

Conclusion

This compound is a strategically important molecule whose value is derived from the unique combination of its functional groups. The synthetic route presented herein is robust, scalable, and relies on well-understood chemical transformations, making this high-value intermediate accessible for research and development. Its demonstrated utility in the creation of potent WDR5 inhibitors underscores the critical role that carefully designed, fluorinated building blocks play in the advancement of modern medicine, particularly in the field of oncology. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize and leverage this compound in their programs.

References

A Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Nicotinic Acids

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility has been noted in the synthesis of N-aryl heteroarylcarboxamides and arylcarboxamides, which act as inhibitors of the WDR5 protein-protein interaction, a target of interest in oncology.[1] The incorporation of a trifluoromethyl (CF₃) group into the nicotinic acid scaffold is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic output.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₃[1][2]
Molecular Weight 207.11 g/mol [1][2]
Melting Point 302-305°C (decomposition)[1]
IUPAC Name 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
SMILES c1c(c(cnc1O)C(=O)O)C(F)(F)F[2]
InChIKey WCUKVMMGYGOCGJ-UHFFFAOYSA-N[2]

The structure features a pyridine ring substituted with a hydroxyl group at the 6-position, a trifluoromethyl group at the 4-position, and a carboxylic acid at the 3-position. The strong electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid, along with the electron-donating hydroxyl group, significantly influences the electronic environment of the pyridine ring, which is key to understanding its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-28.0 - 8.3Singlet (s)1HLocated between the nitrogen and the electron-withdrawing carboxylic acid group, leading to a downfield shift.
H-57.0 - 7.3Singlet (s)1HSituated between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group; the net effect is a less deshielded environment compared to H-2.
-COOH12.0 - 14.0Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal. Its position is solvent and concentration-dependent.
-OH9.0 - 11.0Broad Singlet (br s)1HThe phenolic proton's chemical shift is also variable and dependent on solvent and concentration. It is expected to be a broad signal.

Experimental Considerations:

  • Solvent: A deuterated polar aprotic solvent such as DMSO-d₆ is recommended to dissolve the compound and observe the exchangeable -OH and -COOH protons.

  • Reference: Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the signals for the -OH and -COOH protons to disappear, confirming their assignment.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Rationale | | :--- | :--- | :--- | :--- | :--- | | C-2 | 145 - 150 | Singlet (s) | Influenced by the adjacent nitrogen and carboxylic acid group. | | C-3 | 120 - 125 | Singlet (s) | The carbon bearing the carboxylic acid group. | | C-4 | 130 - 135 | Quartet (q) | Attached to the trifluoromethyl group, its signal will be split due to coupling with the three fluorine atoms. | | C-5 | 115 - 120 | Singlet (s) | Shielded by the adjacent hydroxyl group. | | C-6 | 160 - 165 | Singlet (s) | The carbon attached to the hydroxyl group, significantly deshielded. | | -COOH | 165 - 170 | Singlet (s) | The carbonyl carbon of the carboxylic acid. | | -CF₃ | 120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms. |

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire 1H Spectrum transfer->H1_acq C13_acq Acquire 13C Spectrum transfer->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process analyze Integrate & Assign Peaks process->analyze MS_Fragmentation M [M]+. m/z 207 M_H2O [M-H2O]+. m/z 189 M->M_H2O - H2O M_COOH [M-COOH]+. m/z 162 M->M_COOH - COOH M_CF3 [M-CF3]+. m/z 138 M->M_CF3 - CF3

References

Solubility of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative.[1][2] Its structural motifs, including the trifluoromethyl group and the nicotinic acid core, suggest its potential as a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[3] For any application, from formulation development to in vivo studies, a thorough understanding of the compound's solubility is a critical first step.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. It outlines the theoretical considerations, experimental design, and detailed protocols necessary for a robust solubility assessment. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure data integrity and reproducibility.[5][6]

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is imperative to be familiar with the known properties and safety information for this compound.

PropertyValueSource
CAS Number 849020-87-7[2]
Molecular Formula C₇H₄F₃NO₃[2]
Molecular Weight 207.11 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 302-305°C (decomposes)[1]
Safety and Handling

This compound is classified as an irritant.[7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

Personal Protective Equipment (PPE) and Handling Precautions:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

  • Skin Protection: Wear protective gloves and clothing.[7]

  • Respiratory Protection: Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded. Avoid breathing dust.[7][8]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[7]

Theoretical Considerations for Solubility

The solubility of this compound is expected to be influenced by several factors, primarily pH and the choice of solvent.

Influence of pH

As a derivative of nicotinic acid, the compound possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. This amphoteric nature means its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[9]

  • In acidic conditions (low pH): The pyridine nitrogen will be protonated, leading to a cationic form, which is expected to be more soluble in water.

  • In alkaline conditions (high pH): The carboxylic acid group will be deprotonated, forming a carboxylate anion, which should also enhance aqueous solubility.[9]

  • At the isoelectric point (pI): The compound will exist predominantly as a zwitterion, where it is likely to exhibit its minimum aqueous solubility.

Influence of Solvent

The choice of solvent is another critical factor. The solubility in different organic solvents will provide insights into the compound's polarity and potential for use in various formulations. For nicotinic acid, solubility has been shown to be highest in polar, protic solvents like dimethyl sulfoxide (DMSO) and ethanol, and lower in less polar solvents like acetone and diethyl ether.[10][11] A similar trend can be anticipated for this compound.

Experimental Design for Solubility Profiling

A comprehensive solubility profile should assess both thermodynamic and kinetic solubility in a range of relevant media.

Selection of Solvents and Buffers

To build a robust solubility profile for drug development purposes, the following solvent systems are recommended:

Solvent SystemRationale
pH 1.2 Buffer (e.g., 0.1 N HCl) Simulates gastric fluid.[6]
pH 4.5 Acetate Buffer Represents an intermediate acidic condition.[6]
pH 6.8 Phosphate Buffer Simulates the environment of the small intestine.[6]
Water (Deionized) Baseline aqueous solubility.
Ethanol A common co-solvent in pharmaceutical formulations.[12]
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent, often used for initial stock solutions.[10]
Experimental Approach

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for this purpose.[5] Kinetic solubility testing can also be valuable in early drug discovery to identify potential precipitation issues.[13]

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol aims to determine the equilibrium solubility of the compound.

Materials:

  • This compound

  • Selected buffer solutions and solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[5]

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium. It is recommended to take measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.[4]

  • Perform the experiment in triplicate for each solvent system to ensure reproducibility.[6]

Protocol 2: Analytical Quantification by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by running a UV scan of the compound (a starting point could be 260 nm).

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Use the equation of the line from the calibration curve to determine the concentration of the unknown samples.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G G cluster_standards Standard Preparation cluster_analysis Analysis & Calibration S1 Prepare stock solution of known concentration S2 Create serial dilutions S1->S2 A1 Inject standards and samples into HPLC S2->A1 A2 Measure peak area A1->A2 A3 Plot calibration curve (Peak Area vs. Conc.) A2->A3 A4 Calculate sample concentration A3->A4

References

Methodological & Application

Synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic pathway, commencing with the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to yield the key intermediate, 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile. Subsequent hydrolysis of this intermediate affords the target compound. This application note offers a detailed, step-by-step experimental procedure, including reagent specifications, reaction conditions, and purification methods. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the reaction mechanism and to ensure reliable and reproducible results.

Introduction

Nicotinic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical agents. The incorporation of a trifluoromethyl group into the pyridine ring can significantly modulate the physicochemical properties of these molecules, often enhancing metabolic stability, lipophilicity, and bioavailability. This compound, in particular, serves as a critical intermediate in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides, which have been identified as potent inhibitors of WDR5 protein-protein interactions, a target of interest in cancer therapy. This guide presents a detailed and reliable protocol for the laboratory-scale synthesis of this important compound.

The synthetic strategy is based on the well-established chemistry of pyridine ring formation through cyclocondensation reactions. This approach offers a practical and efficient route to the target molecule from readily available starting materials.

Reaction Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the pyridine ring via a base-catalyzed cyclocondensation reaction. The second step is the hydrolysis of the nitrile group and subsequent decarboxylation to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Reaction_1 Ethyl_4_4_4_trifluoroacetoacetate->Reaction_1 Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction_1 Intermediate 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Final_Product This compound Intermediate->Final_Product  Aqueous Acid (e.g., H2SO4)  Heat   Reaction_1->Intermediate  Base (e.g., Piperidine)  Ethanol, Reflux   Protocol_Step1 cluster_workflow Step 1: Cyclocondensation Workflow A 1. Dissolve Ethyl 4,4,4-trifluoroacetoacetate and Cyanoacetamide in Ethanol. B 2. Add Piperidine catalyst. A->B C 3. Reflux the reaction mixture. B->C D 4. Monitor reaction completion (TLC). C->D E 5. Cool the mixture to room temperature. D->E F 6. Isolate the precipitate by filtration. E->F G 7. Wash the solid with cold ethanol. F->G H 8. Dry the product under vacuum. G->H Protocol_Step2 cluster_workflow Step 2: Hydrolysis Workflow A 1. Suspend 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile in aqueous sulfuric acid. B 2. Heat the mixture to reflux. A->B C 3. Monitor reaction completion (TLC/LC-MS). B->C D 4. Cool the reaction mixture in an ice bath. C->D E 5. Collect the precipitate by filtration. D->E F 6. Wash the solid with cold deionized water. E->F G 7. Recrystallize from aqueous ethanol (optional). F->G H 8. Dry the final product under vacuum. G->H

Application Notes and Protocols: 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance drug-like properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity.[1][2] The this compound moiety represents a versatile and highly valuable building block that leverages these advantages. Its pyridine core, substituted with a trifluoromethyl group and a carboxylic acid, provides multiple reaction sites for the construction of complex bioactive molecules.[2]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its pivotal role in the development of potent inhibitors of WD repeat-containing protein 5 (WDR5), a key therapeutic target in oncology.[3] We will delve into the synthesis of this key intermediate, its elaboration into clinical candidates, the underlying mechanism of action, and detailed protocols for the evaluation of its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 849020-87-7[4]
Molecular Formula C₇H₄F₃NO₃[4]
Molecular Weight 207.11 g/mol [4]
Melting Point 302-305 °C (decomposes)
Appearance White to off-white solid[5]

Synthesis of this compound: A Representative Protocol

Disclaimer: This protocol is a proposed synthetic route based on analogous reactions and should be optimized and validated in a laboratory setting.

Overall Reaction Scheme:

Synthesis_Scheme A Ethyl 4,4,4-trifluoroacetoacetate C 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A->C Cyclization (Base, e.g., KOH) B Cyanoacetamide B->C D 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine C->D Chlorination (POCl3) E 6-Chloro-4-(trifluoromethyl)nicotinonitrile D->E Reductive Dechlorination (e.g., H2, Pd/C) F 6-Chloro-4-(trifluoromethyl)nicotinic acid E->F Hydrolysis (e.g., NaOH, H2O) G This compound F->G Hydrolysis (e.g., H2O, heat) OICR-9429_Synthesis A This compound C OICR-9429 A->C Amide Coupling (e.g., HATU, DIPEA) B N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)amine B->C G cluster_0 Normal WDR5 Function cluster_1 WDR5 Inhibition MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 binds to WIN site MLL_complex Active MLL Complex WDR5->MLL_complex scaffolds H3K4 Histone H3K4 MLL_complex->H3K4 methylates H3K4me3 H3K4me3 H3K4->H3K4me3 becomes Gene_Expression Oncogenic Gene Expression H3K4me3->Gene_Expression promotes OICR9429 OICR-9429 (derived from This compound) WDR5_inhibited WDR5 OICR9429->WDR5_inhibited binds to WIN site Inactive_MLL Inactive MLL Complex WDR5_inhibited->Inactive_MLL disruption of Reduced_H3K4me3 Reduced H3K4me3 Inactive_MLL->Reduced_H3K4me3 leads to Apoptosis Apoptosis & Cell Cycle Arrest Reduced_H3K4me3->Apoptosis results in

References

Application Notes and Protocols: 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological and physicochemical properties. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate bioavailability.[1] 6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a heterocyclic building block that masterfully combines the benefits of the -CF₃ group with the versatile reactivity of the pyridine core. Its structure features three key functional handles for chemical elaboration: a carboxylic acid, a hydroxyl group, and an electron-deficient pyridine ring. This unique combination makes it an exceptionally valuable starting material for the synthesis of complex, biologically active molecules.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern its transformations. We will delve into the strategic manipulation of its functional groups to access a diverse range of downstream intermediates and target compounds.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 849020-87-7[2]
Molecular Formula C₇H₄F₃NO₃[3][4]
Molecular Weight 207.11 g/mol [3][4]
Appearance White to off-white powder/solid[5]
Melting Point 302-305 °C (decomposes)[3]
Synonyms 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid[4]
Safety & Handling

This compound is classified as an irritant.[3] Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area, such as a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

    • Avoid breathing dust, fumes, or vapors.[2]

    • Wash hands thoroughly after handling.[2]

    • Store in a tightly closed container in a cool, dry place.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from the distinct reactivity of its three functional regions. A key feature of the 6-hydroxypyridine moiety is its existence in tautomeric equilibrium with its 2-pyridone form. This equilibrium influences its reactivity, particularly its conversion into a more versatile intermediate.

G cluster_main Key Transformations of this compound cluster_path1 Carboxylic Acid Chemistry cluster_path2 Hydroxyl Group Activation cluster_path3 Nucleophilic Aromatic Substitution (SNAr) A 6-Hydroxy-4-(trifluoromethyl) nicotinic acid B Amide Coupling (e.g., HATU, Amine) A->B R-NH₂ D Chlorination (e.g., POCl₃) A->D [Cl] C N-Substituted Amides (Bioactive Molecules) B->C E 6-Chloro-4-(trifluoromethyl) nicotinic acid D->E F SNAr Reaction (e.g., R'₂NH, Base) E->F Nu-H G 6-Amino-4-(trifluoromethyl) nicotinic acid Derivatives F->G

Caption: Key synthetic pathways originating from this compound.

Transformations at the Carboxylic Acid

The carboxylic acid group is a primary site for modification, most commonly through the formation of amide bonds—a cornerstone of medicinal chemistry. This transformation is pivotal for creating compounds like N-aryl heteroarylcarboxamides, which have been investigated as inhibitors of the WDR5 protein-protein interaction.[3]

  • Mechanism: The acid is typically activated in situ using a peptide coupling reagent (e.g., HATU, HBTU, EDC) in the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine). The activated species, often an acyl-uronium or active ester, is then readily attacked by a primary or secondary amine nucleophile to form the thermodynamically stable amide bond. Alternatively, conversion to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a robust, albeit less mild, activation method.

Activation of the 6-Hydroxy Group

The hydroxyl group of a 6-hydroxypyridine is phenolic in character but is a poor leaving group for nucleophilic substitution. Its conversion to a halide, typically a chloride, is the most critical activation step, transforming the molecule into a highly versatile intermediate for subsequent diversification.[6]

  • Mechanism of Chlorination: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this transformation. With POCl₃, the pyridone tautomer's oxygen atom attacks the phosphorus center, leading to the formation of a chlorophosphate ester intermediate. This intermediate is an excellent leaving group, and subsequent attack by a chloride ion at the C6 position results in the formation of the 6-chloro derivative and the release of a phosphate by-product. This step creates the key intermediate, 6-Chloro-4-(trifluoromethyl)nicotinic acid .[7]

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The 6-chloro intermediate is primed for Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing effects of the ring nitrogen, the 4-trifluoromethyl group, and the 3-carboxylic acid group render the C6 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product. This pathway is a powerful tool for rapidly building molecular complexity and exploring structure-activity relationships (SAR).

Detailed Application Protocols

Protocol 1: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid

This protocol details the foundational conversion of the hydroxyl group to a chloride, creating the key intermediate for SNAr reactions.

G cluster_workflow Workflow: Chlorination Protocol A 1. Reagent Setup - Add starting material to flask - Add POCl₃ (solvent & reagent) - Add catalytic DMF B 2. Reaction - Heat mixture to reflux (e.g., 110-120 °C) - Monitor by TLC/LC-MS A->B C 3. Quench & Workup - Cool reaction mixture - Slowly quench into ice-water - Stir until solid precipitates B->C D 4. Isolation & Purification - Filter the solid precipitate - Wash with cold water - Dry under vacuum C->D

Caption: Experimental workflow for the synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ice

  • Deionized water

  • Round-bottom flask with reflux condenser and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, ~5-10 volumes, serving as both reagent and solvent) under a nitrogen atmosphere in a fume hood.

  • Add a catalytic amount of DMF (e.g., 1-2 drops). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. This will quench the excess POCl₃. A solid product should precipitate.

  • Continue stirring the slurry for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids.

  • Dry the purified 6-Chloro-4-(trifluoromethyl)nicotinic acid under high vacuum. The product can typically be used in the next step without further purification.

Protocol 2: General Protocol for Amide Coupling

This protocol describes the formation of an amide bond using the carboxylic acid functionality, employing HATU as the coupling agent.

G cluster_workflow Workflow: Amide Coupling Protocol A 1. Dissolution - Dissolve acid (1.0 eq) in DMF - Add amine (1.1 eq) B 2. Activation - Add DIPEA (2.5 eq) - Add HATU (1.2 eq) - Stir at room temperature A->B C 3. Workup - Dilute with EtOAc - Wash with aq. NaHCO₃, brine - Dry organic layer (Na₂SO₄) B->C D 4. Purification - Concentrate under vacuum - Purify by column chromatography or recrystallization C->D

Caption: Experimental workflow for a typical HATU-mediated amide coupling reaction.

Materials:

  • This compound (or its 6-chloro derivative)

  • Primary or secondary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired amide product.

Protocol 3: General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes the 6-chloro intermediate to introduce new functionality at the C6 position via an SNAr reaction with an amine nucleophile.

Materials:

  • 6-Chloro-4-(trifluoromethyl)nicotinic acid (from Protocol 1)

  • Amine nucleophile (R₂NH)

  • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve 6-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in DMSO or NMP.

  • Add the amine nucleophile (1.2-1.5 eq), followed by a base such as DIPEA (2.0-3.0 eq) or K₂CO₃ (2.0 eq).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water.

  • Acidify the aqueous solution to pH ~3-4 with 1M HCl to precipitate the product (if it is a solid) or to prepare for extraction.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If the product is not a solid, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization as needed.

References

Application Notes & Protocols: The Role of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a pivotal heterocyclic building block in contemporary drug discovery. We delve into the strategic importance of its structural motifs—the trifluoromethyl group and the pyridinone core—and elucidate its application as a key intermediate in the synthesis of potent and selective epigenetic modulators. Specifically, we focus on its role in the development of inhibitors targeting the WD repeat-containing protein 5 (WDR5), a critical node in cancer pathogenesis. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed protocols for chemical synthesis and biochemical screening, alongside the scientific rationale underpinning these methodologies.

Introduction: Strategic Value of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of a program's success. This compound has emerged as a high-value scaffold due to the unique combination of its chemical features. The molecule exists in tautomeric equilibrium with its pyridinone form, 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid, which provides a versatile handle for amide bond formation.

The true power of this scaffold lies in the strategic incorporation of a trifluoromethyl (-CF₃) group. This moiety is a cornerstone of modern drug design for several key reasons[1][2]:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its permeability.[3][4]

  • Modulation of Physicochemical Properties: It can lower the pKa of nearby functional groups and influence molecular conformation, which can be fine-tuned to optimize binding to a biological target.

  • Improved Binding Affinity: The unique electronic properties of the -CF₃ group can lead to favorable interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, thereby increasing potency.[2]

These attributes make this compound and its derivatives particularly valuable as intermediates for synthesizing novel therapeutics, especially in the field of oncology.[5][6]

Physicochemical Properties

A comprehensive understanding of a building block's properties is essential for its effective use in synthesis and screening.

PropertyValueSource
IUPAC Name 6-Hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid-
Synonym 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid[7]
CAS Number 849020-87-7[8]
Molecular Formula C₇H₄F₃NO₃[7][8]
Molecular Weight 207.11 g/mol [7]
Melting Point 302-305°C (decomposes)[1]
Appearance Off-white to white powder-

Application Focus: Inhibition of the WDR5-MLL1 Interaction

A paramount application of the this compound scaffold is in the development of inhibitors targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[9]

Biological Rationale and Mechanism of Action

WDR5 is a scaffolding protein that serves as a central hub for the assembly of histone methyltransferase complexes, particularly the SET1/MLL family. These complexes are responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark strongly associated with active gene transcription.[10][11] WDR5 contains a central channel, often called the "WIN" (WDR5 Interaction) site, which recognizes and binds to a specific arginine-containing motif on partner proteins like MLL1.[8][12]

In certain cancers, such as MLL-rearranged acute leukemias, the aberrant activity of the MLL1 fusion protein is dependent on its interaction with WDR5 to drive the expression of oncogenes (e.g., HOX genes) and promote leukemogenesis.[9][13] Therefore, disrupting the WDR5-MLL1 interaction with a small molecule inhibitor is a promising therapeutic strategy.[14]

Inhibitors built upon the this compound core, such as the potent chemical probe OICR-9429 , function by occupying this WIN site on WDR5.[9] This competitive binding displaces MLL1 from the complex, preventing the deposition of H3K4me3 at target gene promoters. The subsequent downregulation of critical oncogenes and ribosomal protein genes leads to cell cycle arrest and p53-dependent apoptosis in cancer cells.

WDR5 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of WDR5 in the MLL1 complex and the mechanism of action for WIN site inhibitors.

WDR5_Pathway cluster_nucleus Cell Nucleus MLL1 MLL1 (Methyltransferase) WDR5 WDR5 (Scaffold Protein) MLL1->WDR5 Binds via WIN Motif H3K4me3 H3K4me3 (Active Mark) MLL1->H3K4me3 Catalyzes Trimethylation Histone Histone H3 Tail WDR5->Histone Presents H3 Tail to MLL1 WDR5->H3K4me3 Catalyzes Trimethylation Apoptosis Apoptosis WRAD WRAD Complex (RbBP5, Ash2L, DPY30) WRAD->WDR5 WRAD->H3K4me3 Catalyzes Trimethylation Oncogenes Oncogene Transcription (e.g., HOX genes) H3K4me3->Oncogenes Activates Proliferation Cancer Cell Proliferation & Survival Oncogenes->Proliferation Drives Inhibitor OICR-9429 (WIN Site Inhibitor) Inhibitor->MLL1 Inhibitor->WDR5 Competitively Binds WIN Site Inhibitor->Apoptosis Induces

Caption: WDR5-MLL1 signaling pathway and inhibitor action.

Performance Data of a Lead Compound

OICR-9429 serves as a prime example of a potent inhibitor derived from the this compound scaffold. Its efficacy has been characterized through various biochemical and cellular assays.[11][13]

ParameterCompoundValueAssay MethodTarget Cell Line(s)
Binding Affinity (Kd) OICR-942924 - 93 nMBiacore, ITC-
Displacement (Kdisp) OICR-942964 nMFluorescence Polarization-
Cellular PPI IC₅₀ OICR-9429< 1 µMCo-IP-
Antiproliferative IC₅₀ OICR-9429~5 µMCell Viability AssayC/EBPα-mutant AML
Antiproliferative IC₅₀ OICR-942967.7 µMCell Viability AssayT24 (Bladder Cancer)
Antiproliferative IC₅₀ OICR-942970.4 µMCell Viability AssayUM-UC-3 (Bladder Cancer)

Experimental Protocols

Protocol 1: Illustrative Synthesis of a WDR5 Inhibitor Core

This protocol outlines the fundamental amidation reaction that couples this compound with a representative aniline fragment to form the core structure of a WDR5 inhibitor.

Objective: To synthesize an N-aryl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide.

Materials:

  • This compound

  • Target Aniline (e.g., 4-amino-4'-(methylpiperazin-1-yl)biphenyl)

  • Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and plate, round-bottom flask, nitrogen atmosphere setup, standard glassware.

Procedure:

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine Addition: To the solution, add the target aniline (1.0 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation & Coupling: Add the coupling agent PyBOP (1.2 eq) portion-wise to the stirring mixture at 0°C (ice bath).

    • Rationale: PyBOP is a highly efficient coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the aniline amine group to form a stable amide bond with minimal side reactions. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl carboxamide product.

Synthesis_Workflow Start 1. Dissolve Acid & Aniline in DCM AddBase 2. Add DIPEA Base Start->AddBase Cool 3. Cool to 0°C AddBase->Cool AddPyBOP 4. Add PyBOP (Coupling Agent) Cool->AddPyBOP React 5. Stir 4-12h at Room Temp AddPyBOP->React Monitor 6. Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 7. Aqueous Workup (Wash & Extract) Monitor->Workup Complete Purify 8. Purify via Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for amide coupling synthesis.

Protocol 2: Fluorescence Polarization (FP) Assay for WDR5-MLL1 Inhibition

This protocol describes a competitive binding assay to quantify the potency of inhibitors in disrupting the WDR5-MLL1 interaction.[14]

Principle: A small, fluorescently-labeled peptide derived from the MLL1 WIN motif (FITC-MLL1) will tumble rapidly in solution, emitting depolarized light when excited with polarized light (low FP signal). When bound to the much larger WDR5 protein, its tumbling slows dramatically, and it emits polarized light (high FP signal). A test compound that competes for the WIN binding site will displace the FITC-MLL1 peptide, causing a decrease in the FP signal.

Materials:

  • Recombinant human WDR5 protein

  • FITC-labeled MLL1 WIN motif peptide (e.g., FITC-GSARAEVHLRKS)

  • Test compounds (e.g., OICR-9429) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: a. Prepare a 2X stock of WDR5 protein in assay buffer. (e.g., 40 nM for a 20 nM final concentration). b. Prepare a 2X stock of FITC-MLL1 peptide in assay buffer. (e.g., 20 nM for a 10 nM final concentration). c. Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer to create 4X stock solutions.

  • Assay Plate Setup (per well): a. Add 5 µL of 4X test compound or DMSO vehicle (for control wells). b. Add 10 µL of 2X WDR5 protein to all wells except "peptide only" controls. Add 10 µL of assay buffer to "peptide only" wells. c. Mix and incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubating the protein and inhibitor allows them to reach binding equilibrium before the addition of the fluorescent probe.

  • Initiate Reaction: a. Add 5 µL of 2X FITC-MLL1 peptide to all wells. The final volume will be 20 µL. b. Mix the plate gently (e.g., orbital shaker for 30 seconds).

  • Incubation & Readout: a. Incubate the plate for 60 minutes at room temperature, protected from light. b. Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: a. The signal is measured in millipolarization units (mP). b. High Control (0% Inhibition): Wells with WDR5 + FITC-MLL1 + DMSO. c. Low Control (100% Inhibition): Wells with FITC-MLL1 + DMSO only. d. Calculate the percent inhibition for each compound concentration. e. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a validated and highly valuable building block for modern drug discovery. Its inherent physicochemical properties, conferred by the trifluoromethyl group, make it an ideal starting point for developing drug candidates with enhanced metabolic stability and target affinity. The successful development of potent WDR5 inhibitors like OICR-9429 from this scaffold highlights its profound utility in targeting challenging protein-protein interactions in oncology. The protocols provided herein offer a practical framework for chemists and biologists to leverage this powerful intermediate in their own research and development programs.

References

Application Notes & Protocols: Safe Handling and Storage of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted with a hydroxyl, a carboxylic acid, and a trifluoromethyl group, makes it a versatile building block for the synthesis of novel therapeutic agents.[1][2] The trifluoromethyl (CF3) group is a key moiety in modern drug design, known to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1][3] The nicotinic acid scaffold is a well-established pharmacophore.[4]

Given its reactive functional groups and the potential for biological activity, the safe handling and storage of this compound are paramount in a laboratory setting to ensure the safety of personnel and maintain the integrity of the compound for experimental use. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage conditions for this compound.

Hazard Identification and Safety Profile

A thorough understanding of the hazard profile is the foundation of safe chemical handling. This compound is classified as an irritant.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.

GHS Pictograms:

alt text

Signal Word: Warning

(Data sourced from supplier Safety Data Sheets)

Toxicological Profile: Detailed toxicological data such as LD50 values for this compound are not widely available, which is common for research-specific chemicals.[5] However, based on its classification, exposure can lead to redness, pain, and inflammation of the skin and eyes. Inhalation of the powder may cause irritation to the nose, throat, and respiratory tract.[6] Due to the presence of the trifluoromethyl group, it is prudent to handle this compound with the care afforded to potentially bioactive and potent substances.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transfers where dust can be generated, must be performed in a certified chemical fume hood.[7][8] This is the primary defense against inhalation of airborne particles.[9]

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure or a powder containment hood can be used to minimize air currents that affect balance accuracy while still providing containment.[6]

  • Designated Work Area: A specific area within the lab should be designated for handling this compound. This area should be clearly labeled and covered with disposable, absorbent bench paper to contain any minor spills and facilitate cleanup.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk.Protects against dust particles and splashes that can cause serious eye irritation.[6]
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving if handling larger quantities or for prolonged periods.Prevents skin contact and irritation.[6] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A clean, buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.Prevents inhalation of the irritant powder.[6]

Chemical Stability and Storage

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous reactions.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Avoids thermal decomposition. While specific data is unavailable, many nicotinic acid derivatives are stable at ambient temperature.
Atmosphere Keep container tightly closed.Protects from moisture and atmospheric contaminants.
Light Store in an opaque or amber container.While no specific photosensitivity data is available, it is good practice for complex organic molecules.
Location Store in a well-ventilated area designated for chemical storage, away from incompatible materials.Prevents accidental contact with incompatible substances and ensures proper ventilation.
Incompatible Materials

While specific reactivity data for this compound is limited, general knowledge of nicotinic acids and trifluoromethylated aromatics suggests avoiding:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.[4][10]

  • Strong Bases: The acidic carboxylic acid group will react with strong bases in a potentially vigorous neutralization reaction. The trifluoromethyl group can also be susceptible to hydrolysis under strong basic conditions.[11][12]

  • Strong Acids: While the pyridine nitrogen is weakly basic, strong acids could cause protonation and potentially unwanted side reactions.[13]

Hazardous Decomposition Products

Upon thermal decomposition, this compound may release toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)[14]

Protocols for Safe Handling and Use

Adherence to standardized protocols is critical for minimizing risk. The following workflows are designed for common laboratory procedures.

Workflow for Receiving and Storing Chemicals

A Receive Chemical B Inspect Container for Damage A->B C Verify Label Information B->C No Damage G Quarantine if Damaged/Leaking B->G Damage Found D Log into Chemical Inventory C->D E Transfer to Designated Storage Area D->E F Store According to Compatibility and Conditions E->F

Caption: Workflow for receiving and storing new chemicals.

Protocol for Weighing Solid this compound

This protocol utilizes the "tare method" to minimize the handling of the open powder container outside of a fume hood.[6]

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Cover the work surface inside the hood with disposable bench paper.

  • Taring the Vessel: Take a sealable container (e.g., a vial with a screw cap) to the analytical balance located on the benchtop. Place the capped, empty container on the balance and press the "tare" or "zero" button.

  • Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

  • Aliquotting: Open the stock bottle and carefully transfer the approximate desired amount of powder into the tared container using a clean spatula. Avoid creating dust.

  • Sealing: Securely close the lid on the tared container and the stock bottle.

  • Final Weighing: Take the sealed container with the powder back to the analytical balance. The weight displayed is the exact mass of the powder transferred.

  • Adjustment (if necessary): If the weight is incorrect, return the sealed container to the fume hood to add or remove powder. Repeat steps 5 and 6. Never leave an open container of the powder on the open bench. [9][15]

  • Cleanup: After weighing, wipe the spatula clean with a dry wipe, then with a wipe lightly dampened with a suitable solvent (e.g., ethanol). Dispose of all contaminated disposable items (gloves, wipes, bench paper) into a designated hazardous waste bag.

Protocol for Preparing a Stock Solution
  • Preparation: Perform this entire procedure in a chemical fume hood. Don all required PPE.

  • Weighing: Follow the protocol outlined in section 4.2 to weigh the required mass of the solid into a sealable container (e.g., a volumetric flask or vial).

  • Solvent Addition: While still in the fume hood, add a portion (approximately 50-75%) of the desired solvent to the container.[16]

  • Dissolution: Seal the container and mix by swirling or using a vortex mixer until the solid is fully dissolved. Gentle heating may be applied if the compound's solubility allows, but be mindful of the solvent's volatility.

  • Final Volume: Once dissolved, carefully add the remaining solvent to reach the final desired volume.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution under the conditions recommended in Section 3.1.

Emergency Procedures

Spills

For small spills of solid powder inside a chemical fume hood:

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the powder.

  • Neutralization (Optional but Recommended): For acidic powders, a weak base like sodium bicarbonate can be applied to the absorbent material to neutralize the acidity.[6][17]

  • Collection: Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container. Avoid creating dust. A HEPA-filtered vacuum can be used if available and appropriate for chemical powders.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor.

For large spills or spills outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health and Safety (EHS) office.

Personal Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

Chemical waste must be disposed of in accordance with institutional, local, and national regulations. This compound waste falls into the category of halogenated organic waste .[1][18]

Waste Disposal Workflow

A Identify Waste Stream (Solid, Liquid, Sharps) B Segregate Halogenated Waste A->B G Non-Halogenated Waste A->G C Use Designated, Labeled Hazardous Waste Container B->C D Keep Container Closed C->D E Store in Secondary Containment in a Ventilated Area D->E F Arrange for Pickup by EHS E->F

Caption: General workflow for chemical waste disposal.

Specific Disposal Guidelines:

  • Solid Waste: Collect unused compound and contaminated disposable materials (e.g., gloves, weigh paper, wipes) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[18]

  • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[2]

  • Neutralization: For dilute aqueous waste, neutralization of the acidic component with a weak base (e.g., sodium bicarbonate) may be possible before collection, but this should only be done following a specific, validated institutional protocol.[8] Due to the fluorinated nature of the compound, it is generally safer to dispose of it via the hazardous waste stream without prior neutralization unless explicitly permitted.[18]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled correctly. The core principles of safe handling—understanding the hazards, using appropriate engineering controls and PPE, following established protocols, and proper waste management—are essential for protecting researchers and ensuring the integrity of scientific work. Always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before beginning work.

References

Comprehensive Analytical Characterization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical methodologies for the robust characterization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. As a critical building block in medicinal chemistry, particularly in the synthesis of N-aryl heteroarylcarboxamides and arylcarboxamides as WDR5 protein-protein binding inhibitors, its purity, identity, and stability are paramount.[1] This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a validated framework for quality control and characterization. The causality behind experimental choices is explained to provide a deeper understanding and facilitate method adaptation.

Introduction and Physicochemical Profile

This compound (CAS: 849020-87-7) is a substituted pyridine carboxylic acid derivative.[2][3] The presence of the electron-withdrawing trifluoromethyl group and the ionizable hydroxyl and carboxylic acid moieties dictates its chemical properties and the analytical strategies required for its characterization. A thorough understanding of its fundamental properties is the first step in developing reliable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[1][4]
Molecular Weight 207.11 g/mol [1][4]
Appearance White to off-white solid[5]
Melting Point 302-305°C (with decomposition)[1]
CAS Number 849020-87-7[2][3]

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: Reversed-phase HPLC is the gold standard for purity analysis of small organic molecules. The choice of a C18 stationary phase provides a nonpolar environment for retaining the analyte. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing tailing. UV detection is suitable due to the aromatic nature of the pyridine ring.

Protocol 1: HPLC Purity Determination

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and equilibrate for 5 minutes.

    • Rationale: A gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted and detected.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (A preliminary UV scan is recommended to determine the absorbance maximum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Trustworthiness: This method's validity is established by running a system suitability test (SST) before sample analysis. Key SST parameters include tailing factor (should be < 2.0), theoretical plates (> 2000), and reproducibility of replicate injections (%RSD < 2.0%). The purity is typically reported as area percent. High-purity samples are expected to show a purity level of at least 98.0%.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (265 nm) E->F G Integrate Peaks F->G H Calculate Area % Purity G->H FTIR_Functional_Groups cluster_mol This compound cluster_ir Characteristic IR Absorption Regions (cm⁻¹) mol OH O-H (3300-2500) CH Aromatic C-H (~3000) CO C=O (~1700) Aro C=C / C=N (1600-1450) CF C-F (1350-1150)

References

Application Notes and Protocols for Determining Experimental Dosage of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a generalized framework for determining the experimental dosage of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. All protocols are intended as a starting point and should be adapted and optimized based on emerging experimental data. All work with novel chemical entities must be conducted in compliance with institutional and national safety and ethical guidelines.

Introduction

This compound is a novel compound with structural similarities to nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is a well-characterized molecule that, at pharmacological doses, favorably modulates plasma lipid profiles by acting on receptors such as the hydroxycarboxylic acid receptor 2 (HCA₂)[1][2]. The introduction of a trifluoromethyl group and a hydroxyl group may significantly alter the compound's potency, selectivity, pharmacokinetic properties, and overall biological effects. Therefore, a systematic and multi-tiered approach is essential to determine a safe and efficacious experimental dosage.

This guide provides a comprehensive, step-by-step methodology for establishing the experimental dosage of this compound, beginning with in vitro characterization and progressing to in vivo dose-range finding studies. The protocols are designed to be self-validating, with decision points based on empirical data.

Part 1: Pre-Dosing Characterization and In Vitro Assessment

The initial phase focuses on characterizing the compound's fundamental properties and its effects in a controlled, non-living system. This foundational data is crucial for designing subsequent, more complex studies.

Physicochemical Characterization

A thorough understanding of the compound's physical and chemical properties is a prerequisite for all subsequent experimental work.

ParameterMethodImportanceHypothetical Result
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines appropriate solvents and informs formulation development for in vitro and in vivo studies.Soluble in DMSO at >100 mM; Sparingly soluble in PBS at 50 µM.
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Ensures that observed biological effects are attributable to the compound of interest and not impurities.>99.5% pure.
LogP/LogD Shake-flask method or computational predictionPredicts membrane permeability and potential for oral absorption.LogD (pH 7.4) = 2.1
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, which influences solubility and target interaction.pKa₁ = 3.8 (carboxylic acid), pKa₂ = 8.5 (hydroxyl group)
In Vitro Target Engagement and Potency

Given the structural similarity to nicotinic acid, initial in vitro assays should investigate the compound's interaction with known nicotinic acid targets.

Protocol 1: Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the HCA₂ receptor.

Methodology:

  • Cell Culture: Culture CHO-K1 cells stably expressing human HCA₂.

  • Radioligand Binding: Perform a competitive binding assay using a known radiolabeled ligand for HCA₂ (e.g., ³H-nicotinic acid).

  • Compound Incubation: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Detection: Measure the displacement of the radioligand using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

Protocol 2: Functional Cellular Assay (e.g., cAMP Assay)

Objective: To assess the functional activity of the compound at the HCA₂ receptor.

Methodology:

  • Cell Culture: Use HCA₂-expressing cells.

  • Forskolin Stimulation: Stimulate the cells with forskolin to increase intracellular cyclic AMP (cAMP) levels.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound. Agonist activity at HCA₂ (a Gi-coupled receptor) will inhibit adenylyl cyclase and reduce cAMP levels.

  • cAMP Measurement: Quantify intracellular cAMP levels using a commercially available ELISA or HTRF kit.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) from the dose-response curve.

In Vitro Cytotoxicity Assessment

It is crucial to establish the concentration at which the compound exhibits toxicity to cells, ensuring that observed effects in functional assays are not due to cell death[3].

Protocol 3: Cell Viability Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).

Methodology:

  • Cell Plating: Plate a relevant cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 24 to 72 hours.

  • Viability Assessment: Use a metabolic activity assay such as MTT or a cell-titer glo assay to measure cell viability.

  • Data Analysis: Plot cell viability against compound concentration to determine the CC₅₀.

In Vitro ParameterHypothetical ResultImplication
HCA₂ Ki 50 nMHigh-affinity binding to the target receptor.
cAMP EC₅₀ 150 nMPotent functional activity at the target receptor.
HepG2 CC₅₀ >50 µMA good therapeutic window; cytotoxicity is observed at concentrations much higher than the effective concentration.

Part 2: In Vivo Dose Determination Strategy

The data from the in vitro studies will inform the design of the in vivo experiments. The goal is to establish a dose that is both well-tolerated and elicits a biological response.

Pharmacokinetic (PK) Studies

A preliminary PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Protocol 4: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters of this compound after a single administration.

Methodology:

  • Animal Model: Use a rodent species, typically mice or rats[4].

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).

PK ParameterHypothetical Result (Oral Dosing)Implication
Cmax 1.5 µg/mLThe peak plasma concentration achieved.
Tmax 1 hourRapid absorption after oral administration.
AUC (0-24h) 6.8 µg*h/mLOverall drug exposure over 24 hours.
t₁/₂ 4.2 hoursThe time it takes for the plasma concentration to reduce by half.
Dose-Range Finding (DRF) Studies

DRF studies are foundational for preclinical toxicology and efficacy studies. They aim to identify the Maximum Tolerated Dose (MTD) and a range of doses that can be used in subsequent experiments[5][6].

Protocol 5: Acute Dose-Range Finding Study

Objective: To determine the MTD and identify potential target organs of toxicity after a single administration.

Methodology:

  • Animal Model: Use two mammalian species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), as per ICH guidelines[7].

  • Dose Selection: Based on in vitro data and PK studies, select a range of doses. A common approach is to use a dose-escalation design[8].

  • Administration: Administer single doses of the compound to small groups of animals.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption for up to 14 days.

  • Terminal Procedures: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable adverse effects or more than a 10% reduction in body weight[5].

Visualization of the Dosing Strategy Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies In_Vitro_Potency Determine EC₅₀/IC₅₀ (e.g., 150 nM) PK_Study Single-Dose PK (Determine Cmax, AUC, t₁/₂) In_Vitro_Potency->PK_Study Inform starting dose for PK In_Vitro_Toxicity Determine CC₅₀ (e.g., >50 µM) DRF_Study Dose-Range Finding (Identify MTD) In_Vitro_Toxicity->DRF_Study Provide initial safety margin PK_Study->DRF_Study Guide dose selection and spacing Efficacy_Study Efficacy/PD Study (Select doses around expected therapeutic range) DRF_Study->Efficacy_Study Set upper dose limit (MTD) and inform dose selection

Caption: A workflow diagram illustrating the progression from in vitro studies to in vivo dose selection.

Efficacy/Pharmacodynamic (PD) Studies

Once a safe dose range is established, the next step is to determine the dose required to achieve the desired biological effect.

Protocol 6: In Vivo Efficacy Study

Objective: To evaluate the dose-response relationship of this compound in a relevant disease model.

Methodology:

  • Disease Model: Select an appropriate animal model. For a nicotinic acid analog, a model of dyslipidemia (e.g., hypercholesterolemic rabbits or ApoE*3-Leiden mice) would be relevant.

  • Dose Groups: Based on the DRF study, select at least three dose levels (low, medium, and high) plus a vehicle control group[9][10]. The high dose should be at or near the MTD.

  • Treatment: Administer the compound daily for a specified period (e.g., 2-4 weeks).

  • PD Readouts: Measure relevant biomarkers. For a lipid-modulating drug, this would include plasma levels of HDL-C, LDL-C, and triglycerides.

  • Data Analysis: Correlate the dose levels with the observed changes in biomarkers to establish a dose-response relationship.

Hypothetical Dose-Response Data

Dose GroupChange in HDL-C (%)Change in LDL-C (%)Change in Triglycerides (%)
Vehicle Control+2%-1%+5%
10 mg/kg+15%-10%-20%
30 mg/kg+35%-25%-45%
100 mg/kg (MTD)+40%-28%-50%

Visualization of the Dose-Response Relationship

G Dose Dose (mg/kg) Vehicle 10 30 100 Response Biological Effect Minimal Moderate Significant Maximal Dose:c->Response:c No significant change Dose:l->Response:l Onset of efficacy Dose:m->Response:m Robust efficacy Dose:h->Response:h Plateau of efficacy (approaching MTD)

Caption: A diagram illustrating the relationship between increasing dose and biological effect.

Part 3: Consolidating the Data for Experimental Dosage Selection

By integrating the data from in vitro, PK, DRF, and efficacy studies, a well-informed decision can be made about the experimental dosage for further preclinical development, such as chronic toxicology studies. The goal is to select a dose that maximizes the therapeutic effect while maintaining an acceptable safety margin.

References

Guide to the Safety Data Sheet (SDS) for 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: From Interpretation to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS No. 849020-87-7) is a heterocyclic organic compound increasingly utilized as a key intermediate in medicinal chemistry and drug development.[1] Its structural motifs are relevant in the synthesis of complex molecules, including N-aryl heteroarylcarboxamides which act as WDR5 protein-protein binding inhibitors.[1] As with any novel or specialized chemical reagent, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research.

The Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing a standardized summary of a substance's hazards. However, an SDS is often a dense, regulatory-focused document. This guide is designed to bridge the gap between the raw data presented in the SDS and its practical, real-world application in a research and development setting. As Senior Application Scientists, we aim to provide not just protocols, but the causal reasoning behind them, empowering researchers to build a robust and intuitive culture of safety. This document translates the GHS classifications and precautionary statements for this compound into actionable, field-proven laboratory protocols.

Section 1: Decoding the Hazard Profile

The first step in safe handling is a comprehensive understanding of the material's intrinsic hazards. According to available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS) as an irritant.[2]

GHS Classification Summary

The hazard profile necessitates the "Exclamation Mark" pictogram (GHS07) and the signal word "Warning".[2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[2][4]
Serious Eye Damage / Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6]
Mechanistic Insights & The Precautionary Principle

The observed irritant properties are logically consistent with the molecule's structure. The carboxylic acid moiety imparts acidity, while the trifluoromethyl group can influence reactivity and interactions with biological tissues. It is crucial to note that for many specialized research chemicals like this one, comprehensive toxicological and ecological data are often unavailable.[2] The current GHS classification is based on the immediate, observable hazards. In the absence of long-term exposure data, the precautionary principle must be applied. This means assuming the potential for uncharacterized hazards and implementing controls that are protective against both known and unknown risks.

Section 2: Risk Assessment & Mitigation Protocol

A proactive approach to safety involves a systematic process of risk assessment and control. The following workflow illustrates the essential steps that must be completed before any experimental work begins.

RiskAssessmentWorkflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Evaluation & Control cluster_2 Phase 3: Execution ReviewSDS Review SDS for 6-Hydroxy-4- (trifluoromethyl)nicotinic acid IdentifyHazards Identify Hazards (Irritation: Skin, Eye, Respiratory) ReviewSDS->IdentifyHazards AssessRisk Assess Procedural Risk (e.g., Weighing, Dissolving) IdentifyHazards->AssessRisk ImplementControls Implement Hierarchy of Controls (Sec 2.1 - 2.4) AssessRisk->ImplementControls Proceed Proceed with Experiment Safely ImplementControls->Proceed SpillResponseWorkflow Alert 1. Alert Personnel & Evacuate Immediate Area Assess 2. Assess Spill Size & Notify Supervisor Alert->Assess DonPPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE Contain 4. Cover Spill with Inert Absorbent Material (e.g., Vermiculite) DonPPE->Contain Cleanup 5. Carefully Sweep or Scoop Material into a Labeled Waste Container Contain->Cleanup Decon 6. Decontaminate Spill Area with Soap and Water Cleanup->Decon Dispose 7. Dispose of All Materials as Hazardous Waste Decon->Dispose

References

Application of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid in Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a foundational structural motif in modern agrochemical discovery, present in a multitude of commercially successful herbicides, insecticides, and fungicides.[1][2] Its versatility allows for fine-tuning of a molecule's physicochemical properties and biological activity. The strategic incorporation of a trifluoromethyl (-CF3) group further enhances the potential of these scaffolds. The -CF3 group is a powerful bioisostere for other chemical groups and is known to significantly increase metabolic stability, binding affinity to target enzymes, and overall biological efficacy due to its high electronegativity and lipophilicity.[3]

This guide focuses on a particularly valuable building block: This compound . This molecule combines three key functional elements onto a single pyridine core:

  • The Trifluoromethyl Group: Confers enhanced biological activity and stability.

  • The Carboxylic Acid Group: A versatile handle for forming amides, esters, and other derivatives.

  • The Hydroxyl Group: Provides a reactive site for etherification and other modifications, which can be crucial for targeting specific biological pathways or improving formulation properties.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the application of this compound in the synthesis of next-generation agrochemicals. We will explore its synthetic utility, provide detailed experimental protocols, and discuss the mechanistic rationale behind its application.

Physicochemical Properties & Handling

Proper handling and storage are paramount for ensuring the integrity of this key intermediate. Below is a summary of its core properties.

PropertyValueReference
CAS Number 849020-87-7[4][5]
Molecular Formula C₇H₄F₃NO₃[6]
Molecular Weight 207.11 g/mol [3][6]
Melting Point 302-305°C (decomposes)[6]
Appearance Off-white to light yellow solidSourced from typical supplier data
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[3]

Scientist's Note: The high melting point with decomposition is characteristic of molecules with both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, which can form strong intermolecular hydrogen bonds or zwitterionic structures.

Core Synthetic Applications: A Gateway to Diverse Agrochemicals

This compound is a strategic precursor for agrochemicals where the 4-trifluoromethylpyridine core is essential for activity. Its dual functionality (hydroxyl and carboxylic acid groups) allows for divergent synthetic pathways to create a wide array of active ingredients.

Precursor to Advanced Herbicides

Nicotinic acid derivatives are precursors to several classes of herbicides, including those that act as acetolactate synthase (ALS) inhibitors or auxin mimics.[7][8] The 6-hydroxy group on the target molecule is a key position for modification to create potent herbicidal compounds. For example, it can be converted into a leaving group for subsequent reactions or used as an anchor point for building larger sulfonylurea or triazolopyrimidine structures, characteristic of many ALS-inhibiting herbicides.[7]

The general workflow involves leveraging the two primary functional groups for sequential or orthogonal modifications.

G A 6-Hydroxy-4-(trifluoromethyl) nicotinic acid B Esterification / Amidation (Carboxylic Acid Reaction) A->B R-OH or R-NH2, Coupling Agent C Etherification / Halogenation (Hydroxyl Group Reaction) A->C R-X, Base D Nicotinamide / Nicotinate Intermediate B->D E 6-Alkoxy / 6-Aryloxy Intermediate C->E G Coupling with Amine / Alcohol Moiety D->G Further Derivatization F Coupling with Sulfonamide Moiety E->F Further Derivatization H Final Herbicidal Compound (e.g., Sulfonylurea type) F->H G->H

Caption: Synthetic utility of this compound.

Building Block for Novel Insecticides

The 4-(trifluoromethyl)nicotinic acid scaffold is famously the core of the insecticide Flonicamid .[9][10] Flonicamid functions as a chordotonal organ modulator, disrupting insect feeding behavior.[7] While Flonicamid itself does not possess the 6-hydroxy group, our starting material provides a route to synthesize novel analogs. By modifying the 6-position with various alkoxy or aryloxy groups, researchers can explore new chemical space to develop insecticides with potentially improved spectrum, potency, or pharmacokinetic properties. The synthesis of such analogs would typically involve the amidation of the carboxylic acid followed by modification of the hydroxyl group.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key procedural choices.

Protocol 1: Synthesis of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate

This protocol details the esterification of the carboxylic acid, a fundamental step to protect this group or to prepare for subsequent reactions.

Rationale: Converting the carboxylic acid to a methyl ester prevents it from interfering with reactions targeting the hydroxyl group and increases the molecule's solubility in organic solvents. Fischer esterification using methanol and a catalytic amount of strong acid is a classic, cost-effective method.

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend this compound (e.g., 10.0 g, 48.3 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.25 mL, ~4.8 mmol) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-cold water (300 mL). A precipitate may form.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Expected Outcome: A white to off-white solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: O-Alkylation for Synthesis of a 6-Alkoxy Agrochemical Precursor

This protocol describes the etherification of the 6-hydroxy group, a key step in creating diverse analogs. We will use methyl iodide as a simple alkylating agent for this example.

Rationale: The hydroxyl group on the pyridine ring is weakly acidic and requires a strong base for complete deprotonation to form the more nucleophilic alkoxide. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. The reaction is performed in an anhydrous polar aprotic solvent like DMF to facilitate the Sₙ2 reaction.[11]

Materials and Reagents:

  • Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate (from Protocol 1) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide (MeI) (1.2 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried, nitrogen-flushed flask

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add sodium hydride (e.g., 0.96 g of 60% dispersion, 24.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (50 mL) to the flask. Cool the suspension to 0°C in an ice bath.

  • Dissolve Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate (e.g., 4.42 g, 20.0 mmol) in anhydrous DMF (30 mL) and add it dropwise to the stirring NaH suspension over 20 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Add methyl iodide (1.5 mL, 24.0 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool it back to 0°C and cautiously quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with water (150 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-methoxy derivative.

G cluster_0 Protocol 1: Esterification cluster_1 Protocol 2: O-Alkylation A Start: 6-Hydroxy-4-(CF3) nicotinic acid B Reflux in MeOH with H2SO4 (cat.) A->B C Aqueous Workup & Extraction B->C D Product 1: Methyl 6-hydroxy-4-(CF3) nicotinate C->D E Start: Product 1 F Deprotonation (NaH in DMF) E->F G Add Alkylating Agent (e.g., MeI) F->G H Aqueous Quench & Purification G->H I Product 2: Methyl 6-methoxy-4-(CF3) nicotinate H->I

Caption: Experimental workflow for the synthesis of a 6-alkoxy precursor.

Connecting Synthesis to Biological Mode of Action

The final structure derived from this compound dictates its biological target.

  • Insecticides: Many pyridine-based insecticides, like nicotine itself, are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[12][13] This leads to overstimulation, paralysis, and death.[12] While Flonicamid has a different target, new analogs derived from our precursor could be designed to interact with the nAChR or other neuronal targets.

  • Herbicides: If derivatized into a sulfonylurea or a similar structure, the resulting herbicide would likely target the ALS enzyme, which is critical for the synthesis of branched-chain amino acids in plants. Inhibition of this enzyme leads to a cessation of growth and eventual plant death.[7] Alternatively, other derivatives might target phytoene desaturase, leading to bleaching activity.[14]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its trifluoromethyl group provides a strong foundation for high biological activity, while its dual hydroxyl and carboxylic acid functionalities offer multiple handles for synthetic modification. This allows chemists to readily access a diverse library of novel compounds for screening as potential herbicides and insecticides. The protocols and strategies outlined in this guide provide a solid framework for leveraging this powerful building block in the pursuit of innovative and effective crop protection solutions.

References

Application Notes: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (6-HNA) as a Multifunctional Defect Passivator for High-Performance Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Defect-mediated non-radiative recombination is a primary factor limiting the efficiency and long-term stability of perovskite solar cells (PSCs). Additive engineering, which involves incorporating functional molecules into the perovskite precursor, has emerged as a highly effective strategy to mitigate these defects. This guide details the application of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (6-HNA), a multifunctional molecule, as a potent defect passivator. The unique architecture of 6-HNA, featuring a carboxylic acid group, a hydroxyl group, and a trifluoromethyl group on a pyridine ring, allows for synergistic, multi-modal passivation of common perovskite defects. This document provides the scientific rationale for using 6-HNA, detailed protocols for its incorporation and device fabrication, and a comprehensive guide to validating its efficacy through rigorous characterization.

The Scientific Rationale: A Multi-Modal Approach to Defect Passivation

The efficacy of a passivating agent is determined by its ability to interact with and neutralize electronic trap states within the perovskite lattice and at its grain boundaries. The polycrystalline nature of solution-processed perovskite films leads to a high density of defects, primarily undercoordinated lead ions (Pb²⁺), which act as Lewis acids, and halide vacancies (e.g., I⁻), which are electron-rich.[1] 6-HNA is uniquely equipped with multiple functional groups that can address these defects simultaneously.

  • Carboxylic Acid (-COOH) and Pyridyl Nitrogen (N): These groups act as potent Lewis bases.[2] The lone pair electrons on the oxygen and nitrogen atoms can form strong coordination bonds with undercoordinated Pb²⁺ ions, effectively neutralizing these electron-trapping sites.[3][4] This Lewis acid-base interaction is a cornerstone of effective passivation, reducing non-radiative recombination pathways and boosting the open-circuit voltage (V_oc_).[5]

  • Hydroxyl Group (-OH): The hydroxyl group can form hydrogen bonds with halide ions (e.g., I⁻) in the perovskite lattice.[3][6] This interaction helps to stabilize the halide ions, suppressing their migration—a key degradation mechanism in PSCs.[3]

  • Trifluoromethyl Group (-CF₃): This fluorine-containing group serves two critical functions. First, its strong electron-withdrawing nature can influence the electronic landscape at the perovskite surface. Second, and perhaps more importantly, the -CF₃ group is highly hydrophobic.[7][8] By orienting towards the perovskite film's surface and grain boundaries, it creates a moisture-repelling shield, significantly enhancing the device's stability in ambient conditions.[8]

The combination of these functionalities in a single molecule allows 6-HNA to anchor firmly to the perovskite, passivating both cationic and anionic defects while simultaneously bolstering the film's resilience to environmental stressors.

G cluster_perovskite Perovskite Crystal Lattice cluster_passivator 6-HNA Passivator Molecule Defects Perovskite Defects Pb_defect Undercoordinated Pb²⁺ (Lewis Acid) I_defect Halide Vacancy / Ions (Lewis Base) HNA This compound (6-HNA) COOH Carboxylic Acid (-COOH) & Pyridyl-N OH Hydroxyl (-OH) CF3 Trifluoromethyl (-CF₃) COOH->Pb_defect Coordination Bond (Lewis Base Passivation) OH->I_defect Hydrogen Bonding (Inhibits Ion Migration) CF3->Defects Hydrophobic Shielding (Moisture Resistance) G cluster_prep Solution Preparation cluster_fab Device Fabrication (in N₂ Glovebox) cluster_finish Finalization (Vacuum Chamber) cluster_test Characterization prep_stock Prepare 6-HNA Stock Solution prep_dope Create Doped Solutions (Control + 6-HNA variants) prep_stock->prep_dope prep_pvk Prepare Perovskite Precursor Solution prep_pvk->prep_dope pvk 3. Deposit Perovskite (Spin-coat + Anti-solvent) prep_dope->pvk Use Doped Precursor clean 1. Substrate Cleaning (ITO Glass) htl 2. Deposit HTL (PTAA) clean->htl htl->pvk anneal 4. Anneal Film (100°C, 60 min) pvk->anneal etl 5. Deposit ETL (C₆₀/BCP) anneal->etl metal 6. Deposit Metal Contact (Ag or Cu) etl->metal test 7. Film & Device Testing (SEM, XRD, PL, J-V, EQE) metal->test

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS 849020-87-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The following question-and-answer guide is structured to address challenges encountered at various stages of the synthetic process, from precursor selection to final product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Yield & Reaction Monitoring

Question: My overall synthesis yield is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low yields in multi-step syntheses, particularly of complex heterocyclic compounds, are a common challenge. The issue can typically be traced back to one or more of the following areas:

  • Incomplete Reactions: A primary cause of low yield is a reaction that has not proceeded to completion. It is crucial to monitor reaction progress diligently.

    • Solution: Employ analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[1] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can promote side reactions.[2]

  • Side Reaction Pathways: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target molecule. Over-oxidation or reduction of intermediates are common issues in nicotinic acid synthesis.[1][2]

    • Solution: Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. The choice of reagents is critical; for instance, using a milder, more selective reducing agent can prevent the over-reduction of a carboxylic acid derivative to an alcohol.[2]

  • Suboptimal Reagents or Conditions: The purity of starting materials, solvents, and catalysts is paramount.

    • Solution: Ensure all solvents are anhydrous, especially for moisture-sensitive steps. Use freshly opened or properly stored reagents. Catalyst activity can also be a factor; consider using fresh catalyst if deactivation is suspected.[1]

  • Purification Losses: Significant product loss can occur during work-up and purification steps.

    • Solution: Optimize your purification strategy. If using column chromatography, ensure appropriate stationary and mobile phases are chosen to achieve good separation. For recrystallization, select a solvent system that provides high recovery of the pure product.

Question: How can I effectively monitor the progress of my reaction?

Answer: Effective reaction monitoring is key to optimizing yield and minimizing byproduct formation. The two most common methods are:

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method. Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Offers more quantitative and precise monitoring than TLC. It is particularly useful for complex reaction mixtures where TLC spots may overlap. Developing an HPLC method allows you to quantify the percentage of starting material remaining and the amount of product formed over time.[1]

Section 2: Synthesis Strategy & Specific Steps

Question: What are the viable synthetic strategies for constructing the this compound core?

Answer: The synthesis of substituted nicotinic acids can generally be approached in two ways: functionalizing a pre-existing pyridine ring or constructing the ring from acyclic precursors. For this specific molecule, building the ring is often preferred as it allows for precise placement of the trifluoromethyl and hydroxyl groups.

A plausible and common approach involves the cyclization of a trifluoromethyl-containing building block with a suitable partner to form the pyridone ring, which is a tautomer of the hydroxypyridine.

Synthetic_Strategies cluster_0 Strategy: Ring Construction Acyclic_Precursor_1 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Cyclization Cyclization/ Condensation Acyclic_Precursor_1->Cyclization Acyclic_Precursor_2 3-Aminoacrylate Derivative Acyclic_Precursor_2->Cyclization Intermediate Ester of 6-Hydroxy-4-(CF3) nicotinic acid Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product 6-Hydroxy-4-(trifluoromethyl) nicotinic acid Hydrolysis->Final_Product

Caption: General strategy for pyridine ring synthesis.

This method offers good control over regioselectivity. The final step is typically the hydrolysis of an ester intermediate to the desired carboxylic acid.[3][4]

Question: I am struggling with the final hydrolysis step of the ester precursor. The reaction is slow, or it leads to decomposition. What should I do?

Answer: The hydrolysis of esters on an electron-deficient pyridine ring can be challenging. Both acidic and basic conditions can be employed, but each has potential pitfalls.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method.

    • Problem: Incomplete hydrolysis or slow reaction rates.

    • Solution: Increase the concentration of the base (e.g., NaOH or KOH), switch to a stronger base, or increase the temperature. Using a co-solvent like THF or ethanol can improve the solubility of the ester and accelerate the reaction. A patent for the synthesis of 4-(trifluoromethyl)nicotinic acid demonstrates hydrolysis with NaOH at elevated temperatures (80-100°C), achieving high yields.[4]

    • Problem: Product decomposition at high temperatures.

    • Solution: If the molecule is thermally sensitive, perform the hydrolysis at a lower temperature for a longer duration. Monitor carefully by TLC/HPLC to find the optimal balance.

  • Acid-Catalyzed Hydrolysis:

    • Problem: The pyridine nitrogen can be protonated, further deactivating the ring and making hydrolysis difficult.

    • Solution: This method is generally less efficient for this class of compounds and can require harsh conditions (e.g., concentrated HCl at reflux), which may not be compatible with other functional groups. It is typically not the preferred method.

The table below summarizes troubleshooting strategies for the hydrolysis step.

Problem ObservedPotential CauseRecommended Solution
Incomplete Hydrolysis Insufficient base/acid, low temperature, poor solubility.Increase reagent concentration, moderately increase temperature, add a co-solvent (e.g., THF, Ethanol).
Slow Reaction Rate Suboptimal reaction conditions.Switch from NaOH to KOH, or explore alternative solvent systems. Monitor reaction for an extended period.
Product Decomposition Harsh conditions (high temperature or extreme pH).Reduce reaction temperature and extend reaction time. Carefully neutralize the reaction mixture upon completion.
Difficult Work-up Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Section 3: Purification & Characterization

Question: My crude product is highly colored and difficult to purify. What are the best practices for purification?

Answer: Highly conjugated systems like nicotinic acid derivatives can often be colored. Purification can be achieved through several methods:

  • Recrystallization: This is the most effective method for removing minor impurities and obtaining a crystalline final product.

    • Solvent Selection: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Common choices for acidic compounds include water, ethanol, methanol, acetic acid, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal and then hot-filter it. Allow the solution to cool slowly to form well-defined crystals.

  • Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can use its acidic properties to purify it.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base (e.g., NaHCO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, carefully re-acidify the aqueous layer with cold HCl to precipitate the pure product. Filter, wash with cold water, and dry.

  • Column Chromatography: This is generally a last resort for the final product due to potential streaking of the acidic compound on silica gel. If necessary, a small amount of acetic acid or formic acid can be added to the mobile phase to improve the peak shape.

Question: How do I confirm the identity and purity of my final this compound?

Answer: Proper characterization is essential. A combination of the following techniques should be used:

  • Melting Point: The pure compound has a reported melting point of 302-305°C with decomposition.[5] A sharp melting point within this range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. The proton NMR should show distinct signals for the two aromatic protons on the pyridine ring, and the carbon NMR will confirm the presence of the trifluoromethyl and carboxyl carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (207.11 g/mol ).[5][6]

  • Infrared Spectroscopy (IR): This can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Detailed Experimental Protocol

The following is a representative protocol for the final hydrolysis step, based on common procedures for related nicotinic acids.[4]

Protocol: Hydrolysis of Methyl 6-Hydroxy-4-(trifluoromethyl)nicotinate

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the starting ester (1 equivalent).

  • Reagent Addition: Add a 2M solution of sodium hydroxide (NaOH) in water (3-5 equivalents) and ethanol as a co-solvent (enough to create a stirrable slurry/solution).

  • Heating & Monitoring: Heat the mixture to reflux (approx. 80-90°C). Monitor the reaction progress every hour using TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid) by observing the disappearance of the starting ester spot.

  • Work-up (Quenching): Once the reaction is complete (typically 2-4 hours), cool the flask to room temperature and then place it in an ice bath.

  • Acidification: Slowly and carefully add 6M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the product's identity and purity using melting point, NMR, and MS analysis.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/HPLC Start->Check_TLC SM_Present Significant starting material remains? Check_TLC->SM_Present Byproducts Multiple byproduct spots observed? SM_Present->Byproducts No Action_Time Increase reaction time or moderately increase temperature SM_Present->Action_Time Yes Clean_Reaction Reaction appears clean but isolated yield is low? Byproducts->Clean_Reaction No Action_Conditions Optimize conditions: - Lower temperature - Use milder reagents - Check reagent purity Byproducts->Action_Conditions Yes Action_Purification Optimize work-up & purification: - Check pH during extraction - Use alternative recrystallization solvent - Ensure complete precipitation Clean_Reaction->Action_Purification Yes End Yield Improved Action_Time->End Action_Conditions->End Action_Purification->End

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important fluorinated heterocyclic compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group and the nicotinic acid core imparts unique chemical properties that are beneficial for biological activity but can also present challenges during purification.[3] This guide provides practical, experience-driven advice to help you overcome these challenges and achieve high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My this compound is not crystallizing from solution. What should I do?

Answer:

Failure to crystallize is a common issue that can often be resolved by systematically addressing the following factors:

  • Induce Crystallization: If crystals do not form upon cooling, several techniques can be employed to initiate the process.[4] One method is to introduce a "seed crystal" of the pure compound to provide a nucleation site.[5] Alternatively, scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that may promote crystal growth.[5]

  • Optimize Solvent System: The choice of solvent is critical for successful recrystallization.[6] The ideal solvent should dissolve the compound when hot but not at room temperature.[4] For this compound, which has a high melting point of 302-305°C (with decomposition), finding a single solvent with a sufficiently high boiling point can be challenging.[7] A two-solvent system is often more effective.[4] This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy.[4]

  • Concentrate the Solution: It's possible that the solution is too dilute. Carefully evaporating some of the solvent will increase the concentration of the compound and can induce crystallization upon cooling. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution, trapping impurities.

  • Ensure Purity of Starting Material: If the crude material contains a high percentage of impurities, it can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a column chromatography "plug," to remove some of the more soluble impurities before attempting recrystallization.

Question 2: The recovered crystals of this compound are colored. How can I obtain a colorless product?

Answer:

Colored impurities are a frequent problem, especially in the synthesis of nicotinic acid derivatives.[8] Here’s how to address this:

  • Activated Carbon (Charcoal) Treatment: The use of activated carbon is a standard and effective method for removing colored impurities. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of your compound) to the solution. Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities. It is crucial to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

  • Melt Purification: For some nicotinic acid derivatives, melting the crude product and holding it in a molten state for a short period can destroy colored chromophores.[8] Given the high melting point of this compound, this should be done with caution and under an inert atmosphere to prevent decomposition. The resulting solidified material can then be recrystallized.[8]

  • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient to remove all colored impurities. A second or even third recrystallization may be necessary to achieve the desired level of purity.

Chromatographic Purification Challenges

Question 3: I'm seeing poor separation of my compound from impurities during column chromatography. What can I do to improve this?

Answer:

Poor separation in column chromatography can be frustrating. Here are some key parameters to optimize:

  • Solvent System Selection: The polarity of the eluent is the most critical factor.[9] For acidic compounds like this compound, streaking or strong retention on silica gel can be an issue due to interactions with acidic silanol groups.

    • Add an Acidic Modifier: Including a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), in your mobile phase can help to protonate your compound and reduce tailing, leading to sharper peaks and better separation.

    • Explore Different Solvent Systems: If a standard hexane/ethyl acetate or dichloromethane/methanol system is not providing adequate separation, consider trying different solvent combinations to exploit different selectivities.[10]

  • Stationary Phase Choice: While silica gel is the most common stationary phase, it may not be ideal for all compounds.

    • Reversed-Phase Chromatography: For polar, acidic compounds, reversed-phase chromatography (using a C18 stationary phase) can be a powerful alternative.[10] The elution order is inverted, with nonpolar compounds eluting first.

    • Alumina: Neutral or basic alumina can sometimes offer different selectivity compared to silica gel, especially for compounds that interact strongly with the acidic surface of silica.[10]

  • Column Loading: Overloading the column is a frequent cause of poor separation.[10] As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.[10]

Question 4: My compound is not eluting from the silica gel column. What is happening?

Answer:

If your compound is not eluting, it is likely too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity Drastically: You need to significantly increase the polarity of your mobile phase.[10] If you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or even a methanol/acetic acid mixture. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in this situation.[10]

  • Consider a Different Stationary Phase: As mentioned previously, the strong interaction between the acidic this compound and the acidic silica gel may be the root cause. Switching to a reversed-phase column might be the most effective solution.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of for purification?

A1: Key properties include:

  • Melting Point: 302-305°C (with decomposition)[7]

  • Appearance: White to off-white solid[2]

  • Solubility: Slightly soluble in acetonitrile and methanol.[11][12]

Understanding these properties is crucial for selecting appropriate purification techniques and solvents. The high melting point suggests strong intermolecular forces, which can make it challenging to find a suitable single recrystallization solvent.

Q2: What are some common impurities I might encounter in the synthesis of this compound?

A2: The impurities will depend on the synthetic route. However, common impurities in the synthesis of related nicotinic acids can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts from side reactions: Dimeric impurities have been noted as problematic in the synthesis of similar compounds.[13]

  • Isomers: Depending on the reaction conditions, positional isomers may be formed.

Q3: How can I monitor the purity of my this compound during the purification process?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification.[14] By spotting the crude mixture, fractions from a column, and the final product, you can visualize the separation of impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice.[2][15] It can provide a precise percentage of the purity of your compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[5] Impurities will typically broaden and depress the melting point range.

Visualizing Purification Workflows

Decision Tree for Recrystallization Troubleshooting

G start Recrystallization Attempted no_crystals No Crystals Formed start->no_crystals Outcome colored_crystals Crystals are Colored start->colored_crystals Outcome low_yield Low Yield start->low_yield Outcome pure_product Pure Product Obtained start->pure_product Outcome induce_crystallization Induce Crystallization (Seed Crystal, Scratching) no_crystals->induce_crystallization Action charcoal Use Activated Carbon colored_crystals->charcoal Action check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor Action check_solvent_volume Was too much solvent used? low_yield->check_solvent_volume Check check_concentration Concentrate Solution induce_crystallization->check_concentration If still no crystals change_solvent Change Solvent System (e.g., two-solvent) check_concentration->change_solvent If still no crystals change_solvent->pure_product hot_filtration Hot Gravity Filtration charcoal->hot_filtration Next Step re_recrystallize Perform Second Recrystallization hot_filtration->re_recrystallize If still colored re_recrystallize->pure_product second_crop Second Crop of Crystals (May require re-purification) check_mother_liquor->second_crop To Obtain second_crop->pure_product check_solvent_volume->low_yield Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

General Workflow for Chromatographic Purification

G start Crude Product tlc TLC Analysis to Determine Initial Solvent System start->tlc column_prep Prepare Column (Silica or alternative) tlc->column_prep load_sample Load Sample column_prep->load_sample elution Elute with Solvent System (Isocratic or Gradient) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elution Impurities Present? Adjust Solvent System combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: A general workflow for purification by column chromatography.

References

Stability and degradation of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation of this molecule under common experimental conditions. Given the limited publicly available stability data for this specific compound, this resource focuses on foundational principles derived from its structural motifs, troubleshooting potential issues, and empowering you with robust protocols to assess its stability in your own applications.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific kinetic data is not extensively published, we can infer a stability profile based on its functional groups: a hydroxypyridine ring, a carboxylic acid, and a trifluoromethyl group.

  • pH Sensitivity: The molecule possesses both an acidic carboxylic acid and a basic pyridine nitrogen, as well as a phenolic hydroxyl group. Therefore, its stability is expected to be pH-dependent. In highly acidic or basic conditions, hydrolysis of the trifluoromethyl group or decarboxylation could potentially occur, though the trifluoromethyl group is generally stable. The ionization state of the molecule will change with pH, which can influence its solubility and susceptibility to degradation.

  • Thermal Stability: Nicotinic acid itself shows thermal degradation at elevated temperatures (e.g., above 90-120°C), following first-order kinetics.[1][2] It is plausible that this compound will also be sensitive to high temperatures, potentially leading to decarboxylation or other degradation pathways. When heated to decomposition, related compounds emit toxic fumes of nitrogen oxides.[3]

  • Photostability: Pyridine rings are chromophores that can absorb UV light, making them susceptible to photodegradation.[4][5][6] The exact photosensitivity of this compound is not documented, but it is advisable to protect solutions from direct light, especially during long-term storage or prolonged experiments.

  • Oxidative Stability: The hydroxypyridine ring may be susceptible to oxidation. The nitrogen atoms in pyridine rings can be oxidized to N-oxides.[7] The presence of the electron-withdrawing trifluoromethyl group might influence the electron density of the ring and its susceptibility to oxidation.

Q2: How should I store this compound?

For optimal stability, the solid compound should be stored in a cool, dry, and dark place in a tightly sealed container. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light. The choice of solvent and the pH of the solution are critical factors for its stability in the liquid state.

Q3: What are the likely degradation pathways for this molecule?

Based on its structure and data from related compounds, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat.

  • Oxidation: Formation of N-oxides on the pyridine ring or further oxidation of the hydroxypyridine system.

  • Hydrolysis: While generally stable, the trifluoromethyl group could be susceptible to hydrolysis under strong basic conditions to form a carboxylic acid.

  • Photodegradation: UV irradiation can lead to complex degradation pathways for pyridine derivatives.[4][5][6]

Troubleshooting Guide: Stability-Related Issues

This section addresses common problems that may indicate compound instability during your experiments.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
Loss of compound over time in solution (as determined by HPLC, etc.) pH-mediated hydrolysis or degradation.The compound's stability is likely pH-dependent. Determine the pH of your solution and consider if it's at an extreme. It's advisable to conduct a simple pH stability screen by preparing the solution in different buffers (e.g., pH 3, 7, 9) and monitoring the concentration over time.
Photodegradation from ambient or experimental light sources.Pyridine rings can be light-sensitive.[4][5][6] Repeat the experiment with light-protected vessels (e.g., amber vials or foil-wrapped tubes) to see if the stability improves.
Thermal degradation if solutions are heated.Nicotinic acid derivatives can degrade at elevated temperatures.[1][2] If your protocol involves heating, assess if the temperature can be lowered or the heating time shortened. Run a control at room temperature to confirm if heat is the issue.
Oxidative degradation from dissolved oxygen or oxidizing agents.The hydroxypyridine moiety may be prone to oxidation.[8] Consider de-gassing your solvents to remove dissolved oxygen. If your medium contains potential oxidants, evaluate their necessity.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.This is a strong indicator of compound instability. The new peaks represent degradants. It is crucial to characterize these new species, if possible, using mass spectrometry to understand the degradation pathway.
Reaction with solvent or buffer components.Ensure that your solvent or buffer components are inert. Some solvents can react with the compound over time. Review the compatibility of your experimental medium with the compound's functional groups.
Color change in solution Degradation, often due to oxidation or photodegradation.A change in color is a visual cue for a chemical transformation. This is frequently observed with oxidative or light-induced degradation pathways. Protect your solutions from light and consider using de-gassed solvents.
Inconsistent experimental results or poor reproducibility Instability of the compound under the experimental conditions.If you observe variability between experiments run at different times, it may be due to the degradation of a stock solution or instability during the assay itself. Always use freshly prepared solutions when possible and carefully control experimental parameters like temperature, pH, and light exposure.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Problem: Inconsistent Results or Compound Loss check_fresh Are you using a freshly prepared solution? start->check_fresh is_stable_in_dark Is the compound stable when protected from light? check_fresh->is_stable_in_dark Yes end Optimized Experimental Conditions check_fresh->end No, prepare fresh solution is_stable_at_low_temp Is the compound stable at lower temperatures? is_stable_in_dark->is_stable_at_low_temp No photodegradation Conclusion: Likely Photodegradation is_stable_in_dark->photodegradation Yes is_stable_at_neutral_ph Is the compound stable at neutral pH? is_stable_at_low_temp->is_stable_at_neutral_ph No thermal_degradation Conclusion: Likely Thermal Degradation is_stable_at_low_temp->thermal_degradation Yes is_stable_in_deoxygenated_solvent Is the compound stable in de-gassed solvent? is_stable_at_neutral_ph->is_stable_in_deoxygenated_solvent No ph_mediated_degradation Conclusion: pH-Mediated Degradation is_stable_at_neutral_ph->ph_mediated_degradation Yes oxidative_degradation Conclusion: Likely Oxidative Degradation is_stable_in_deoxygenated_solvent->oxidative_degradation Yes is_stable_in_deoxygenated_solvent->end No, investigate other factors solution_photodegradation Action: Use amber vials or protect from light. photodegradation->solution_photodegradation solution_thermal_degradation Action: Reduce temperature or heating time. thermal_degradation->solution_thermal_degradation solution_ph_degradation Action: Adjust pH or use appropriate buffers. ph_mediated_degradation->solution_ph_degradation solution_oxidative_degradation Action: Use de-gassed solvents. oxidative_degradation->solution_oxidative_degradation solution_photodegradation->end solution_thermal_degradation->end solution_ph_degradation->end solution_oxidative_degradation->end

Caption: A decision tree for troubleshooting the stability of this compound.

Experimental Protocols: Forced Degradation Studies

To definitively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Procedure
  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, mix the stock solution with the stressor. Include a control sample (compound in solvent without the stressor) for each condition, kept at room temperature and protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Stress Conditions
Stress Condition Protocol Rationale
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C.To assess stability in acidic environments.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.To assess stability in alkaline environments. The trifluoromethyl group may be susceptible to basic hydrolysis.
Oxidative Degradation Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.To evaluate susceptibility to oxidation.
Thermal Degradation Incubate the stock solution at a higher temperature (e.g., 80°C).To determine the effect of heat on the compound's stability.
Photodegradation Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of ~1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in foil to exclude light.To assess the compound's sensitivity to light.

Forced Degradation Workflow Diagram

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photostability (UV/Vis Light) start->photo sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize analyze Analyze by HPLC-UV/LC-MS neutralize->analyze characterize Characterize Degradants analyze->characterize

Caption: Workflow for conducting forced degradation studies.

Analytical Methods for Stability Monitoring

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies.

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The aqueous phase can be acidified (e.g., with formic or phosphoric acid) to ensure good peak shape for the carboxylic acid.

    • Detection: The pyridine ring is UV active, so a UV detector set at an appropriate wavelength (e.g., determined by a UV scan of the compound) should provide good sensitivity.

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it can separate the parent compound from any degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is invaluable for identifying unknown degradation products. The mass-to-charge ratio of the new peaks can provide the molecular weight of the degradants, offering clues to their structure.

By following the guidance and protocols in this technical support center, you will be well-equipped to understand and manage the stability of this compound in your experimental work.

References

Common errors in 6-Hydroxy-4-(trifluoromethyl)nicotinic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of this important fluorinated pyridine derivative. Here, we will delve into the causality behind experimental choices and provide field-proven insights to enhance your synthetic outcomes.

Troubleshooting Guide: Navigating Common Synthesis Errors

This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

A low yield of the final product is a frequent challenge and can originate from multiple stages of the synthesis. Let's break down the potential culprits.

A. Incomplete Cyclocondensation Reaction

The construction of the pyridine ring is a critical step, often achieved through a cyclocondensation reaction involving a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[1]

  • Symptom: Analysis of the crude reaction mixture shows significant amounts of starting materials.

  • Potential Cause 1: Ineffective Base/Catalyst. The choice and handling of the base are crucial for promoting the condensation.

    • Solution: Ensure the base (e.g., potassium hydroxide, sodium ethoxide) is fresh and anhydrous. The reaction is sensitive to moisture, which can consume the base. Consider using a stronger, non-nucleophilic base if weaker bases are ineffective.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.

    • Solution: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Potential Cause 3: Poor Regioselectivity. Cyclocondensation reactions can sometimes yield isomeric byproducts, reducing the yield of the desired product.[2][3]

    • Solution: The regiochemistry is often dictated by the nature of the reactants. While difficult to alter, careful control of reaction conditions (temperature, rate of addition of reagents) can sometimes favor the desired isomer. A thorough characterization of byproducts is essential to understand and mitigate this issue.

B. Unsuccessful Chlorination of the Pyridone Intermediate

A common synthetic route involves the formation of a dihydroxypyridine intermediate, which is then chlorinated before subsequent steps.[1]

  • Symptom: The reaction mixture contains unreacted dihydroxypyridine or partially chlorinated species.

  • Potential Cause 1: Inactive Chlorinating Agent. Reagents like phosphorus oxychloride (POCl₃) can degrade upon exposure to moisture.

    • Solution: Use freshly distilled or a new bottle of POCl₃. Perform the reaction under strictly anhydrous conditions.

  • Potential Cause 2: Insufficient Temperature or Reaction Time. The chlorination of hydroxypyridines can be sluggish.

    • Solution: Increase the reaction temperature, potentially to reflux, and extend the reaction time. Monitor the reaction progress closely to avoid decomposition.

C. Inefficient Catalytic Hydrogenolysis (Dehalogenation)

The removal of chloro substituents is typically achieved by catalytic hydrogenolysis.

  • Symptom: The product mixture contains chlorinated precursors.

  • Potential Cause: Catalyst Poisoning or Deactivation. The palladium on carbon (Pd/C) catalyst can be poisoned by impurities carried over from previous steps.

    • Solution: Purify the chlorinated intermediate before hydrogenolysis. Ensure the catalyst is of high quality and use an appropriate catalyst loading. The use of a base, such as triethylamine, can help neutralize any acidic byproducts that may inhibit the catalyst.

D. Incomplete Hydrolysis of Nitrile or Ester Precursors

The final step often involves the hydrolysis of a nitrile or ester to the carboxylic acid.

  • Symptom: The final product is contaminated with the corresponding amide, nitrile, or ester.

  • Potential Cause 1: Insufficiently Harsh Hydrolysis Conditions. The hydrolysis of nitriles and esters on an electron-deficient pyridine ring can be difficult.

    • Solution: For base-catalyzed hydrolysis, use a higher concentration of NaOH or KOH and increase the temperature. For acid-catalyzed hydrolysis, a strong acid like concentrated HCl or H₂SO₄ at elevated temperatures is often necessary.[4]

  • Potential Cause 2: Side Reactions Under Harsh Conditions. While forcing conditions are needed, they can also lead to degradation or decarboxylation.

    • Solution: Carefully monitor the reaction. Once the starting material is consumed, neutralize the reaction mixture promptly to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark, tarry solid. What could be the cause and how can I purify it?

A1: The formation of dark, insoluble materials often points to polymerization or decomposition, especially during steps involving strong acids or high temperatures.

  • Troubleshooting:

    • Review Reaction Conditions: Scrutinize each step for excessive temperatures or prolonged reaction times.

    • Purification Strategy:

      • Acid-Base Extraction: Dissolve the crude product in a suitable aqueous base (e.g., NaHCO₃ or NaOH solution). The acidic desired product should dissolve, leaving behind neutral, insoluble impurities.

      • Filtration: Filter the basic solution to remove the tarry material.

      • Precipitation: Carefully acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified this compound.

      • Recrystallization: Further purify the precipitated solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q2: I am observing incomplete trifluoromethylation of my pyridine precursor. What are the key parameters to control?

A2: Direct trifluoromethylation of pyridine rings can be challenging due to the electron-deficient nature of the ring, often leading to low regioselectivity and yield.[5]

  • Key Parameters:

    • Choice of Trifluoromethylating Agent: Modern reagents like Togni's reagent or Umemoto's reagent are often more effective than older methods. The choice of reagent will depend on the specific substrate and desired regioselectivity.

    • Reaction Conditions: These reactions are often sensitive to the solvent, temperature, and the presence of catalysts or initiators. Follow the literature procedures for the chosen reagent closely.

    • Alternative Strategy: Consider a synthetic route that builds the pyridine ring from a trifluoromethyl-containing precursor, as this often provides better control over the regiochemistry.[6]

Q3: During the hydrolysis of my 3-cyano-4-(trifluoromethyl)-6-hydroxypyridine precursor, I am getting a significant amount of the corresponding amide. How can I drive the reaction to the carboxylic acid?

A3: The formation of the amide is a common intermediate in the hydrolysis of nitriles. To push the reaction to completion, more forcing conditions are generally required.

  • Optimization of Hydrolysis:

    • Increase Reaction Time and Temperature: Prolonged heating under strong basic or acidic conditions is often necessary to hydrolyze the stable amide intermediate.

    • Use of Co-solvents: The addition of a water-miscible co-solvent like ethanol or dioxane can improve the solubility of the starting material and intermediate, facilitating a more complete reaction.

    • Stepwise Approach: In some cases, isolating the amide and then subjecting it to a second, more vigorous hydrolysis step can lead to a cleaner final product.

Q4: I am struggling with the purification of the final product. What are some effective methods?

A4: The purification of this compound can be challenging due to its polarity and potential for zwitterion formation.

  • Effective Purification Techniques:

    • pH-Dependent Solubility: As an amphiphilic molecule with both an acidic carboxylic acid group and a basic pyridine nitrogen, its solubility is highly dependent on pH. Exploiting this property is key for purification.[7]

      • At acidic pH, the pyridine nitrogen is protonated, increasing water solubility.

      • At basic pH, the carboxylic acid is deprotonated, also increasing water solubility.

      • At its isoelectric point, the compound will have its lowest water solubility, making it ideal for precipitation or crystallization.

    • Recrystallization: Experiment with different solvent systems. A polar protic solvent like ethanol or isopropanol, with the addition of water as an anti-solvent, is a good starting point.

    • Column Chromatography: If all else fails, reversed-phase column chromatography using a C18 silica gel with a water/acetonitrile or water/methanol mobile phase containing a pH modifier (e.g., formic acid or acetic acid) can be effective.

Experimental Protocols & Diagrams

Protocol 1: General Procedure for Cyclocondensation and Chlorination
  • Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in anhydrous ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and neutralize with aqueous HCl. Collect the precipitated 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine by filtration.[1]

  • Chlorination: To the dried dihydroxy intermediate, add phosphorus oxychloride under a nitrogen atmosphere.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Protocol 2: General Procedure for Catalytic Hydrogenolysis and Hydrolysis
  • Hydrogenolysis: Dissolve the chlorinated precursor in methanol and add triethylamine.

  • Add 5-10 mol% of Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Hydrolysis: To the crude dehalogenated product, add a 6M solution of sodium hydroxide.

  • Heat the mixture to reflux, monitoring for the disappearance of the starting material and any amide intermediate.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Diagrams

Troubleshooting_Low_Yield cluster_cyclo Cyclocondensation Issues cluster_chloro Chlorination Issues cluster_hydro Hydrogenolysis Issues cluster_hydrolysis Hydrolysis Issues LowYield Low Overall Yield IncompleteCyclo Incomplete Cyclocondensation LowYield->IncompleteCyclo PoorChlorination Inefficient Chlorination LowYield->PoorChlorination FailedHydro Incomplete Hydrogenolysis LowYield->FailedHydro IncompleteHydrolysis Incomplete Hydrolysis LowYield->IncompleteHydrolysis IneffectiveBase Ineffective Base IncompleteCyclo->IneffectiveBase Cause SuboptimalTemp Suboptimal Temp. IncompleteCyclo->SuboptimalTemp Cause PoorRegio Poor Regioselectivity IncompleteCyclo->PoorRegio Cause InactiveReagent Inactive POCl₃ PoorChlorination->InactiveReagent Cause InsufficientConditions Insufficient Temp/Time PoorChlorination->InsufficientConditions Cause CatalystPoison Catalyst Poisoning FailedHydro->CatalystPoison Cause MildConditions Mild Conditions IncompleteHydrolysis->MildConditions Cause SideReactions Side Reactions IncompleteHydrolysis->SideReactions Cause

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Strategy Start Crude Product (Dark, Tarry Solid) DissolveBase Dissolve in aq. Base (e.g., NaOH) Start->DissolveBase Filter Filter to Remove Insoluble Impurities DissolveBase->Filter Acidify Acidify Filtrate with HCl Filter->Acidify Precipitate Precipitate Pure Product at Isoelectric Point Acidify->Precipitate Recrystallize Recrystallize from suitable solvent Precipitate->Recrystallize FinalProduct Pure 6-Hydroxy-4-(trifluoromethyl) nicotinic acid Recrystallize->FinalProduct

Caption: Purification strategy for this compound.

Quantitative Data Summary

StepCommon IssueParameter to OptimizeRecommended Range/Value
Cyclocondensation Incomplete ReactionTemperature50-80 °C (Solvent Dependent)
Base1.0 - 1.2 equivalents
Chlorination Incomplete ReactionTemperature100-110 °C (Refluxing POCl₃)
Reaction Time4-12 hours
Hydrogenolysis Incomplete ReactionCatalyst Loading (Pd/C)5-10 mol%
Hydrogen Pressure1-4 atm
Hydrolysis (Base) Incomplete ReactionNaOH/KOH Concentration4-8 M
Temperature80-110 °C (Reflux)

References

Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and detailed protocols, all grounded in established chemical principles and supported by authoritative references.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to common high-level questions regarding the synthesis, properties, and handling of this important chemical scaffold.

Q1: What are the prevalent strategies for synthesizing the this compound core structure?

A1: The synthesis of this scaffold typically involves multi-step sequences that build the substituted pyridine ring. While a direct, one-pot synthesis is uncommon, two major strategies are prevalent in the literature for analogous structures:

  • Cyclocondensation Reactions: This "bottom-up" approach involves constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1] Common starting materials include ethyl 4,4,4-trifluoroacetoacetate, which can be reacted with cyanoacetamide in the presence of a base like potassium hydroxide to form a dihydroxylated cyanopyridine intermediate.[2] Subsequent chemical modifications are then required to achieve the final substitution pattern.

  • Functionalization of a Pre-existing Pyridine Ring: This "top-down" approach starts with a simpler pyridine derivative, which is then elaborated. For instance, a common precursor like 3-picoline can undergo vapor-phase chlorination and fluorination to introduce the trifluoromethyl group.[1][3] Another method involves the lithiation of a cyanopyridine followed by reaction with a trifluoromethyl source.[4] The required hydroxyl and carboxylic acid groups are typically introduced through hydrolysis of chloro or cyano precursors and subsequent functional group interconversions.[2][5]

Q2: What makes the 4-(trifluoromethyl) and 6-hydroxy substitution pattern valuable in drug discovery?

A2: This specific substitution pattern imparts a unique combination of physicochemical and pharmacological properties.

  • Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of the pyridine nitrogen and the carboxylic acid, affecting solubility and cell permeability. Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[6]

  • 6-Hydroxy Group: The 6-hydroxy group exists in tautomeric equilibrium with its corresponding pyridone form. This functionality provides a key hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a biological target's active site. It also serves as a versatile chemical handle for further derivatization to explore structure-activity relationships (SAR).[6] this compound is specifically used in preparing inhibitors of the WDR5 protein, a key target in oncology.[7]

Q3: I am observing poor solubility of my final this compound product. What solvents are recommended for purification and subsequent reactions?

A3: The combination of a polar hydroxyl group, a carboxylic acid, and a lipophilic trifluoromethyl group can lead to challenging solubility profiles. The high melting point (reported as 302-305°C with decomposition) suggests strong intermolecular forces in the solid state.[7]

  • For Purification: Recrystallization can be difficult. A common approach for purifying nicotinic acids involves dissolving the crude material in a hot aqueous base (e.g., dilute NaOH), treating with activated carbon to remove colored impurities, filtering, and then carefully re-acidifying (e.g., with HCl) to precipitate the purified product.[8][9] For non-aqueous systems, highly polar aprotic solvents like DMSO or DMF may be required, followed by precipitation with a less polar co-solvent.

  • For Reactions: For derivatization reactions like amide couplings or cross-couplings, anhydrous polar aprotic solvents such as DMF, DMAc, NMP, or THF are typically employed. It is often necessary to convert the carboxylic acid to its corresponding salt (e.g., using a base like triethylamine or potassium carbonate) to improve solubility before adding other reagents.

Section 2: Troubleshooting Guide for Core Synthesis

Low yields and persistent impurities are common hurdles in multi-step heterocyclic synthesis. This guide provides a structured approach to diagnosing and solving these issues.

General Synthetic Workflow

The following diagram illustrates a generalized, plausible pathway for synthesizing the target scaffold, highlighting key stages where problems can arise.

G cluster_0 Ring Formation cluster_1 Functional Group Manipulation cluster_2 A CF3-Containing Building Block (e.g., Ethyl 4,4,4-trifluoroacetoacetate) C Cyclocondensation A->C B Cyclization Partner (e.g., Cyanoacetamide) B->C D 2,6-Dihydroxy-3-cyano- 4-(trifluoromethyl)pyridine C->D T1 Low Yield/ Side Products C->T1 E Chlorination (e.g., POCl3) D->E F 2,6-Dichloro-3-cyano- 4-(trifluoromethyl)pyridine E->F T2 Incomplete Reaction/ Stalling E->T2 G Selective Hydrolysis/Reduction F->G H Target Scaffold: This compound G->H T3 Decarboxylation/ Impurity Formation G->T3 G Start Low Yield in Cross-Coupling Check_Reagents Verify Purity & Activity of: - Pd Catalyst - Boronic Acid/Ester - Base Start->Check_Reagents Check_Conditions Reaction Conditions Check Check_Reagents->Check_Conditions Analysis Analyze Crude Reaction Mixture (LCMS/NMR) Check_Conditions->Analysis No_Start Starting Material Recovered? Analysis->No_Start Side_Products Byproducts Observed? Analysis->Side_Products Optimize_Temp Increase Temperature (e.g., 80°C -> 100°C) No_Start->Optimize_Temp Yes Degas Improve Degassing Protocol (Freeze-Pump-Thaw) No_Start->Degas Yes Deboronation Byproduct: Protodeboronation of Boronic Acid Side_Products->Deboronation Yes Homocoupling Byproduct: Biaryl Homocoupling of Boronic Acid Side_Products->Homocoupling Yes Optimize_Ligand Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) Optimize_Temp->Optimize_Ligand Success Yield Improved Optimize_Ligand->Success Optimize_Base Change Base (e.g., K2CO3 -> Cs2CO3) Optimize_Base->Success Degas->Optimize_Ligand Deboronation->Optimize_Base Homocoupling->Optimize_Ligand

References

How to minimize side product formation in 6-Hydroxy-4-(trifluoromethyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation in Synthetic Applications

Welcome to the technical support center for 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal results in your experiments by minimizing the formation of unwanted side products.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their general reactivity?

The primary reactive sites are the carboxylic acid group at the 3-position and the hydroxyl group at the 6-position. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and influences the nucleophilicity of the pyridine ring. The hydroxyl group can exhibit tautomerism, existing in both the hydroxy and pyridone forms.

Q2: How stable is the trifluoromethyl (CF3) group under typical reaction conditions?

The trifluoromethyl group is generally very stable under a wide range of reaction conditions, including acidic and basic environments, and is resistant to many common oxidizing and reducing agents.[1][2] However, extremely harsh conditions, such as high temperatures in the presence of strong nucleophiles, could potentially lead to its degradation, though this is not a common side reaction under standard synthetic protocols. Hydrolysis of the trifluoromethyl group can occur under forcing acidic conditions, such as with fuming sulfuric acid.[3]

Troubleshooting Guide: Minimizing Side Products in Key Reactions

This section provides detailed troubleshooting for common reactions involving this compound.

Issue 1: Formation of a Decarboxylated Side Product

Q: I am observing a significant amount of a lower molecular weight byproduct in my reaction, which I suspect is the decarboxylated compound, 4-(trifluoromethyl)pyridin-2(1H)-one. How can I prevent this?

A: Decarboxylation is a common side reaction for hydroxynicotinic acids, particularly at elevated temperatures. The electron-withdrawing trifluoromethyl group can further facilitate this process. The melting point of this compound is reported to be in the range of 302-305°C with decomposition, indicating thermal instability.[4]

Causality: The mechanism of decarboxylation in related 6-hydroxynicotinic acids often involves the formation of a zwitterionic intermediate, which is stabilized by the pyridine nitrogen. Heat provides the energy to overcome the activation barrier for the loss of CO2.

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Control: Maintain the reaction temperature as low as possible. For reactions that require heating, conduct a temperature screening study to find the minimum temperature required for a reasonable reaction rate.

  • Avoid Prolonged Heating: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Once the reaction is complete, cool it down promptly.

  • pH Control: In some cases, the rate of decarboxylation can be influenced by pH. If applicable to your reaction, consider running it under neutral or slightly acidic conditions, as basic conditions can sometimes promote decarboxylation.

  • Choice of Solvent: Use a solvent with a lower boiling point if the reaction allows, to naturally limit the maximum reaction temperature.

Issue 2: Incomplete Conversion and Side Products in Esterification Reactions

Q: I am attempting to synthesize the methyl ester of this compound using a Fischer esterification (methanol with a strong acid catalyst), but I am getting low yields and observing unreacted starting material along with some uncharacterized impurities. What can I do to improve this?

A: Fischer esterification is an equilibrium-driven reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, leading to incomplete conversion.[5][6] Furthermore, the hydroxyl group on the pyridine ring can sometimes be competitive in reactivity or lead to side reactions under strongly acidic conditions.

Causality: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[6] Any water present can compete with the alcohol as a nucleophile, leading to hydrolysis of the ester product.

Troubleshooting Protocol: Optimizing Esterification

ParameterRecommendationRationale
Water Removal Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves).To drive the equilibrium towards the ester product.[6]
Excess Alcohol Use the alcohol as the solvent to ensure it is in large excess.To shift the equilibrium towards the product side.
Catalyst Choice Use a catalytic amount of a strong acid like H2SO4 or TsOH.To protonate the carbonyl and accelerate the reaction.[7]
Alternative Methods For sensitive substrates, consider milder esterification methods such as using diazomethane (with caution due to its toxicity and explosive nature) or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.To avoid the harsh conditions of Fischer esterification.

Experimental Protocol: Improved Fischer Esterification

  • To a solution of this compound (1.0 eq) in anhydrous methanol (20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Formation of N-Acylurea and Other Byproducts During Amide Coupling

Q: I am trying to form an amide by coupling this compound with a primary amine using EDC as a coupling agent. My main product is contaminated with a byproduct that has a similar polarity, which I suspect is an N-acylurea. How can I suppress this side reaction?

A: The formation of an N-acylurea byproduct is a known issue in carbodiimide-mediated amide couplings. It arises from the rearrangement of the O-acylisourea intermediate.[8] The electron-deficient nature of the carboxylic acid in your starting material can make the O-acylisourea intermediate more susceptible to this rearrangement.

Causality: The carboxylic acid reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can either be attacked by the desired amine to form the amide or undergo an intramolecular rearrangement to the more stable, but unreactive, N-acylurea.

G

Troubleshooting Protocol: Suppressing N-Acylurea Formation

  • Use of Additives: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine.[8][9]

  • Order of Addition: Add the coupling agent to a mixture of the carboxylic acid, amine, and additive. This minimizes the lifetime of the O-acylisourea intermediate.

  • Solvent Choice: Use a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents like DMF can sometimes promote the formation of the N-acylurea byproduct.[8]

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP, HBTU) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents, which are often more efficient and less prone to forming difficult-to-remove side products.[10]

Experimental Protocol: Amide Coupling with HOBt

  • To a stirred solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (20 volumes) at 0 °C, add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Purification Strategies

Q: What are the general guidelines for purifying products derived from this compound?

A: The purification strategy will depend on the specific properties of your product.

  • Acidic Products: For products that retain the carboxylic acid functionality, you can often use acid-base extraction. Dissolve the crude material in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate) to move the desired product into the aqueous layer, leaving non-acidic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

  • Neutral Products (Esters and Amides): Standard purification techniques such as column chromatography on silica gel are typically effective. Recrystallization can also be a powerful purification method if a suitable solvent system can be found.

  • Basic Products: If your product contains a basic nitrogen, a similar acid-base extraction strategy can be employed using a dilute aqueous acid to extract the product.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, evidence-based solutions and detailed protocols to help you successfully incorporate this molecule into your experimental workflows.

Understanding the Molecule: Why is Solubility an Issue?

This compound (CAS 849020-87-7) is a pyridinecarboxylic acid derivative. Its structure presents a unique combination of functional groups that directly influence its solubility:

  • An Acidic Carboxylic Acid Group (-COOH): This group can be deprotonated to form a carboxylate (-COO⁻), which significantly increases aqueous solubility.

  • A Pyridinolic Hydroxyl Group (-OH): This group can also be deprotonated, and it exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[1] This tautomerism can influence crystal packing and solvation.

  • A Lipophilic Trifluoromethyl Group (-CF₃): This group is highly electronegative and is known to increase the lipophilicity of molecules, often leading to decreased aqueous solubility.[2][3] The presence of fluorine can enhance metabolic stability and cell permeability, making the compound attractive for drug discovery, but it complicates formulation.[3][4]

The interplay of these groups means that the compound's solubility is highly dependent on the pH of the medium. Like many nicotinic acid derivatives, it likely behaves as a zwitterionic compound in aqueous solutions, exhibiting its lowest solubility at its isoelectric point.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for making a stock solution of this compound?

Answer: For creating a high-concentration stock solution, water-miscible organic solvents are the recommended starting point.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice. Nicotinic acid and its derivatives generally show good solubility in DMSO.[5][7] It is suitable for most in vitro cell-based assays, but the final concentration in your assay media should typically be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[8]

  • Dimethyl Formamide (DMF): Similar to DMSO, DMF is an effective polar aprotic solvent for this class of compounds.[7]

  • Ethanol: While potentially less effective than DMSO for achieving very high concentrations, ethanol is another viable option and may be preferred for certain biological systems where DMSO is problematic.[5][8]

It is crucial to start with a small amount of your compound and test its solubility in a small volume of solvent before committing your entire batch.

Q2: My compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is a common and expected issue due to the molecule's acidic nature. At neutral pH, the carboxylic acid group is only partially ionized. To achieve complete dissolution in an aqueous buffer, you must adjust the pH.

The key is to deprotonate the carboxylic acid group to form the highly soluble carboxylate salt. This is achieved by increasing the pH.

Mechanism: By adding a base (like NaOH), you shift the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right. The resulting ionic salt form has much stronger interactions with polar water molecules, leading to significantly enhanced solubility. This is a standard technique for formulating acidic compounds.[9][10]

See Protocol 1 for a step-by-step guide on how to prepare an aqueous solution using pH adjustment.

Q3: I dissolved my compound in DMSO to make a stock, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when a drug dissolved in a high concentration of an organic "good" solvent is rapidly diluted into an aqueous "poor" a solvent. The organic solvent disperses, and the compound's concentration is suddenly far above its aqueous solubility limit, causing it to precipitate.

Here are several strategies to overcome this, starting with the simplest:

  • Lower the Stock Concentration: If possible, make a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound after dilution, which may stay below its solubility limit in the final buffer.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously. Then, slowly add the remaining buffer. This can sometimes help keep the compound in a supersaturated state long enough for your experiment.

  • Use a Co-solvent in the Final Buffer: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) into your final aqueous buffer can increase the compound's solubility.[10][11] For cell-based assays, options like ethanol or polyethylene glycol (PEG) are often used. Ensure the final co-solvent concentration is non-toxic to your cells.[8]

  • Adjust the Buffer pH: The most robust solution is to ensure your final aqueous buffer has a pH that keeps the compound ionized and soluble. If your experiment can tolerate a slightly basic pH (e.g., pH 8.0-8.5), this will often prevent precipitation.

  • Use Solubilizing Excipients: For more challenging cases, formulation aids like cyclodextrins can be used.[10][12] These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the poorly soluble drug and increasing its apparent aqueous solubility.

Q4: Can I use heat to help dissolve the compound?

Answer: Gentle warming (e.g., to 37°C) can be used cautiously to increase the rate of dissolution. However, it is critical to be aware of the compound's stability. While nicotinic acid itself is quite stable to heat, the stability of this specific derivative is not widely documented.[13] A high melting point of 302-305°C suggests good thermal stability in solid form.[14] Prolonged or excessive heating should be avoided to prevent potential degradation. Always cool the solution to room temperature after dissolution to ensure the compound remains in solution. If it precipitates upon cooling, heat alone is not a sufficient solubilization strategy.

Quantitative Data Summary
SolventExpected SolubilityNotes
Water (pH < 4) LowThe carboxylic acid is protonated.
Water (pH 7.4) Low to ModeratePartial ionization. Highly dependent on crystal lattice energy.
Water (pH > 8) HighThe carboxylic acid is deprotonated to its soluble salt form.
DMSO HighExcellent solvent for creating high-concentration stock solutions.
DMF HighA suitable alternative to DMSO.
Ethanol ModerateGood for stock solutions, may require gentle warming.
Methanol ModerateSimilar to ethanol.
Acetonitrile LowGenerally a poor solvent for nicotinic acids.[5]
Acetone LowGenerally a poor solvent for nicotinic acids.[5]
Experimental Protocols & Visual Workflows
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol details the steps for solubilizing the compound in an aqueous buffer by forming its sodium salt.

Materials:

  • This compound powder

  • High-purity water or desired buffer (e.g., PBS)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile container.

  • Add Solvent: Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Initial Mixing: Place the container on a stir plate and begin stirring.

  • Adjust pH: While monitoring with a pH meter, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.

  • Target pH: Continue adding NaOH until all the solid has dissolved. The solution should be clear. Aim for a final pH between 8.0 and 9.0 to ensure the compound remains fully deprotonated and soluble.

  • Final Volume: Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Final pH Check: Check the pH one last time and adjust if necessary.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Solubilization Strategy Decision Workflow

This diagram provides a logical decision tree to help you select the most appropriate method for solubilizing the compound for your specific experimental needs.

G start Start: Need to dissolve This compound q1 Is a high-concentration organic stock solution needed? start->q1 organic_stock Use DMSO or DMF. Prepare a concentrated stock (e.g., 10-50 mM). q1->organic_stock Yes q2 Is the final solution purely aqueous? q1->q2 No q3 Does compound precipitate upon dilution from organic stock? organic_stock->q3 ph_adjust Prepare aqueous solution directly using pH adjustment (Protocol 1). Target pH > 8.0. q2->ph_adjust Yes troubleshoot Troubleshoot Dilution: 1. Lower stock concentration. 2. Modify dilution technique. 3. Add co-solvent to buffer. 4. Adjust final buffer pH. q3->troubleshoot Yes end_success Solution is ready for experiment. q3->end_success No ph_adjust->end_success troubleshoot->end_success

References

Troubleshooting NMR spectrum interpretation of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectrum of this molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure accurate structural elucidation.

Section 1: Predicted NMR Analysis and Core Structure

Before troubleshooting, it is crucial to have a theoretical framework for the expected NMR spectrum of this compound. The structure contains a substituted pyridine ring with two aromatic protons, a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group.

Predicted Chemical Shifts and Couplings:

The expected chemical shifts are estimated based on substituent effects on the pyridine ring.[1] The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, along with the electron-donating effect of the hydroxyl group, will influence the positions of the proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected ¹H MultiplicityExpected J-Couplings (Hz)
1N----
2C-~165--
3C-COOH-~170--
4C-CF₃-~130 (q)-¹JCF ≈ 275, ²JCCF ≈ 35
5C-H~8.5~115s-
6C-OH-~160--
-H (on C5)~8.5-s-
-H (on C2)~8.9-s-
-OH10-13 (broad)-s (broad)-
-COOH12-14 (broad)-s (broad)-
-CF₃-~123 (q)-¹JCF ≈ 275

Note: Predicted values are estimates and can vary based on solvent, concentration, and temperature. The CF₃ group will appear as a quartet in the ¹³C NMR due to coupling with fluorine.[2][3]

Section 2: Sample Preparation and Initial Spectrum Acquisition

Proper sample preparation is fundamental to acquiring a high-quality NMR spectrum. Many common issues can be traced back to this initial step.

Q1: What is the best deuterated solvent for this compound?

A1: The choice of solvent is critical due to the presence of acidic protons (-OH and -COOH) and the potential for poor solubility.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the recommended starting solvent. It is a polar, aprotic solvent that is excellent for dissolving polar compounds and will often show the hydroxyl and carboxylic acid protons as distinct, albeit sometimes broad, signals.[4]

  • Methanol-d₄ (CD₃OD): This solvent can also be used, but be aware that the acidic protons of your compound will exchange with the deuterium of the solvent, causing the -OH and -COOH signals to disappear from the ¹H NMR spectrum.[4][5] This can be a useful diagnostic experiment.

  • Chloroform-d (CDCl₃): This is generally not recommended as the primary solvent due to the poor solubility of this acidic and polar molecule.[6][7] Acid-sensitive compounds may also decompose in CDCl₃, which can be acidic.[7]

Protocol 1: Standard Sample Preparation

  • Weigh 5-10 mg of your compound for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[8]

  • Add 0.6-0.7 mL of DMSO-d₆.[8]

  • Gently warm and vortex the vial to ensure complete dissolution. A clear, particulate-free solution is essential for good shimming and high-quality spectra.[8][9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[7][10]

  • Cap the tube and wipe the outside before inserting it into the spectrometer.[9]

Section 3: Troubleshooting Common Spectral Issues

This section addresses specific problems you might encounter when interpreting the NMR spectrum of this compound.

Issue 1: Missing or Unexpectedly Broad Proton Signals

Q2: I don't see the -OH or -COOH proton signals in my spectrum. Where are they?

A2: The absence of these signals is a common issue and can be attributed to several factors:

  • Proton Exchange: If you are using a protic solvent like methanol-d₄ or if there is residual water in your sample, the acidic protons will exchange with deuterium.[5] This will cause the signals to disappear from the proton spectrum and a new, broad HOD (water) peak may appear.[11]

    • Troubleshooting Step: To confirm exchange, you can intentionally add a drop of D₂O to your sample in DMSO-d₆, shake it, and re-acquire the spectrum. The disappearance of the -OH and -COOH peaks confirms their identity.[6]

  • Extreme Broadening: In some solvents, especially non-polar ones, the exchange rate of acidic protons can be intermediate on the NMR timescale, leading to signals that are so broad they are indistinguishable from the baseline.[4][11][12]

    • Troubleshooting Step: Switching to DMSO-d₆ often helps to sharpen these signals by forming strong hydrogen bonds and slowing the exchange rate.[4]

Q3: The aromatic protons (H2 and H5) appear as broad singlets, not sharp peaks. Why is this?

A3: Broadening of aromatic signals can be caused by several factors:

  • Poor Shimming or Sample Inhomogeneity: If the magnetic field is not homogeneous across the sample, all peaks will be broad.[6][12][13] This can be due to poor shimming or undissolved particulate matter in the sample.[7][8]

    • Troubleshooting Step: Ensure your sample is fully dissolved and filter it if necessary.[9] Re-shim the spectrometer carefully.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[8][13]

  • Chemical Exchange or Tautomerism: 6-hydroxypyridines can exist in equilibrium with their keto tautomer (a pyridone).[14][15][16][17] If the rate of this exchange is on the NMR timescale, it can lead to broadening of the signals of the nearby protons.

    • Troubleshooting Step: Acquiring the spectrum at a lower or higher temperature can sometimes sharpen the signals by moving the exchange rate to the slow or fast regime, respectively.[6]

Issue 2: Incorrect Number of Signals

Q4: I am seeing more signals in the aromatic region than the two expected protons. What could be the cause?

A4: The presence of extra signals usually points to impurities or the presence of multiple species in solution.

  • Impurities: Synthesis starting materials or byproducts are a common source of extra peaks.[18][19]

    • Troubleshooting Step: Review the synthetic route to anticipate potential impurities. Common impurities in nicotinic acid synthesis can include isomers like isonicotinic acid or precursors.[18][19] Compare your spectrum to known spectra of these compounds if available.

  • Tautomers: As mentioned, the keto-enol tautomerism of the 6-hydroxypyridine ring can result in two distinct sets of signals if the exchange between them is slow on the NMR timescale.[14][15]

    • Troubleshooting Step: Variable temperature NMR experiments can help confirm the presence of tautomers. As the temperature is increased, the signals from the two tautomers should coalesce into a single, averaged set of signals.

Issue 3: Complexities in the Carbon Spectrum

Q5: The ¹³C NMR spectrum is complex, especially around the trifluoromethyl group. How can I assign these signals correctly?

A5: The carbon spectrum is key to confirming the carbon skeleton. The trifluoromethyl group provides a unique signature.

  • C-F Coupling: The carbon attached to the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 275 Hz. The adjacent carbons will also show smaller couplings (²JCCF, ³JCCF).[3]

  • 2D NMR Techniques: For unambiguous assignment of all carbons, especially the quaternary carbons, 2D NMR experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[20][21] This will definitively link the signals for H2 and H5 to C2 and C5, respectively.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[20][22][23] This is crucial for assigning the quaternary carbons. For example, the proton at H5 should show a correlation to the carbon of the CF₃ group (C4) and the carbon of the carboxylic acid (C3).

Protocol 2: Standard 2D HMBC Experiment

  • Sample Preparation: Use a slightly more concentrated sample (15-25 mg in 0.6 mL DMSO-d₆) for better signal-to-noise.[8]

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition: Use a standard gradient-enhanced HMBC pulse sequence. Set the long-range coupling constant (often denoted as JⁿCH) to 8 Hz, which is optimal for detecting 2- and 3-bond correlations.[24]

  • Processing: Process the 2D data to generate a spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.

  • Analysis: Look for cross-peaks that connect protons to distant carbons to piece together the molecular structure.

Section 4: Logical Troubleshooting Workflow

A systematic approach is essential for resolving spectral interpretation issues. The following flowchart outlines a logical workflow for troubleshooting the NMR spectrum of this compound.

Troubleshooting_Workflow start Start: Acquire ¹H NMR in DMSO-d₆ check_protons Check for expected signals: - 2 aromatic protons - -OH and -COOH protons start->check_protons protons_ok All proton signals present and sharp? check_protons->protons_ok Yes missing_broad Signals missing or broad? check_protons->missing_broad No extra_signals Extra signals observed? check_protons->extra_signals Extra signals acquire_c13 Acquire ¹³C and 2D NMR (HSQC, HMBC) protons_ok->acquire_c13 assign_structure Assign full structure acquire_c13->assign_structure end_ok Analysis Complete assign_structure->end_ok check_acidic Are -OH/-COOH protons affected? missing_broad->check_acidic d2o_exchange Perform D₂O exchange experiment check_acidic->d2o_exchange Yes check_aromatic Are aromatic protons broad? check_acidic->check_aromatic No confirm_acidic Confirm acidic protons d2o_exchange->confirm_acidic confirm_acidic->acquire_c13 check_aromatic->acquire_c13 No troubleshoot_broad Troubleshoot Broadening: 1. Check sample solubility 2. Re-shim 3. Run VT-NMR for tautomerism check_aromatic->troubleshoot_broad Yes troubleshoot_broad->acquire_c13 check_impurities Analyze for impurities (check synthesis precursors) extra_signals->check_impurities check_tautomers Consider tautomers (run VT-NMR) extra_signals->check_tautomers check_impurities->acquire_c13 check_tautomers->acquire_c13

Caption: A logical workflow for troubleshooting NMR spectra.

References

Methods for improving the purity of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this specialized heterocyclic compound. Our focus is on delivering practical, scientifically-grounded advice to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various fluorochemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, making this compound highly valuable. However, achieving high purity can be challenging due to potential side products and unreacted starting materials from its synthesis. This guide provides a systematic approach to troubleshooting common purification issues and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound sample is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a low melting point of the impure solid or the use of a solvent that is too nonpolar. Given that this compound has a high melting point (302-305°C with decomposition), "oiling out" is more likely due to significant impurities depressing the melting point or an inappropriate solvent choice.[1]

Causality and Solution:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of the mixture.

  • Inappropriate Solvent: The solvent may be too "good" at dissolving the compound even at lower temperatures, or it may be too nonpolar, leading to poor crystal lattice formation.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution and slightly decrease the saturation.

  • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (like acetone or ethanol) at an elevated temperature, and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A patent for a related synthesis suggests recrystallization from a mixed solvent of acetone and water.

  • Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.

  • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

Q2: Crystal formation is very rapid, potentially trapping impurities. How can I achieve slower, more controlled crystallization?

A2: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice, defeating the purpose of recrystallization.

Causality and Solution:

  • Supersaturation: The solution is likely too supersaturated, causing the compound to crash out of solution quickly.

Troubleshooting Steps:

  • Increase Solvent Volume: Reheat the solution to dissolve the crystals and add a small excess of the hot solvent. This will decrease the level of supersaturation upon cooling.

  • Controlled Cooling: Ensure a slow cooling process. Let the flask cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving to a colder environment.

  • Solvent Choice: A solvent in which the compound has slightly higher solubility at room temperature might slow down the crystallization process.

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: Failure to crystallize can be due to several factors, including insufficient concentration, the presence of certain impurities, or the need for a nucleation site.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.

    • Seeding: Add a small crystal of the pure compound.

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent dropwise until turbidity persists, then reheat to clarify and cool slowly.

  • Re-evaluate Solvent System: The chosen solvent may be too effective at keeping the compound in solution even at low temperatures. A different solvent or solvent mixture may be necessary.

Acid-Base Extraction Issues

Q1: I'm performing an acid-base extraction to remove neutral impurities, but my yield of this compound is low upon re-acidification. What could be going wrong?

A1: Low recovery after an acid-base extraction is a common issue that can often be traced to pH control, incomplete extractions, or solubility issues.

Causality and Solution:

  • Incomplete Deprotonation/Protonation: The pH of the aqueous phase may not be optimal for fully converting the carboxylic acid to its salt form or vice-versa.

  • Incomplete Extraction: The number of extractions may be insufficient to transfer the compound completely between phases.

  • Emulsion Formation: Emulsions can trap the product at the interface of the two layers.

Troubleshooting Steps:

  • Optimize pH:

    • Basification: When extracting into the aqueous basic layer, ensure the pH is sufficiently high to deprotonate the carboxylic acid. A pH of at least 2 units above the pKa is recommended. Using a solution of sodium bicarbonate or sodium carbonate is a common practice.[2]

    • Acidification: To precipitate the purified acid, the pH of the aqueous layer should be lowered to at least 2 units below the pKa. Use a strong acid like HCl and check the pH with litmus paper or a pH meter.[2]

  • Perform Multiple Extractions: A single extraction is often insufficient. Perform at least three extractions with the aqueous base to ensure complete transfer of the carboxylate salt.[2]

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.

  • Chill Before Precipitation: Cooling the aqueous solution in an ice bath before and during acidification can decrease the solubility of the product and promote better precipitation.

Column Chromatography Issues

Q1: My this compound is streaking or tailing on the silica gel column. How can I improve the separation?

A2: Streaking or tailing of acidic compounds on silica gel is a frequent problem due to the interaction of the acidic proton with the slightly acidic silica.

Causality and Solution:

  • Acid-Base Interactions: The carboxylic acid group can interact strongly with the silanol groups on the silica surface, leading to a distribution of protonated and deprotonated forms and resulting in poor peak shape.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep your compound fully protonated and minimize interactions with the silica, leading to sharper peaks.

  • Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.

  • Check for Overloading: Loading too much sample onto the column can also cause tailing. Ensure you are using an appropriate ratio of sample to stationary phase (typically 1:30 to 1:100 by weight).

Purity Assessment

A crucial step in any purification workflow is the accurate assessment of purity.

Q: What is the best method to determine the purity of my this compound sample?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of compounds like this compound.

Recommended HPLC Conditions:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[3]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm) is suitable.

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Other Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify impurities if they are present in sufficient quantities (typically >1%). The presence of unexpected signals can indicate impurities.[4]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of any impurities.

  • Melting Point: A sharp melting point close to the literature value (302-305°C with decomposition) is an indicator of high purity.[1] A broad melting range suggests the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from the starting materials, byproducts of the synthesis, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-chloro-6-(trifluoromethyl)nicotinic acid or other substituted pyridines.[4]

  • Isomeric Impurities: In some synthetic pathways for related compounds, isomers can be formed.[5]

  • Residual Solvents: Solvents used in the synthesis and purification (e.g., methanol, acetone, water) may be present.

  • Inorganic Salts: Salts formed during pH adjustments (e.g., NaCl) if not washed away properly.

Q2: How should I properly store purified this compound?

A2: To maintain its purity, store the compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Q3: Can I use sublimation to purify this compound?

A3: While sublimation can be a powerful technique for purifying some organic solids, the high melting point and potential for decomposition of this compound may make it less suitable than recrystallization or acid-base extraction. The high temperatures required for sublimation could lead to degradation.

Experimental Workflows and Data

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound check_impurities Identify Major Impurities (TLC, HPLC, NMR) start->check_impurities neutral_basic Neutral or Basic Impurities? check_impurities->neutral_basic Analyze Impurity Profile acid_base_extraction Acid-Base Extraction neutral_basic->acid_base_extraction Yes acidic_polar Acidic or Polar Impurities? neutral_basic->acidic_polar No acid_base_extraction->acidic_polar recrystallization Recrystallization acidic_polar->recrystallization Yes chromatography Column Chromatography acidic_polar->chromatography Structurally Similar Impurities purity_check Assess Purity (HPLC, NMR, MP) recrystallization->purity_check chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity Met repeat_purification Repeat Purification or Combine Methods purity_check->repeat_purification Purity Not Met repeat_purification->check_impurities

Caption: Decision workflow for selecting a purification method.

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is a mixture of acetone and water. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Wash (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate any neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with litmus paper). The pure this compound should precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Troubleshooting Logic for Purification

Troubleshooting_Logic start Purification Issue Encountered issue_type Identify the Issue start->issue_type oiling_out Oiling Out in Recrystallization issue_type->oiling_out Recrystallization Problem low_yield Low Yield in Extraction issue_type->low_yield Extraction Problem streaking Streaking in Chromatography issue_type->streaking Chromatography Problem solution_oiling 1. Re-dissolve and add more solvent. 2. Slow down cooling. 3. Change solvent system. oiling_out->solution_oiling solution_yield 1. Check and adjust pH for extraction and precipitation. 2. Perform multiple extractions. 3. Break any emulsions. low_yield->solution_yield solution_streaking 1. Add 0.5-2% acetic/formic acid to eluent. 2. Use alumina or reverse-phase column. 3. Reduce sample load. streaking->solution_streaking

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Monitoring 6-Hydroxy-4-(trifluoromethyl)nicotinic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis and reactions of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. Here, we address common challenges and provide practical, field-tested solutions to ensure the accuracy and efficiency of your analytical workflows.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting and FAQs

TLC is a rapid and indispensable tool for the qualitative monitoring of organic reactions.[1] It allows for a quick assessment of the consumption of starting materials and the formation of products.[1][2] However, the unique properties of this compound—namely its polarity due to the carboxylic acid and hydroxyl groups, and the presence of a trifluoromethyl group—can present specific challenges.

Frequently Asked Questions (FAQs) - TLC

Q1: My compound, this compound, is highly polar and remains at the baseline (low Rf value). How can I get it to move up the plate?

A1: This is a common issue with polar compounds like carboxylic acids.[3] To increase the Rf value, you need to increase the polarity of your mobile phase.[4]

  • Increase Polar Solvent Ratio: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol or ethyl acetate in a hexane or dichloromethane-based system).[4]

  • Use a More Polar System: Switch to a more potent polar solvent system altogether. Combinations like dichloromethane/methanol or ethyl acetate/methanol are good starting points.[5]

  • Add an Acidic Modifier: For carboxylic acids that tend to streak or show poor mobility, adding a small amount (0.1–2.0%) of a volatile acid like acetic acid or formic acid to the mobile phase can significantly improve the spot shape and Rf.[1][6] This works by suppressing the ionization of the carboxylic acid, making it less polar and more interactive with the mobile phase.

  • Consider Reverse-Phase TLC: If normal-phase silica gel proves challenging, reverse-phase TLC plates (e.g., C18) can be an excellent alternative for highly polar compounds.[3][6] In this case, you would use a more polar mobile phase (like methanol/water mixtures) to elute the compound.[7]

Q2: My spots are streaking or elongated. What's causing this and how can I fix it?

A2: Streaking is a frequent problem in TLC and can be caused by several factors:

  • Sample Overloading: You may have spotted too much sample on the plate.[6][8] Try diluting your sample solution and spotting again.[6][9]

  • Compound Acidity/Basicity: The acidic nature of your compound can lead to strong interactions with the silica gel, causing streaking. As mentioned above, adding a small amount of acetic or formic acid to the mobile phase can mitigate this.[6]

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.

  • High Polarity: Very polar compounds can streak on silica plates. Using a reverse-phase plate or modifying the mobile phase can help.[6]

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: This issue can be frustrating, but there are several troubleshooting steps:

  • UV Visualization: this compound, with its aromatic pyridine ring, should be UV active.[10] Ensure you are using a short-wave (254 nm) UV lamp.[10] Commercial TLC plates often contain a fluorescent indicator that glows green under UV light, and UV-active compounds will appear as dark spots.[10]

  • Sample Concentration: Your sample may be too dilute.[6][8] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[6][8]

  • Alternative Visualization: If UV light doesn't work, you may need to use a chemical stain.[6]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals can visualize many organic compounds, especially aromatic and unsaturated ones, as brown spots.[6][10][11]

    • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized, such as alcohols and alkenes. It will appear as yellow-brown spots on a purple background.[11]

    • p-Anisaldehyde Stain: This is a versatile stain for many functional groups, often producing a range of colors upon heating.[11][12]

Q4: How do I properly set up a TLC to monitor my reaction?

A4: A three-lane spotting technique is the standard and most informative method for reaction monitoring.[2][13]

  • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material.

  • Lane 2 (Co-spot - C): Spot the starting material, and then on top of the same spot, apply an aliquot of your reaction mixture.[2][13]

  • Lane 3 (Reaction Mixture - RXN): Spot an aliquot of your reaction mixture.[13]

The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product has a similar Rf value.[13] A completed reaction will show the disappearance of the starting material spot in the RXN lane and the appearance of a new product spot.

TLC Experimental Workflow & Protocol

Here is a step-by-step guide for monitoring a reaction:

  • Prepare the TLC Chamber: Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with a lid and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run), gently draw a starting line about 1 cm from the bottom of the plate.[5][8] Mark three small dots on this line for your three lanes (SM, C, RXN).[13]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your starting material solution to the "SM" and "C" dots.[13]

    • Take a small aliquot from your reaction mixture.[2] If the reaction solvent is high-boiling (like DMF or DMSO), you may need to perform a quick micro-extraction before spotting to avoid streaking.[3][14]

    • Spot the reaction mixture on the "RXN" and "C" dots.[13] Ensure spots are small and concentrated.[5]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the starting line is above the solvent level.[8] Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Results: Remove the plate when the solvent front is about 1 cm from the top.[15] Immediately mark the solvent front with a pencil.[5] Visualize the spots under a UV lamp and circle them with a pencil.[16] If necessary, use a chemical stain for further visualization. Compare the lanes to assess the reaction's progress.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Origin Line) spot_sm 3a. Spot Starting Material (SM) prep_plate->spot_sm spot_rxn 3b. Spot Reaction Mixture (RXN) spot_co 3c. Spot Co-spot (SM + RXN) develop 4. Develop Plate in Chamber spot_co->develop mark_front 5. Mark Solvent Front develop->mark_front visualize 6. Visualize Spots (UV, Stain) mark_front->visualize interpret 7. Interpret Results visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Part 2: LC-MS Troubleshooting and FAQs

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data. This is invaluable for confirming the presence of your target compound and identifying byproducts.

Frequently Asked Questions (FAQs) - LC-MS

Q1: I'm not seeing my compound's peak in the LC-MS chromatogram, or the signal is very weak. What could be the problem?

A1: Several factors can lead to poor signal intensity:

  • Incorrect Ionization Mode: this compound has both an acidic proton (carboxylic acid) and a basic site (pyridine nitrogen). It can potentially ionize in both positive and negative modes.

    • Positive Ion Mode (ESI+): The pyridine nitrogen can be protonated. You will look for the [M+H]+ ion. Using an acidic mobile phase modifier like formic acid (0.1%) will promote protonation.[17][18]

    • Negative Ion Mode (ESI-): The carboxylic acid can be deprotonated. You will look for the [M-H]- ion. A basic mobile phase modifier like ammonium hydroxide or a neutral pH mobile phase would favor this, but ensure your column is stable at higher pH.

    • Recommendation: Perform an infusion analysis of your standard to determine the optimal ionization mode and parameters before developing the full LC method.[19]

  • Sample Concentration: The sample might be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.[4][20] A typical starting concentration for LC-MS analysis is around 10 µM.[4]

  • Matrix Effects: Components from the reaction mixture (salts, catalysts, high-boiling solvents) can interfere with the ionization of your target analyte in the MS source, a phenomenon known as ion suppression.[14][19] Proper sample preparation, such as dilution or a simple solid-phase extraction (SPE), can mitigate these effects.[19][21]

  • Mobile Phase Incompatibility: The sample must be soluble in the mobile phase.[4] Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can lead to poor peak shape and band broadening.[17]

Q2: My chromatographic peaks are broad, splitting, or tailing. How can I improve the peak shape?

A2: Poor peak shape is often related to chromatography conditions or column health.

  • Mobile Phase pH: For an acidic compound like this, the pH of the mobile phase is critical. Using a mobile phase with a pH well below the pKa of the carboxylic acid (typically by adding 0.1% formic acid) will keep the molecule in its neutral form, leading to better retention and sharper peaks on a reverse-phase column.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[22] Try injecting a smaller volume or a more dilute sample.

  • Column Contamination: Buildup of contaminants from previous injections can degrade column performance.[22] Flushing the column with a strong solvent may help.

  • Mismatch between Injection Solvent and Mobile Phase: As mentioned, dissolving your sample in a solvent significantly stronger than your mobile phase can cause distorted peaks.[17] Ideally, dissolve your sample in the initial mobile phase.[4]

Q3: I see multiple peaks in the mass spectrum for my compound. What are these?

A3: Besides the primary [M+H]+ or [M-H]- ions, it's common to see other related ions, especially with electrospray ionization (ESI):

  • Adduct Formation: Your molecule can form adducts with ions present in the mobile phase. Common adducts in positive mode include sodium ([M+Na]+) and potassium ([M+K]+). In negative mode, you might see formate ([M+HCOO]-) or acetate ([M+CH3COO]-) adducts if those modifiers are used.

  • In-source Fragmentation: Some molecules can fragment within the ion source of the mass spectrometer. This might be an indication that the source conditions (e.g., voltages, temperature) are too harsh.

  • Isotopes: You will see small peaks corresponding to the natural isotopic abundance of atoms in your molecule (e.g., 13C).

Q4: How should I prepare my reaction mixture sample for LC-MS analysis?

A4: Proper sample preparation is critical for obtaining reliable data and protecting the instrument.[21][23]

  • Quench and Dilute: Take a small aliquot of the reaction mixture. If necessary, quench the reaction (e.g., with water or a buffer).

  • Dilution: The simplest and often most effective step is dilution. Dilute the sample significantly (e.g., 100- to 1000-fold) with a solvent compatible with your initial mobile phase (e.g., a mixture of water and acetonitrile or methanol).[4] This reduces the concentration of interfering matrix components.

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Advanced Cleanup (if needed): For very "dirty" reaction mixtures, a simple solid-phase extraction (SPE) may be necessary to remove salts and other interferences.[21]

LC-MS Experimental Workflow & Protocol

This protocol outlines a general approach for analyzing a reaction sample.

  • Sample Preparation:

    • Withdraw ~10 µL from the reaction vessel.

    • Dilute it in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

    • Vortex the sample to ensure it is mixed well.

    • Filter the sample into an LC vial.[20]

  • LC Method Parameters (Example for a C18 column):

    • Column: Standard C18, 2.1 x 50 mm, <3 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Method Parameters (Example for ESI):

    • Ionization Mode: ESI Positive and/or Negative.

    • Scan Range: m/z 100 - 500 (this should encompass your starting material, product, and potential byproducts).

    • Source Settings: Optimize gas flows, temperatures, and voltages by infusing a standard solution of your compound.[19]

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of your starting material and product ([M+H]+ or [M-H]-).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

LC-MS Data Analysis Workflow Diagram

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing aliquot 1. Take Reaction Aliquot dilute 2. Dilute Sample aliquot->dilute filtrate 3. Filter into Vial dilute->filtrate inject 4. Inject onto LC-MS filtrate->inject separate 5. Chromatographic Separation (LC) inject->separate detect 6. Mass Detection (MS) separate->detect tic 7. View Total Ion Chromatogram (TIC) detect->tic eic 8. Extract Ion Chromatograms (EIC) for SM & Product tic->eic integrate 9. Integrate Peak Areas eic->integrate interpret 10. Determine Reaction Conversion integrate->interpret

Caption: Workflow for LC-MS sample preparation and data analysis.

References

Validation & Comparative

A Comparative Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. Nicotinic acid and its derivatives have long been a fertile ground for the discovery of novel therapeutics, demonstrating a wide range of biological activities.[1] This guide provides an in-depth technical comparison of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid with other nicotinic acid derivatives, supported by experimental data and protocols, to inform the strategic selection of this scaffold in drug design.

Introduction to Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems.[2] Beyond its nutritional role, its derivatives have been successfully developed as therapeutic agents for various conditions, including dyslipidemia and cardiovascular diseases.[1][2] The pyridine ring of nicotinic acid is a versatile scaffold that allows for extensive chemical modification, leading to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making trifluoromethyl-substituted nicotinic acids of particular interest in modern drug discovery.

This compound: A Privileged Scaffold

This compound is a substituted pyridine derivative with the chemical formula C₇H₄F₃NO₃.[1] Its structure is characterized by a hydroxyl group at the 6-position and a trifluoromethyl group at the 4-position of the nicotinic acid core. This compound serves as a key building block in the synthesis of more complex molecules with significant biological activities.

One of the most notable applications of this compound is as a foundational scaffold for the development of potent inhibitors of the WD repeat-containing protein 5 (WDR5).[5]

Comparative Analysis: WDR5 Inhibition

WDR5 is a critical component of multiple protein complexes that regulate gene expression, and its dysregulation is implicated in various cancers.[5][6] The development of small molecule inhibitors that disrupt the interaction between WDR5 and its binding partners, such as the histone methyltransferase MLL1, is a promising therapeutic strategy.[5]

OICR-9429: A Potent WDR5 Inhibitor Derived from this compound

A prime example of the therapeutic potential of the this compound scaffold is the potent and selective WDR5 inhibitor, OICR-9429 .[5] The synthesis of OICR-9429 utilizes this compound as a key starting material, highlighting the importance of this scaffold in achieving high-affinity binding to the target.

Table 1: Comparative Biological Data of OICR-9429 and a Negative Control

CompoundTargetBinding Affinity (KD)In Vitro Potency (IC50)Reference
OICR-9429 WDR524 nM (Biacore), 52 nM (ITC)< 1 µM (in-cell WDR5-MLL1 disruption)[2]
OICR-0547 (Negative Control)WDR5No significant bindingNo significant inhibition[2]

The data clearly demonstrates that the complex derivative, OICR-9429, is a highly potent inhibitor of the WDR5-MLL1 interaction.[2][5] The parent scaffold, this compound, is essential for forming the core structure of OICR-9429, which ultimately dictates its binding affinity. While the inhibitory activity of this compound alone has not been reported, its incorporation into the more elaborate structure of OICR-9429 is critical for its potent biological activity. The structurally related but inactive compound, OICR-0547, serves as an excellent negative control to validate that the observed effects of OICR-9429 are due to specific interactions with WDR5.[2]

Mechanism of WDR5 Inhibition

OICR-9429 competitively binds to the "WIN site" of WDR5, a pocket that normally accommodates a conserved arginine residue of its binding partners, including MLL1.[2] By occupying this site, OICR-9429 effectively disrupts the formation of the WDR5-MLL1 complex, leading to the suppression of histone H3 lysine 4 (H3K4) trimethylation, a key epigenetic mark for active gene transcription.[7]

WDR5_Inhibition cluster_0 Normal WDR5 Function cluster_1 WDR5 Inhibition by OICR-9429 MLL1 MLL1 WDR5_active WDR5 MLL1->WDR5_active Binds to WIN site H3K4me3 H3K4 Trimethylation (Gene Activation) WDR5_active->H3K4me3 Promotes OICR9429 OICR-9429 (derived from This compound) WDR5_inhibited WDR5 OICR9429->WDR5_inhibited Binds to WIN site No_H3K4me3 No H3K4 Trimethylation (Gene Repression) WDR5_inhibited->No_H3K4me3 Prevents

Figure 1: Mechanism of WDR5 inhibition by OICR-9429.

Experimental Protocol: WDR5-Histone H3 Interaction Assay (NanoBRET™)

This protocol is adapted from a validated assay for measuring the interaction of WDR5 with histone H3.[8]

Objective: To quantify the inhibitory effect of a test compound on the WDR5-histone H3 interaction in live cells.

Materials:

  • U2OS cells

  • Plasmid encoding C-terminally HaloTag®-fused histone H3.3

  • Plasmid encoding C-terminally NanoLuc®-fused WDR5

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • OICR-9429 (positive control)

  • Test compound (e.g., this compound)

  • 96-well white assay plates

Procedure:

  • Cell Transfection: Co-transfect U2OS cells with the HaloTag®-histone H3.3 and NanoLuc®-WDR5 plasmids at an optimized ratio (e.g., 0.01 µg and 0.001 µg per 96-well, respectively).[8]

  • Cell Plating: Plate the transfected cells in 96-well white assay plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound, OICR-9429, and a vehicle control (DMSO) for a defined period (e.g., 4 hours).

  • Assay Reading: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Data Acquisition: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Comparative Analysis: VAP-1 Inhibition and Anti-inflammatory Activity

While the application of this compound in WDR5 inhibition is well-documented through its derivative OICR-9429, the broader class of nicotinic acid derivatives has shown promise in other therapeutic areas, such as the inhibition of Vascular Adhesion Protein-1 (VAP-1) and general anti-inflammatory activity.[9][10]

VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in leukocyte adhesion and trafficking, making it a target for inflammatory diseases.[11][12] Several nicotinic acid derivatives have been investigated for their VAP-1 inhibitory potential.

Table 2: VAP-1/SSAO Inhibitory Activity of Nicotinic Acid Derivatives (Illustrative Examples)

CompoundTargetIn Vitro Potency (IC50)Reference
Cyclic hydrazine derivativeVAP-1/SSAO0.66 µM[9]
VAP-1-IN-3VAP-1 (bovine plasma)0.13 µM[13]
PXS-4681AVAP-1/SSAOKi = 37 nM[13]

Although direct experimental data for this compound as a VAP-1 inhibitor is not currently available in the public domain, the established anti-inflammatory properties of other nicotinic acid derivatives suggest that this could be a fruitful area for further investigation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitrite Production in Macrophages)

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Objective: To determine the effect of a test compound on NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compound (e.g., this compound)

  • Reference anti-inflammatory drug (e.g., Ibuprofen)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound or reference drug for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated control. Calculate the IC₅₀ value from the dose-response curve.

AntiInflammatory_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess read Measure Absorbance griess->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for the in vitro anti-inflammatory assay.

Conclusion and Future Directions

This compound stands out as a highly valuable scaffold in medicinal chemistry. Its role as a cornerstone in the synthesis of the potent WDR5 inhibitor OICR-9429 underscores its potential for generating high-affinity ligands for challenging protein-protein interaction targets.[5] While direct comparative data for its activity against other targets like VAP-1 is yet to be established, the broader pharmacological profile of nicotinic acid derivatives suggests that this compound warrants further investigation for a range of therapeutic applications.

For researchers in drug development, this compound offers a synthetically accessible starting point with a proven track record in a successful drug discovery campaign. Future research should focus on exploring the structure-activity relationship of simpler derivatives of this scaffold to delineate the minimal structural requirements for activity against WDR5 and to uncover potential activities against other targets, thereby expanding the therapeutic utility of this promising chemical entity.

References

A Comparative Analysis of the Biological Activities of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid and its analogs. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents comparative data, and details experimental methodologies to facilitate further investigation into this promising class of compounds.

Introduction: The Significance of Trifluoromethylnicotinic Acid Scaffolds

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been recognized for their diverse biological activities, ranging from lipid-lowering effects to anti-inflammatory and immunomodulatory properties. The incorporation of a trifluoromethyl (-CF3) group into the nicotinic acid scaffold can significantly enhance metabolic stability, lipophilicity, and bioavailability, making these analogs attractive candidates for drug discovery.[1] this compound, in particular, has emerged as a key pharmacophore in the development of novel therapeutics targeting a range of diseases. This guide will explore its biological activities in comparison to structurally similar compounds, focusing on its roles as a WDR5 inhibitor, a HIF-1α inhibitor, and an anti-inflammatory agent.

Comparative Biological Activities

Inhibition of the WDR5-MLL Interaction

The WD repeat-containing protein 5 (WDR5) is a critical component of the mixed-lineage leukemia (MLL) complex, playing a crucial role in the methylation of histone H3 at lysine 4 (H3K4me). The dysregulation of the WDR5-MLL interaction is implicated in various cancers, particularly MLL-rearranged leukemias. Small molecules that disrupt this protein-protein interaction are therefore of significant therapeutic interest.

This compound serves as a key structural motif in the development of potent WDR5 inhibitors. A notable example is OICR-9429 , a highly potent and selective antagonist of the WDR5-MLL1 interaction.[2] OICR-9429 incorporates a 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide core, which is a derivative of the 6-hydroxynicotinic acid scaffold.

The trifluoromethyl group at the 4-position of the pyridinone ring is crucial for the high binding affinity of OICR-9429 to WDR5. Structure-activity relationship (SAR) studies have demonstrated that this group occupies a key hydrophobic pocket in the WDR5 protein, enhancing the potency of the inhibitor.

Compound/AnalogStructureTargetPotency (Kdisp/IC50)Reference
OICR-9429 N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamideWDR5-MLL1 InteractionKdisp < 100 nM[2]
Parent Nicotinic Acid Scaffold Simple nicotinic acid derivativesWDR5-MLL1 InteractionLower PotencyInferred from SAR studies

This table presents a simplified comparison. The potency of nicotinic acid derivatives can vary significantly based on other substitutions.

The development of OICR-9429 highlights the importance of the this compound scaffold in designing potent and selective inhibitors of protein-protein interactions.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). In many cancers, HIF-1α is constitutively active and promotes tumor growth, angiogenesis, and metastasis. Consequently, inhibitors of HIF-1α are being actively pursued as anti-cancer agents.

Nicotinic acid and its derivatives have been shown to inhibit HIF-1α activity.[3][4] The mechanism is thought to involve the modulation of signaling pathways that regulate HIF-1α stability and transcriptional activity. While direct comparative data for this compound as a HIF-1α inhibitor is limited in publicly available literature, studies on related (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues have demonstrated potent inhibition of hypoxia-induced HIF-1 activation.[3] These studies suggest that the nicotinic acid core is a viable starting point for developing HIF-1α inhibitors. The electron-withdrawing nature of the trifluoromethyl group could potentially influence the electronic properties of the pyridine ring and its interaction with target proteins in the HIF-1α signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinic acid are well-documented and are, in part, mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators.

While direct experimental data on the anti-inflammatory activity of this compound is not extensively available, studies on other nicotinic acid derivatives suggest that this scaffold has the potential to exhibit anti-inflammatory effects. The trifluoromethyl group could modulate the compound's ability to interfere with the NF-κB signaling cascade. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound and its analogs.

Signaling Pathway Diagrams

To visually represent the mechanisms of action discussed, the following signaling pathway diagrams are provided.

WDR5-MLL Interaction and its Inhibition

WDR5_Inhibition cluster_0 MLL Complex cluster_1 Histone Methylation cluster_2 Inhibition MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Binds Histone_H3 Histone H3 MLL1->Histone_H3 Catalyzes RbBP5 RbBP5 WDR5->Histone_H3 Catalyzes ASH2L ASH2L RbBP5->Histone_H3 Catalyzes ASH2L->Histone_H3 Catalyzes H3K4me3 H3K4me3 Histone_H3->H3K4me3 Methylation Inhibitor 6-Hydroxy-4-(trifluoromethyl) nicotinic acid derivative (e.g., OICR-9429) Inhibitor->WDR5 Blocks interaction HIF1a_Pathway Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inactivates HIF1a HIF-1α PHDs->HIF1a Hydroxylates (Normoxia) VHL von Hippel-Lindau (VHL) Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a->VHL Binds to HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Inhibitor Nicotinic Acid Derivative Inhibitor->HIF1a Potential Inhibition NFkB_Pathway cluster_n Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_nucleus NF-κB DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Inhibitor Nicotinic Acid Derivative Inhibitor->IKK Potential Inhibition

References

A Comparative Guide to the Structural Validation of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can lead to the misinterpretation of results, wasted resources, and significant delays in development timelines. This guide provides an in-depth, comparative analysis of the essential analytical methods for validating the chemical structure of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a novel trifluoromethyl-substituted pyridine derivative with potential applications as an active pharmaceutical ingredient (API).[1][2][3]

Our approach is not merely a list of techniques but a logical, self-validating workflow. We will explore the "why" behind each experimental choice, demonstrating how data from orthogonal methods are integrated to build an unassailable structural proof.

The Analytical Gauntlet: A Multi-Technique Approach

No single technique is sufficient for the complete structural elucidation of a novel compound.[4][5] A robust validation strategy employs a suite of spectroscopic and analytical methods, each providing a unique piece of the structural puzzle. For this compound (Molecular Formula: C₇H₄F₃NO₃, Molecular Weight: 207.11 g/mol [6][7][8]), our validation workflow is designed to confirm elemental composition, molecular weight, the specific arrangement of atoms, and the connectivity of functional groups.

The proposed structure for validation is:

Below is a logical workflow illustrating how different analytical techniques are synergistically employed for comprehensive structural validation.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Functional Group Confirmation cluster_3 Definitive 3D Structure EA Elemental Analysis (Confirms C, H, N %) HRMS High-Resolution MS (Confirms Formula & MW) EA->HRMS Corroborates NMR_H ¹H NMR (Proton Environment) HRMS->NMR_H Provides Context XRC Single Crystal X-Ray (Absolute Structure) HRMS->XRC Ultimate Confirmation NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Guides Assignment COSY 2D NMR (COSY) (H-H Connectivity) NMR_H->COSY Correlates FTIR FTIR Spectroscopy (Identifies C=O, O-H, etc.) NMR_H->FTIR Cross-Validates NMR_H->XRC Ultimate Confirmation HSQC 2D NMR (HSQC) (C-H Connectivity) NMR_C->HSQC Correlates NMR_C->FTIR Cross-Validates NMR_C->XRC Ultimate Confirmation NMR_F ¹⁹F NMR (Fluorine Environment) NMR_F->NMR_C Confirms CF₃ Group NMR_F->FTIR Cross-Validates NMR_F->XRC Ultimate Confirmation COSY->HSQC Confirms Connectivity HSQC->FTIR Cross-Validates FTIR->XRC Ultimate Confirmation Conclusion Unequivocal Structure Confirmed XRC->Conclusion

Caption: Integrated workflow for structural validation.

Foundational Analysis: Elemental Composition and Molecular Weight

Before delving into the intricacies of atomic connectivity, we must first confirm the fundamental building blocks of the molecule: its elemental formula and exact mass.

Elemental Analysis (EA)

Principle: Combustion analysis is the gold-standard for determining the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic sample.[9][10] The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂) that are quantitatively measured.[10]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (2-3 mg) of the dried, purified compound is placed in a tin or silver capsule.

  • Combustion: The sample is dropped into a combustion furnace at ~900-1000°C in a stream of pure oxygen.

  • Separation & Detection: The resulting gases are passed through a series of columns to separate them and are detected by thermal conductivity.

  • Calculation: The mass percentages of C, H, and N are calculated and compared to the theoretical values for the proposed formula C₇H₄F₃NO₃.

Expected vs. Alternative Data: The power of EA lies in its precision. For a new compound to be considered pure, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[11][12]

CompoundFormulaMW%C (Calc.)%H (Calc.)%N (Calc.)Expected Result (±0.4%)
Target Molecule C₇H₄F₃NO₃ 207.11 40.59 1.95 6.76 C: 40.19-40.99, H: 1.55-2.35, N: 6.36-7.16
Isomer (e.g., 5-OH)C₇H₄F₃NO₃207.1140.591.956.76Identical to target; EA cannot distinguish isomers.
Impurity (e.g., -H₂O)C₇H₂F₃NO₂189.0944.461.077.41Significant deviation from expected values.

Causality: A successful elemental analysis provides strong evidence for the molecular formula. A deviation outside the ±0.4% tolerance suggests the presence of impurities (like residual solvent or water) or an incorrect molecular formula.[11][12]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Ionization: ESI is a soft ionization technique ideal for polar molecules like ours, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Data Analysis: The resulting spectrum is analyzed to find the peak corresponding to the molecular ion, and its exact m/z is compared to the calculated exact mass for C₇H₄F₃NO₃.

Expected vs. Alternative Data:

IonFormulaCalculated Exact MassExpected HRMS Result (±5 ppm)
[M+H]⁺ C₇H₅F₃NO₃⁺ 208.0216 208.0205 - 208.0227
[M-H]⁻ C₇H₃F₃NO₃⁻ 206.0071 206.0061 - 206.0081
Isomer [M+H]⁺C₇H₅F₃NO₃⁺208.0216Identical to target; MS cannot distinguish isomers.

Causality: While EA confirms the ratio of elements, HRMS confirms the exact formula. Finding a mass that matches the calculated value to within 5 ppm provides extremely high confidence in the elemental composition, corroborating the EA data and ruling out alternative formulas.

Spectroscopic Fingerprinting: Confirming Connectivity and Functional Groups

With the molecular formula established, we now turn to spectroscopic methods to piece together the atomic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[13] By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the carbon-hydrogen framework and identify the electronic environment of the key atoms.

G NMR_H ¹H NMR - Number of protons - Chemical environment - Splitting (neighboring H) COSY COSY (Correlated Spectroscopy) Shows H-H coupling NMR_H->COSY Identifies coupled protons HSQC HSQC (Heteronuclear Single Quantum Coherence) Links protons to their attached carbons NMR_H->HSQC Identifies C-H pairs NMR_C ¹³C NMR - Number of unique carbons - Hybridization (sp², sp³) - CF₃ signal NMR_C->HSQC Confirms assignments NMR_F ¹⁹F NMR - Confirms CF₃ group - Checks for other F NMR_F->NMR_C Confirms C-F connectivity COSY->HSQC Builds structural fragments

Caption: NMR strategy for structural elucidation.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound and will not exchange with the acidic -OH and -COOH protons.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments for ¹H, ¹³C, and ¹⁹F are performed, followed by 2D experiments like COSY and HSQC.

  • Data Processing: Fourier transform the raw data, phase correct, and integrate the signals.

Predicted NMR Data for this compound:

NucleusPredicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
¹H ~13.0-14.0broad singlet1H-COOHAcidic proton, broad due to exchange.
~11.0-12.0broad singlet1HAr-OHPhenolic proton, broad due to exchange.
~8.5singlet1HH-2Adjacent to N and C=O, deshielded.
~7.0singlet1HH-5Influenced by OH and CF₃ groups.
¹³C ~165singlet--COOHCarboxylic acid carbonyl carbon.
~160singlet-C-6Carbon bearing the -OH group.
~145singlet-C-2Deshielded by adjacent nitrogen.
~135quartet (q)-C-4Carbon attached to CF₃, split by fluorine.
~123quartet (q)--CF₃Trifluoromethyl carbon, large ¹JCF coupling.
~110singlet-C-5Shielded carbon on the ring.
~108singlet-C-3Carbon bearing the -COOH group.
¹⁹F ~ -60 to -65singlet3F-CF₃Typical range for an aromatic CF₃ group.[14]

Comparison with an Isomer (5-Hydroxy-4-(trifluoromethyl)nicotinic acid): An isomeric structure would produce a distinctly different NMR spectrum. For example, the 5-hydroxy isomer would show two coupled aromatic protons (doublets) instead of two singlets, providing a clear way to differentiate. 2D NMR experiments like COSY would definitively show the H-H coupling in the isomer, which would be absent in the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] Specific functional groups have characteristic vibrational frequencies, making FTIR an excellent tool for confirming their presence.[15]

Experimental Protocol:

  • Sample Preparation: The solid sample is typically analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Expected vs. Alternative Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Result for Target
3300-2500O-H stretch (very broad)Carboxylic Acid (-COOH)Present [16][17]
~3200O-H stretch (broad)Phenol (Ar-OH)Present (may overlap with COOH)
1760-1710C=O stretchCarboxylic Acid (-COOH)Present [16][18]
1600-1450C=C & C=N stretchAromatic RingPresent
1300-1100C-F stretch (strong)Trifluoromethyl (-CF₃)Present

Causality: The presence of a very broad absorption from 3300-2500 cm⁻¹ coupled with a strong carbonyl (C=O) peak around 1710 cm⁻¹ is a classic signature of a carboxylic acid dimer.[16] Strong absorptions in the 1300-1100 cm⁻¹ region would corroborate the presence of the CF₃ group identified by NMR.

The Gold Standard: Single Crystal X-Ray Crystallography

Principle: When all other data point to a single structure, Single Crystal X-Ray Crystallography provides the ultimate, unambiguous proof.[19][20] By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of every atom in the molecule, confirming not only connectivity but also bond lengths, bond angles, and conformation in the solid state.[21][22]

Experimental Protocol:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in each dimension). This involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Data Output: The result is a definitive 3D model of the molecule. This technique is unparalleled as it provides direct, visual evidence of the structure, leaving no room for ambiguity.[19][23] It is the only method that can determine the absolute structure without reference to other data.[20]

Conclusion: A Self-Validating System

The structural validation of this compound is a process of building a logical, evidence-based case.

  • Elemental Analysis and HRMS establish the correct molecular formula.

  • Multidimensional NMR spectroscopy pieces together the molecular framework, defining the precise connectivity of every atom and differentiating it from its isomers.

  • FTIR provides rapid and definitive confirmation of the key functional groups predicted by the proposed structure.

By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in their chemical matter, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a vital building block in the creation of novel therapeutics and agrochemicals, valued for the unique physicochemical properties imparted by its trifluoromethyl group. This guide provides an in-depth comparison of synthetic methodologies for this compound, focusing on reproducibility, scalability, and the underlying chemical principles that govern success. We will dissect two primary synthetic strategies, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate method for your research and development needs.

Introduction: The Importance of Reproducible Synthesis

The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, this compound has emerged as a crucial intermediate in medicinal chemistry and materials science.[1] However, the synthesis of this molecule is not without its challenges. The introduction of the trifluoromethyl group and the construction of the substituted pyridine ring can be sensitive to reaction conditions, leading to issues with reproducibility, yield, and purity. This guide aims to provide a clear and objective comparison of viable synthetic routes, empowering researchers to make informed decisions and achieve consistent results.

Method 1: Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate

This approach builds the pyridone ring from acyclic precursors, incorporating the trifluoromethyl group from the outset. It is a variation of the well-established Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation.[2][3][4] The core of this method involves the reaction of a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) with an enamine (ethyl 3-aminocrotonate) or a related nitrogen-containing species.

Underlying Principles and Rationale

The reaction proceeds through a series of condensation, cyclization, and aromatization steps. The enamine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketoester. Subsequent intramolecular condensation and dehydration lead to the formation of a dihydropyridine intermediate, which is then oxidized to the final aromatic pyridone. The choice of base is critical in this reaction; it must be strong enough to deprotonate the acidic methylene protons of the β-ketoester, facilitating the initial condensation, but not so strong as to cause unwanted side reactions.

Experimental Protocol

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethyl 3-aminocrotonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Activated carbon

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and absolute ethanol.

  • Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Add ethyl 3-aminocrotonate (1.0 equivalent) to the flask.

  • From the dropping funnel, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

  • Recrystallize the crude product from a mixture of ethanol and water with the addition of activated carbon to decolorize.

  • Dry the purified this compound in a vacuum oven at 60°C.

Discussion of Reproducibility

The reproducibility of this method is generally considered moderate to good. Key factors that can influence the outcome include:

  • Purity of Starting Materials: The purity of ethyl 4,4,4-trifluoroacetoacetate and ethyl 3-aminocrotonate is crucial. Impurities can lead to the formation of side products and lower yields.

  • Reaction Temperature: Careful control of the initial addition temperature is necessary to prevent runaway reactions. The reflux temperature should be maintained consistently.

  • Stoichiometry: Precise measurement of the reactants and the base is important for optimal results.

  • Work-up Procedure: The pH of the solution during precipitation must be carefully controlled to ensure complete precipitation of the product and to avoid the formation of soluble salts.

Method 2: Trifluoromethylation of a Pre-formed Pyridine Ring

An alternative strategy involves the introduction of the trifluoromethyl group onto a pre-existing 6-hydroxynicotinic acid scaffold. This approach can be advantageous if the starting pyridine is readily available. A common method for trifluoromethylation is the use of a copper catalyst with a trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA).[5]

Underlying Principles and Rationale

This method relies on a copper-catalyzed cross-coupling reaction. A suitable precursor, such as a halogenated 6-hydroxynicotinic acid derivative, is reacted with a trifluoromethylating agent in the presence of a copper catalyst. The mechanism is believed to involve the in-situ generation of a Cu-CF3 species which then participates in the cross-coupling cycle. The choice of the halogen on the pyridine ring (iodide, bromide, or chloride) and the reaction conditions (solvent, temperature, and ligands) are critical for a successful transformation.

Conceptual Protocol (Not experimentally verified for this specific substrate)

Materials:

  • 5-Iodo-6-hydroxynicotinic acid (hypothetical precursor)

  • Methyl chlorodifluoroacetate (MCDFA)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-iodo-6-hydroxynicotinic acid (1.0 equivalent), copper(I) iodide (0.2 equivalents), and potassium fluoride (2.0 equivalents).

  • Add anhydrous DMF to the tube and stir the suspension.

  • Heat the reaction mixture to 120°C.

  • Slowly add methyl chlorodifluoroacetate (1.5 equivalents) via a syringe pump over several hours.

  • After the addition is complete, continue to stir the reaction at 120°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with aqueous hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Discussion of Reproducibility

The reproducibility of trifluoromethylation reactions can be challenging and is often highly substrate-dependent. Potential issues include:

  • Catalyst Activity: The quality and activity of the copper catalyst are paramount.

  • Reagent Stability: Trifluoromethylating agents can be sensitive to moisture and temperature.

  • Reaction Conditions: Temperature, reaction time, and the rate of addition of the trifluoromethylating agent must be precisely controlled.

  • Side Reactions: Incomplete reaction or the formation of defluorinated or other byproducts can occur.

  • Substrate Suitability: The electronic and steric properties of the pyridine precursor will significantly impact the reaction's success.

Comparative Analysis

ParameterMethod 1: CyclocondensationMethod 2: Trifluoromethylation
Starting Materials Readily available β-ketoester and enamineRequires a pre-functionalized pyridine precursor
Number of Steps Typically a one-pot reactionMulti-step if the precursor needs to be synthesized
Scalability Generally good, with established industrial precedentCan be challenging due to catalyst and reagent costs and handling
Reproducibility Moderate to good, sensitive to reactant purity and conditionsCan be variable and highly substrate-dependent
Potential Hazards Use of strong bases (sodium ethoxide)Use of potentially toxic copper catalysts and fluorinating agents
Yield Reported yields for analogous reactions are often moderate to highCan be variable, with potential for low yields
Purification Often by simple precipitation and recrystallizationMay require column chromatography

Visualizing the Synthetic Pathways

Method 1: Cyclocondensation Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Sodium Ethoxide Sodium Ethoxide Mixing and Reflux Mixing and Reflux Sodium Ethoxide->Mixing and Reflux Ethanol Ethanol Ethanol->Mixing and Reflux Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate->Mixing and Reflux Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate->Mixing and Reflux Acidification Acidification Mixing and Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the cyclocondensation synthesis of this compound.

Method 2: Trifluoromethylation Synthetic Pathway

Halogenated Precursor Halogenated Precursor Reaction Reaction Halogenated Precursor->Reaction Trifluoromethylating Agent Trifluoromethylating Agent Trifluoromethylating Agent->Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Base/Additive Base/Additive Base/Additive->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Conceptual pathway for the trifluoromethylation synthesis of this compound.

Conclusion and Recommendations

For researchers seeking a reliable and scalable method for the synthesis of this compound, the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (Method 1) is the recommended starting point. This approach benefits from more readily available starting materials and a more established procedural foundation for analogous systems. While careful control of reaction parameters is necessary, the method is generally more amenable to optimization and scale-up compared to the trifluoromethylation of a pre-formed ring.

The trifluoromethylation approach (Method 2) , while conceptually straightforward, presents greater challenges in terms of reproducibility and optimization for this specific substrate. It may be a viable option for small-scale synthesis if a suitable halogenated precursor is readily accessible, but it is likely to require significant process development to achieve consistent results.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the laboratory. By understanding the underlying chemistry and potential pitfalls of each method, researchers can better navigate the synthesis of this important molecule and ensure the reproducibility of their results.

References

A Senior Application Scientist's Guide to Assay Validation Using 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data is built. Selecting the appropriate positive control and validation agent is a critical decision in assay development, particularly for complex cellular pathways. This guide provides an in-depth technical comparison of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a potent modulator of the Hypoxia-Inducible Factor (HIF) pathway, for the validation of cell-based assays. We will explore its mechanism of action, compare its performance against common alternatives, and provide detailed experimental protocols to ensure robust and trustworthy results.

The Critical Role of Prolyl Hydroxylase Inhibition in Assay Validation

Under normal oxygen conditions (normoxia), the alpha subunit of the HIF-1 transcription factor (HIF-1α) is kept at low levels. This is achieved by a class of enzymes called HIF prolyl hydroxylases (PHDs), which use oxygen to hydroxylate specific proline residues on HIF-1α.[1][2][3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid degradation by the proteasome.[3][4][5]

In low oxygen conditions (hypoxia), PHDs are inactive due to the lack of their oxygen substrate.[1] This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1][6]

Small molecule inhibitors of PHDs can mimic this hypoxic state by preventing HIF-1α hydroxylation, leading to its stabilization and the activation of downstream signaling even in the presence of normal oxygen levels.[7][8] This makes them invaluable tools for validating assays designed to screen for modulators of the HIF pathway. This compound acts as such an inhibitor, providing a reliable and potent method to induce a positive control response in HIF-1α stabilization assays.

Mechanism of Action: HIF-1α Stabilization

The central mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. This compound and other similar inhibitors function primarily by competing with the 2-OG co-substrate, effectively blocking the hydroxylation of proline residues on the HIF-1α subunit.[1]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_inhibitor Normoxia + PHD Inhibitor HIF1a_normoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->OH_HIF1a Hydroxylation PHD PHD Enzymes (Active) O2 O2, Fe(II), 2-OG O2->PHD VHL VHL Complex OH_HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_inhibitor HIF-1α HIF1_complex Active HIF-1 Complex HIF1a_inhibitor->HIF1_complex Stabilization & Dimerization PHD_inhibited PHD Enzymes (Inhibited) Inhibitor 6-Hydroxy-4- (trifluoromethyl)nicotinic acid Inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression

Figure 1. Simplified diagram of HIF-1α regulation under normoxia and with a PHD inhibitor.

Comparative Analysis of HIF-1α Stabilizers

While this compound is an effective tool, it is essential to compare its performance with other commonly used PHD inhibitors for assay validation. The choice of agent can impact assay sensitivity, specificity, and reproducibility.

CompoundCommon Name(s)Mechanism of ActionTypical EC50 (Cell-based HRE assay)Key Characteristics & Considerations
This compound TFNA-OH2-OG Competitor~1-10 µMPotent and specific PHD inhibitor. Its properties make it a reliable positive control.
Dimethyloxalylglycine DMOG2-OG Competitor~20-100 µMCell-permeable but less potent than newer generation inhibitors. Broadly used and well-characterized.[9][10]
Roxadustat FG-45922-OG Competitor~0.5-5 µMA clinically approved drug for anemia, making it a highly relevant tool.[1][11][12] Potent inhibitor of PHD1, PHD2, and PHD3.[11][13]
Cobalt Chloride CoCl₂Iron (Fe²⁺) Mimic~50-150 µMInduces HIF-1α stabilization by substituting for the Fe²⁺ cofactor in the PHD active site.[8] Can have off-target effects due to its metal properties.

Causality Behind Experimental Choices: The selection of a validation compound depends on the assay's specific goals. For high-throughput screening (HTS), a highly potent and specific compound like Roxadustat or this compound is often preferred to generate a large assay window. For more foundational research or when comparing with historical data, the widely-referenced DMOG may be suitable. CoCl₂ is a cost-effective option but its potential for off-target effects should be considered.

Experimental Protocol: Cell-Based HIF-1α Stabilization Assay Validation

This section provides a detailed protocol for validating a HIF-1α stabilization assay using this compound as a positive control. The described method is a luciferase reporter gene assay, which measures the transcriptional activity of HIF-1.[1][14]

Mandatory Workflow Diagram

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Data Acquisition & Analysis A1 Seed cells (e.g., HeLa, U2OS) in 96-well plates A2 Transfect with HRE-luciferase & control reporter plasmids A1->A2 B1 Prepare serial dilutions of This compound (Positive Control) B3 Add compounds to cells and incubate for 16-24 hours B1->B3 B2 Prepare Negative Control (Vehicle, e.g., 0.1% DMSO) B2->B3 C1 Lyse cells C2 Measure Firefly & Renilla luciferase activity C1->C2 C3 Normalize Firefly to Renilla signal C2->C3 C4 Calculate Z'-factor and generate dose-response curve C3->C4

Figure 2. Experimental workflow for the HRE-luciferase reporter assay.

Step-by-Step Methodology

1. Cell Seeding and Transfection (Day 1):

  • Seed a suitable cell line (e.g., HeLa, U2OS, Hep3B) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay readout.

  • After 12-24 hours, transfect the cells with a firefly luciferase reporter plasmid containing a promoter with multiple Hypoxia Response Elements (HREs).[14]

  • Causality: Co-transfect with a plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter. This is crucial for normalizing the data, accounting for variations in transfection efficiency and cell number per well.

2. Compound Preparation and Treatment (Day 2):

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial dilution to create a dose-response curve (e.g., 8-point curve from 100 µM down to 0.03 µM).

  • Prepare the negative control wells using the vehicle (e.g., 0.1% DMSO in media).

  • Aspirate the old media from the cells and add the media containing the different concentrations of the compound or vehicle.

  • Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

3. Luciferase Assay and Data Acquisition (Day 3):

  • Equilibrate the plate and reagents to room temperature.

  • Lyse the cells using a dual-luciferase reporter assay buffer according to the manufacturer's protocol.

  • Measure both firefly and Renilla luciferase activities using a luminometer.[14]

Data Analysis and Trustworthiness: The Z'-Factor

A critical step in assay validation is to determine its quality and suitability for high-throughput screening. The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls.[15][16]

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., max concentration of this compound).

  • μn and σn are the mean and standard deviation of the negative control (vehicle).

Interpretation of Z'-Factor: [16][17]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A good, but marginal assay.

  • Z' < 0: The assay is not suitable for screening.

Self-Validating System: By calculating the Z'-factor for every validation experiment, the protocol becomes a self-validating system. A consistent Z' > 0.5 demonstrates that the assay has a sufficiently large dynamic range and low data variability to reliably identify "hits".[18][19]

Conclusion

This compound is a potent and reliable tool for the validation of biological assays targeting the HIF-1α pathway. Its specific mechanism of action as a PHD inhibitor allows for the robust induction of a hypoxic-like state under normoxic conditions, making it an excellent positive control. By following the detailed protocols outlined in this guide and rigorously assessing assay performance with metrics like the Z'-factor, researchers can ensure the development of high-quality, reproducible assays that generate trustworthy data for drug discovery and basic research.

References

A Senior Application Scientist's Guide to the Cross-Validation of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid in WDR5-Targeted Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of epigenetic research, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, data-driven comparison of research findings involving 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a critical precursor to potent inhibitors of the WD repeat-containing protein 5 (WDR5). By objectively comparing the performance of its derivatives with other alternatives and providing supporting experimental data, this document aims to empower researchers to make informed decisions in their pursuit of novel therapeutics.

The Central Role of this compound: A Gateway to Potent WDR5 Inhibition

This compound has emerged as a key building block in the synthesis of highly potent and selective inhibitors of WDR5. Its significance lies in its integral role in the structure of OICR-9429, a well-characterized chemical probe for WDR5.[1][2] The trifluoromethyl group and the pyridinone core of this moiety are crucial for the high-affinity binding of OICR-9429 to the WIN (WDR5-interacting) site of WDR5, a pocket essential for the interaction with the Mixed Lineage Leukemia (MLL) protein.[3][4] By competitively occupying this site, inhibitors derived from this scaffold prevent the assembly of a functional MLL complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation and the subsequent downregulation of target gene expression.[3]

Comparative Analysis of WDR5 Inhibitors

To provide a clear perspective on the utility of this compound-derived inhibitors, a comparison with a notable alternative, MM-589, is presented. Both OICR-9429 and MM-589 target the WDR5-MLL protein-protein interaction, but they represent different chemical classes. OICR-9429 is a small molecule, while MM-589 is a macrocyclic peptidomimetic.[5][6]

ParameterOICR-9429MM-589 / MM-589 TFAReference(s)
Target WDR5-MLL Interaction (WIN Site)WDR5-MLL Interaction (WIN Site)[3]
Chemical Class Small MoleculeMacrocyclic Peptidomimetic[5][6]
Binding Affinity (Kd) 24 nM (Biacore), 52 nM (ITC), 93 ± 28 nMNot explicitly reported, but high affinity is inferred from Ki[7][8]
Inhibitor Constant (Ki) Not explicitly reported<1 nM[5][9]
Displacement Constant (Kdisp) 64 ± 4 nMNot Reported[8]
IC50 (WDR5 Binding) Not explicitly reported0.90 nM[5][6]
IC50 (MLL HMT Activity) Not Reported12.7 nM[5][6]
Cellular IC50 (MV4;11 cells) ~5 µM250 nM[4][6]
Cellular IC50 (MOLM-13 cells) Not Reported210 nM[10]

Note: Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.

The data highlights that while both compounds are potent inhibitors, the peptidomimetic MM-589 exhibits significantly lower IC50 values in both biochemical and cellular assays. However, small molecules like OICR-9429 often possess more favorable pharmacokinetic properties for in vivo applications. The choice between these inhibitors will therefore depend on the specific experimental context.

The Causality Behind Experimental Choices: Why TR-FRET is a Preferred Method

For high-throughput screening (HTS) of WDR5 inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely adopted and advantageous method.[11][12][13][14][15]

Advantages of TR-FRET for WDR5 Inhibitor Screening:

  • Reduced Background Interference: TR-FRET utilizes long-lifetime lanthanide donors, allowing for a time-delayed measurement that minimizes interference from short-lived background fluorescence and compound autofluorescence.[11][12][14] This leads to a higher signal-to-noise ratio and increased sensitivity.

  • Homogeneous Assay Format: The "mix-and-read" format of TR-FRET assays eliminates the need for wash steps, simplifying automation and miniaturization for HTS.[12]

  • Robustness and Reproducibility: The ratiometric detection of acceptor and donor emission corrects for well-to-well variations, enhancing the robustness and reproducibility of the assay.[14]

References

A Tale of Two Pyridines: A Senior Application Scientist's Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid vs. 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and agrochemical development, the selection of the right building block is a critical decision that profoundly influences the trajectory of a synthesis campaign. Within the armamentarium of trifluoromethylated pyridine scaffolds, two closely related yet functionally distinct molecules, 6-Hydroxy-4-(trifluoromethyl)nicotinic acid and 4-(Trifluoromethyl)nicotinic acid , present a compelling case for a detailed comparative analysis. This guide provides an in-depth examination of these two valuable intermediates, drawing upon their chemical properties, reactivity profiles, and demonstrated applications to empower chemists with the insights needed to make informed strategic decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Distinctions

The primary differentiator between these two molecules is the presence of a hydroxyl group at the 6-position of the pyridine ring in this compound. This seemingly minor structural alteration imparts significant changes to the molecule's electronic properties, reactivity, and even its solid-state characteristics.

PropertyThis compound4-(Trifluoromethyl)nicotinic acid
CAS Number 849020-87-7[1]158063-66-2[2]
Molecular Formula C₇H₄F₃NO₃C₇H₄F₃NO₂
Molecular Weight 207.11 g/mol [3]191.11 g/mol [2]
Appearance White to off-white solidPale yellow to dark yellow solid[2]
Melting Point 302-305 °C (dec.)[3]146-148 °C[4]
Predicted pKa Not readily available~2.50[2][4]

The Decisive Factor: Electronic Effects and Reactivity

The trifluoromethyl group at the 4-position in both molecules acts as a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and increases the acidity of the carboxylic acid. The critical distinction arises from the electronic nature of the hydroxyl group at the 6-position in this compound.

The 6-hydroxy substituent introduces a fascinating electronic dichotomy. Through resonance, the lone pairs on the oxygen atom can donate electron density into the pyridine ring, particularly at the ortho and para positions. Conversely, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect. This push-pull electronic nature has profound implications for the reactivity of both the carboxylic acid and the pyridine ring.

Furthermore, 6-hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of this compound, this tautomerism can influence its aromaticity and the accessibility of the lone pair on the ring nitrogen, thereby modulating its reactivity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram: A simplified representation of the key reactive sites and influencing factors for both molecules.

Applications in Synthesis: A Comparative Look

The distinct properties of these two nicotinic acid derivatives have led to their application in different areas of chemical synthesis, primarily in the development of bioactive molecules.

4-(Trifluoromethyl)nicotinic acid: A Cornerstone in Agrochemistry

4-(Trifluoromethyl)nicotinic acid is a well-established and crucial intermediate in the synthesis of the insecticide flonicamid .[5] Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects.

The synthesis of flonicamid showcases the straightforward reactivity of the carboxylic acid moiety of 4-(trifluoromethyl)nicotinic acid. A common synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with N-aminoacetonitrile.

Experimental Workflow: Synthesis of Flonicamid

dot graph ER { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Diagram: Key steps in the synthesis of the insecticide flonicamid.

A representative one-pot synthesis of N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide (flonicamid) from 4-(trifluoromethyl)nicotinic acid has been reported with a high yield of ≥90%.[6] This process utilizes phosgene for the in-situ formation of the acyl chloride, followed by reaction with aminoacetonitrile hydrochloride in the presence of an acid-binding agent.[6]

This compound: A Scaffold for Medicinal Chemistry

The presence of the 6-hydroxy group opens up new avenues for molecular design, making this compound a valuable building block in medicinal chemistry. A notable application is in the synthesis of WDR5 protein-protein interaction inhibitors .[3] WDR5 is a scaffold protein implicated in the assembly of histone methyltransferase complexes, and its inhibition is a promising strategy in cancer therapy.

In this context, the carboxylic acid of this compound is typically activated and coupled with various amine-containing fragments to generate a library of N-aryl heteroarylcarboxamides for structure-activity relationship (SAR) studies.[3]

Experimental Workflow: Synthesis of WDR5 Inhibitors

dot graph ER { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Diagram: General workflow for the synthesis of WDR5 inhibitors.

While direct comparative yield data is scarce, the use of standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) is a common and effective strategy for the amidation of such heterocyclic carboxylic acids.[7][8] The presence of the 6-hydroxy group might necessitate careful optimization of coupling conditions to avoid potential side reactions, such as O-acylation, although its phenolic nature makes it less nucleophilic than an aliphatic alcohol.

Synthetic Accessibility: A Practical Consideration

The choice between these two building blocks also hinges on their synthetic accessibility and, consequently, their cost.

Synthesis of 4-(Trifluoromethyl)nicotinic acid: Several synthetic routes have been reported. One common industrial approach involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile or 4-(trifluoromethyl)nicotinamide.[2] Another route starts from the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by a series of transformations.[9]

Synthesis of this compound: The synthesis of this molecule is less commonly reported. A plausible route could involve the construction of the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. A patent describes a method starting from cyanoacetamide and ethyl trifluoroacetoacetate to form a dihydroxypyridine intermediate, which is then chlorinated, hydrogenated, and hydrolyzed to yield 4-trifluoromethyl nicotinic acid, suggesting a potential pathway that could be adapted.[9] The relative complexity of introducing the 6-hydroxy group may contribute to a higher cost for this derivative.

Conclusion: Making the Right Choice for Your Synthesis

The decision to employ this compound or 4-(Trifluoromethyl)nicotinic acid is a nuanced one, guided by the specific goals of the synthetic project.

Choose 4-(Trifluoromethyl)nicotinic acid when:

  • Your target molecule requires a simple trifluoromethylated nicotinic acid scaffold.

  • The primary transformation involves the carboxylic acid moiety without the need for additional functional handles on the pyridine ring.

  • Cost-effectiveness and ready availability are major considerations, particularly for large-scale synthesis.

Choose this compound when:

  • Your synthetic strategy requires an additional functional group for further derivatization or to act as a hydrogen bond donor/acceptor in a biological target.

  • The electronic modulation provided by the hydroxyl group is desirable for tuning the properties of the final molecule.

  • You are engaged in medicinal chemistry programs where the exploration of SAR around the pyridine core is critical.

References

A Comparative Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic acid and 6-(Trifluoromethyl)nicotinic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of the properties and applications of two pivotal fluorinated nicotinic acid derivatives: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid and 6-(Trifluoromethyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences imparted by the specific substitution patterns on the pyridine ring, offering insights into their synthesis, physicochemical characteristics, and utility as versatile building blocks in medicinal chemistry and beyond.

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) moiety, has become a cornerstone of modern medicinal chemistry. The -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity by altering its electronic properties and steric profile.[2] This guide focuses on two closely related yet distinct trifluoromethylated nicotinic acids, highlighting how the presence and position of a hydroxyl group in conjunction with a trifluoromethyl group fine-tune the molecule's overall characteristics and potential applications.

Molecular Structures and Key Identifiers

FeatureThis compound6-(Trifluoromethyl)nicotinic acid
Structure
IUPAC Name 6-Hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid6-(Trifluoromethyl)pyridine-3-carboxylic acid[3]
CAS Number 849020-87-7231291-22-8[3]
Molecular Formula C₇H₄F₃NO₃C₇H₄F₃NO₂[3]
Molecular Weight 207.11 g/mol 191.11 g/mol [3]

Comparative Physicochemical Properties

The differing substitution on the pyridine ring—a hydroxyl group at the 6-position and a trifluoromethyl group at the 4-position for the former, versus a lone trifluoromethyl group at the 6-position for the latter—gives rise to distinct physicochemical properties. These differences are critical for predicting their behavior in both chemical reactions and biological systems.

PropertyThis compound6-(Trifluoromethyl)nicotinic acidScientific Rationale for Differences
Melting Point (°C) 302-305 (dec.)[4]193-197[5]The presence of the hydroxyl group allows for strong intermolecular hydrogen bonding, significantly raising the melting point and indicating a more stable crystal lattice.
Boiling Point (°C) Not available~259.3 (Predicted)[5]The high melting point and decomposition of the hydroxylated compound make its boiling point difficult to determine experimentally.
Density (g/cm³) Not available~1.484 (Predicted)[5]
pKa (Predicted) Multiple pKa values expected (carboxylic acid, hydroxyl/pyridone)~2.96[5]The strongly electron-withdrawing -CF3 group significantly increases the acidity of the carboxylic acid compared to unsubstituted nicotinic acid (pKa ≈ 4.85).[6][7] The hydroxyl group in the other molecule introduces additional acidic and basic sites, and it exists in tautomeric equilibrium with its pyridone form, further influencing its pKa values.[8]
Solubility Poor aqueous solubility expectedSlightly soluble in acetonitrile and methanol[5]The potential for strong crystal packing in the hydroxylated derivative suggests lower solubility. The polarity of the hydroxyl group may enhance solubility in polar protic solvents, but overall solubility is often dominated by crystal lattice energy.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to these molecules reflect their structural differences. The choice of starting materials and reaction conditions is dictated by the desired placement of the functional groups.

Synthesis of 6-(Trifluoromethyl)nicotinic acid

A common and scalable approach to 6-(Trifluoromethyl)nicotinic acid involves the hydrolysis of a corresponding nitrile or the dehalogenation of a chlorinated precursor.[9][10]

Synthesis_of_6_TFMNicotinic_Acid cluster_0 Route 1: Dehalogenation cluster_1 Route 2: Hydrolysis 2-chloro-6-trifluoromethylnicotinic_acid 2-Chloro-6-(trifluoromethyl)nicotinic acid H2_PdC H₂, Pd/C Triethylamine, Methanol 2-chloro-6-trifluoromethylnicotinic_acid->H2_PdC 6_TFMNicotinic_Acid_1 6-(Trifluoromethyl)nicotinic acid H2_PdC->6_TFMNicotinic_Acid_1 6-trifluoromethylnicotinonitrile 6-(Trifluoromethyl)nicotinonitrile H2SO4_H2O H₂SO₄, H₂O Heat 6-trifluoromethylnicotinonitrile->H2SO4_H2O 6_TFMNicotinic_Acid_2 6-(Trifluoromethyl)nicotinic acid H2SO4_H2O->6_TFMNicotinic_Acid_2

Synthetic approaches to 6-(Trifluoromethyl)nicotinic acid.

Synthesis of this compound

The synthesis of this derivative is more complex, often involving the construction of the substituted pyridine ring from acyclic precursors. A plausible route can be adapted from methods for preparing substituted 2,6-dihydroxypyridines.[11]

Synthesis_of_6_Hydroxy_4_TFMNicotinic_Acid ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate cyclization Base-catalyzed cyclization (e.g., KOH) ethyl_trifluoroacetoacetate->cyclization cyanoacetamide Cyanoacetamide cyanoacetamide->cyclization intermediate 2,6-Dihydroxy-3-cyano- 4-(trifluoromethyl)pyridine cyclization->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis final_product 6-Hydroxy-4-(trifluoromethyl) nicotinic acid hydrolysis->final_product decarboxylation Decarboxylation (if necessary)

Plausible synthetic pathway to this compound.

Applications in Research and Development

The distinct electronic and hydrogen-bonding capabilities of these two molecules dictate their primary areas of application.

6-(Trifluoromethyl)nicotinic acid: A Versatile Intermediate

This compound is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[12][13] The trifluoromethyl group at the 6-position enhances metabolic stability and modulates the electronic character of the pyridine ring, making it a valuable synthon for creating derivatives with improved pharmacokinetic profiles.[14]

  • Agrochemicals: It serves as a precursor for various herbicides and insecticides.[13]

  • Pharmaceuticals: It is utilized in the synthesis of diverse therapeutic agents, including potential Raf inhibitors for cancer treatment.[5]

This compound: A Scaffold for Targeted Therapies

The primary reported application of this molecule is in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5 protein-protein interaction.[3][4]

The WDR5-MYC Interaction Pathway and Inhibition

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly of epigenetic modifying complexes and plays a significant role in the recruitment of the MYC oncoprotein to chromatin.[15] The interaction between WDR5 and MYC is a key driver in many cancers, making its disruption a promising therapeutic strategy.[15] this compound provides a core scaffold for small molecule inhibitors that target the WDR5-MYC interface. The hydroxyl group can participate in crucial hydrogen bonding interactions within the protein's binding pocket, while the trifluoromethyl group can enhance binding affinity and cell permeability.

WDR5_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by Nicotinic Acid Derivative WDR5 WDR5 MYC MYC WDR5->MYC binds Chromatin Chromatin MYC->Chromatin recruits to Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression leads to Inhibitor 6-Hydroxy-4-(trifluoromethyl) nicotinic acid derivative WDR5_inhibited WDR5 Inhibitor->WDR5_inhibited binds to (disrupts MYC binding) WDR5_inhibited->MYC interaction blocked WDR5_inhibited->Gene_Expression reduced

Mechanism of WDR5-MYC interaction inhibition.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the synthesis of the title compounds, based on established chemical literature.

Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid via Dehalogenation[10]

Workflow Diagram

Protocol_1_Workflow Start Start Dissolve Dissolve 2-chloro-6-(trifluoromethyl) nicotinic acid in methanol Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_TEA Add triethylamine dropwise Cool->Add_TEA Add_Catalyst Add 5% Pd/C catalyst Add_TEA->Add_Catalyst Hydrogenate Hydrogenate at room temperature (e.g., balloon pressure) Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC/LC-MS Hydrogenate->Monitor Workup Filter catalyst, evaporate solvent Monitor->Workup Precipitate Dissolve residue in water, acidify with HCl Workup->Precipitate Isolate Filter, wash with cold water, and dry Precipitate->Isolate End Obtain 6-(Trifluoromethyl) nicotinic acid Isolate->End Protocol_2_Workflow Start Start Combine_Reagents Combine ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, and base (e.g., KOH) in ethanol Start->Combine_Reagents Reflux Heat the mixture to reflux Combine_Reagents->Reflux Monitor_Cyclization Monitor formation of the dihydroxypyridine intermediate Reflux->Monitor_Cyclization Chlorination Chlorinate with POCl₃ Monitor_Cyclization->Chlorination Hydrogenolysis Catalytic hydrogenolysis (Pd/C) to remove chloro groups Chlorination->Hydrogenolysis Hydrolysis Hydrolyze the nitrile group (acid or base) Hydrogenolysis->Hydrolysis Isolate Acidify, filter, and purify the product Hydrolysis->Isolate End Obtain 6-Hydroxy-4-(trifluoromethyl) nicotinic acid Isolate->End

References

Safety Operating Guide

Proper Disposal of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS No. 849020-87-7). As a specialized heterocyclic compound integral to contemporary research and development, its unique chemical structure—incorporating a hydroxylated pyridine ring, a carboxylic acid, and a trifluoromethyl group—necessitates a nuanced approach to waste management. This document is intended for researchers, scientists, and drug development professionals, offering actionable procedures grounded in scientific principles to ensure personnel safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Disposal Rationale

This compound is a solid organic compound that presents specific hazards requiring careful management. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. The core principle of its disposal is centered on its identity as a halogenated organic compound .

The presence of the trifluoromethyl (-CF₃) group is of primary importance. Thermal decomposition of fluorinated organic molecules can generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF), carbon oxides, and nitrogen oxides[2]. Standard laboratory disposal methods, such as drain disposal or mixing with general chemical waste, are strictly prohibited. The mandated disposal route is through a licensed hazardous waste facility capable of high-temperature incineration with appropriate flue gas scrubbing technology[3]. This ensures the complete destruction of the organic molecule and the neutralization of hazardous decomposition products.

Key Chemical Characteristics and Incompatibilities

The molecule possesses distinct functional groups that dictate its chemical behavior and incompatibilities:

  • Carboxylic Acid: This group imparts acidic properties. It will react exothermically with bases. Therefore, do not mix with basic (alkaline) waste streams . This can generate heat and potentially boil, creating an inhalation hazard[4].

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the pyridine ring has phenolic character. Phenols are susceptible to oxidation and can react with strong oxidizing agents[5][6][7][8].

  • Pyridine Ring: The nitrogen in the pyridine ring can act as a base, though this is modified by the other ring substituents. It can form complexes with various metals.

  • General Incompatibilities: Avoid mixing with strong oxidizing agents, strong bases, and amines[2].

The following table summarizes the key properties and hazard information for this compound.

PropertyValueSource
CAS Number 849020-87-7[1]
Molecular Formula C₇H₄F₃NO₃[1]
Appearance SolidN/A
Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[1]
Disposal Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility.[1]
Known Incompatibilities Strong oxidizing agents, strong bases, amines.[2]
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride.[2]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps from the point of waste generation to its final collection by environmental health and safety (EHS) personnel. The entire process must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Segregation and Container Selection

Proper segregation is the most critical step in preventing dangerous chemical reactions.

Workflow for Waste Segregation and Collection

G cluster_0 In the Laboratory cluster_1 EHS/Waste Management A Waste Generation (e.g., residual solid, contaminated consumables) B Identify as 'Halogenated Organic Waste' A->B Step 1: Classify C Select Designated Waste Container (Chemically compatible, e.g., HDPE or glass) B->C Step 2: Choose D Affix 'Hazardous Waste' Label C->D Step 3: Label E Transfer Waste into Container (Use fume hood) D->E Step 4: Fill F Securely Close Container E->F Step 5: Seal G Store in Satellite Accumulation Area (SAA) F->G Step 6: Store H Scheduled Waste Pickup G->H Step 7: Request I Transport to Central Accumulation Area H->I Step 8: Collection J Final Disposal (High-Temperature Incineration) I->J Step 9: Destruction

Caption: Waste Disposal Workflow for this compound.

  • Designate as Halogenated Organic Waste: Due to the trifluoromethyl group, this compound must be disposed of in a container specifically designated for halogenated organic waste. Never mix it with non-halogenated organic waste, as this can unnecessarily increase the volume of waste requiring specialized (and more costly) disposal methods[9].

  • Container Selection:

    • Use a container that is in good condition, free of leaks or damage, and has a securely fitting screw cap.

    • The container must be chemically compatible with the acidic and halogenated nature of the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Do not use metal containers, as the acidic nature of the compound could lead to corrosion over time.

Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Timing: The waste container must be labeled before the first drop of waste is added.

  • Content: The label must clearly state:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". If other compatible halogenated wastes are added, their names must also be listed.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date of accumulation (the date the first waste was added).

Accumulation and Storage in the Laboratory
  • Transferring Waste:

    • For solid waste (e.g., leftover compound, contaminated weigh paper), carefully transfer it into the labeled waste container.

    • For contaminated consumables (e.g., pipette tips, gloves), place them in a sealed plastic bag before adding to the main solid waste container to minimize dust generation.

    • If dealing with a solution, pour it carefully into the designated liquid halogenated waste container.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste. This is an EPA requirement to prevent the release of vapors.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to manage potential spills.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.

    • Place the swept material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's specific hazards, particularly those related to its halogenated nature, and adhering to the principles of segregation, proper containment, and clear communication through labeling, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and national regulations.

References

Personal protective equipment for handling 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of comprehensive safety and operational excellence.

Understanding the Hazard Profile

Before any handling, it is crucial to internalize the specific hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation, Category 2 (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]

These classifications dictate the minimum personal protective equipment (PPE) and handling protocols required to mitigate risk. The "Warning" signal word associated with this chemical underscores the need for careful and informed handling at all times.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[1] A face shield may be necessary for larger quantities.Nitrile or other chemical-resistant gloves. Inspect for tears or holes before use.A standard laboratory coat.Work in a certified chemical fume hood or a well-ventilated area to avoid inhaling dust particles.[1][2] For situations where dust may become airborne, a dust respirator (e.g., N95) is recommended.[2]
Preparing Solutions (Dissolving in Solvent) Chemical safety goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile). Ensure glove compatibility with the chosen solvent.A chemical-resistant laboratory coat or apron over a standard lab coat.All operations should be performed within a certified chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shield.Chemical-resistant gloves appropriate for all chemicals in the reaction mixture.A chemical-resistant laboratory coat or apron.All manipulations should be conducted in a certified chemical fume hood.
Handling Waste Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.As needed, based on the potential for aerosol or dust generation.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][2]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Have all necessary PPE donned correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing: To minimize the risk of inhaling the fine powder, weighing should always be conducted within a chemical fume hood or a ventilated balance enclosure.[2] Use a spatula to handle the solid and avoid creating dust clouds.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound under normal conditions.[3]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2] Decontaminate the work surface and any equipment used.

Accidental Release Measures

In the event of a spill, a calm and methodical response is essential.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Do not use a standard vacuum cleaner unless it is rated for explosive-proof use.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Emergency Procedures: A Rapid Response Plan

Your immediate actions in an emergency can significantly impact the outcome.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]

  • In case of eye contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]

  • If ingested: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures

While this compound is not considered a significant fire risk, containers may burn.[2]

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Special hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[3]

  • Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Do not dispose of it down the drain or with general laboratory trash.

Visualizing the PPE Selection Process

To aid in the rapid selection of appropriate PPE, the following workflow provides a logical decision-making process.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_weighing cluster_solution cluster_reaction start Start: Assess Task task_weighing Weighing Solid start->task_weighing task_solution Preparing Solution start->task_solution task_reaction Running Reaction start->task_reaction ppe_weighing_eyes Safety Goggles task_weighing->ppe_weighing_eyes ppe_weighing_hands Nitrile Gloves task_weighing->ppe_weighing_hands ppe_weighing_body Lab Coat task_weighing->ppe_weighing_body ppe_weighing_resp Fume Hood / Dust Respirator task_weighing->ppe_weighing_resp ppe_solution_eyes Chemical Goggles (Face Shield if splash risk) task_solution->ppe_solution_eyes ppe_solution_hands Chemical-Resistant Gloves task_solution->ppe_solution_hands ppe_solution_body Chemical-Resistant Coat/Apron task_solution->ppe_solution_body ppe_solution_resp Fume Hood task_solution->ppe_solution_resp ppe_reaction_eyes Chemical Goggles & Face Shield task_reaction->ppe_reaction_eyes ppe_reaction_hands Chemical-Resistant Gloves task_reaction->ppe_reaction_hands ppe_reaction_body Chemical-Resistant Coat/Apron task_reaction->ppe_reaction_body ppe_reaction_resp Fume Hood task_reaction->ppe_reaction_resp end_node Proceed with Caution ppe_weighing_resp->end_node ppe_solution_resp->end_node ppe_reaction_resp->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.